molecular formula C3H4N2O2S B168767 5-methoxy-1,3,4-thiadiazol-2(3H)-one CAS No. 17605-27-5

5-methoxy-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B168767
CAS No.: 17605-27-5
M. Wt: 132.14 g/mol
InChI Key: LRENRSMVTOWJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-1,3,4-thiadiazol-2(3H)-one is a member of thiadiazoles. It derives from a hydride of a 1,3,4-thiadiazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3H-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2S/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRENRSMVTOWJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170071
Record name GS 12956
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17605-27-5
Record name 5-Methoxy-1,3,4-thiadiazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17605-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GS 12956
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS 12956
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1,3,4-thiadiazol-5(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-methoxy-1,3,4-thiadiazol-2(3H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound (CAS No. 17605-27-5). As a key heterocyclic scaffold, the 1,3,4-thiadiazole ring is a cornerstone in the development of a wide array of pharmacologically and agriculturally significant molecules.[1][2][3] This document delves into the specific attributes of the 5-methoxy substituted derivative, offering field-proven insights and detailed protocols for researchers, medicinal chemists, and professionals in drug development. We will explore its molecular architecture, predictable reactivity, and the analytical methodologies required for its unequivocal identification, grounding all claims in authoritative literature.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole nucleus is a five-membered aromatic heterocycle renowned for its stability and versatile biological activity.[4] Its derivatives are integral to numerous commercial drugs and agrochemicals, exhibiting a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][4][5] The compound this compound is a specific derivative that serves as a valuable intermediate in organic synthesis.[6] Notably, it is a precursor in the synthesis of herbicides such as fluthiacet-ethyl, highlighting its industrial relevance.[7] Understanding its core chemical properties is therefore paramount for leveraging its synthetic potential and exploring new applications.

Molecular Structure and Physicochemical Properties

Chemical Identity and Tautomerism

This compound is a substituted thiadiazole that exists in a tautomeric equilibrium between the ketone form (amide) and the enol form (hydroxy). The "(3H)" designation in the IUPAC name specifies that the proton is located on a ring nitrogen, favoring the ketone tautomer in the solid state, a fact confirmed by crystallographic data.[7][8]

The potential tautomeric forms are illustrated below:

Caption: Tautomeric equilibrium of the title compound.

Crystallographic and Structural Analysis

Single-crystal X-ray diffraction studies provide the most definitive structural information. Analysis of this compound reveals a nearly planar ring structure.[7][8] In the solid state, the molecules are interconnected through N—H⋯O hydrogen bonds, forming stacked layers.[7][8] This intermolecular hydrogen bonding significantly influences the compound's physical properties, such as its melting point and solubility.

Physicochemical Data Summary

The core physicochemical properties are essential for designing experimental conditions, including reaction solvent selection and purification strategies.

PropertyValueSource
CAS Number 17605-27-5[9]
Molecular Formula C₃H₄N₂O₂S[10]
Molecular Weight 132.14 g/mol
Appearance Solid (predicted)-
Crystal System Hexagonal[7][8]
GHS Hazard Codes H301 (Toxic if swallowed), H411 (Toxic to aquatic life)[10]

Synthesis and Purification

The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide precursors.[11][12] A reliable pathway for this compound can be logically designed from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process involving the formation of a thiosemicarbazide intermediate followed by an acid-catalyzed cyclodehydration.

synthesis_workflow start1 Methyl Carbazate intermediate Intermediate: Methoxycarbonyl isothiocyanate start1->intermediate start2 Thiophosgene start2->intermediate thiosemicarbazide Thiosemicarbazide Precursor intermediate->thiosemicarbazide start3 Hydrazine start3->thiosemicarbazide cyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄) thiosemicarbazide->cyclization product Target Molecule: This compound cyclization->product

Caption: Proposed synthetic route for the target molecule.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for 1,3,4-thiadiazole synthesis.[11][12]

Step 1: Synthesis of 1-(Methoxycarbonyl)thiosemicarbazide

  • Reagents & Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve methyl carbazate (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add thiophosgene (1.0 eq) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 5 °C. The causality here is to control the exothermic reaction and prevent side product formation.

  • Intermediate Formation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. This forms a methoxycarbonyl isothiocyanate intermediate.

  • Thiosemicarbazide Formation: Cool the mixture again to 0 °C and add hydrazine hydrate (1.1 eq) dropwise.

  • Workup: After stirring for 3 hours at room temperature, the resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to yield the thiosemicarbazide precursor.

Step 2: Cyclization to this compound

  • Reagents & Setup: Carefully add the dried thiosemicarbazide precursor (1.0 eq) in small portions to pre-cooled (0 °C) concentrated sulfuric acid (5-10 volumes). The use of a strong dehydrating acid is critical for efficient intramolecular cyclization.[11]

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitated solid is the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Characterization and Purification Workflow

A systematic workflow is essential to ensure the identity and purity of the final compound.

purification_workflow crude Crude Product (from workup) recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization filtered_solid Filtered Solid recrystallization->filtered_solid purity_check Purity Check (TLC/HPLC) filtered_solid->purity_check characterization Structural Confirmation purity_check->characterization If Pure nmr ¹H & ¹³C NMR characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir final_product Pure Confirmed Product nmr->final_product ms->final_product ir->final_product

Caption: Standard workflow for purification and characterization.

Chemical Reactivity and Mechanistic Insights

Electronic Landscape of the Ring

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system.[13] This deficiency is due to the inductive effect of the electronegative sulfur atom and the two pyridine-like nitrogen atoms, which withdraw electron density from the carbon atoms at the C2 and C5 positions.[13] Consequently, these carbon positions are electrophilic and susceptible to nucleophilic attack, especially if a good leaving group is present.[1][13]

Reactivity Map

The inherent electronic properties dictate the molecule's reactivity. The nitrogen atoms, possessing lone pairs of electrons, are the primary sites for electrophilic attack (e.g., alkylation or acylation), while the C2 and C5 carbons are targets for nucleophiles.[13]

Caption: Key sites for nucleophilic and electrophilic attack.

Influence of Substituents
  • 5-Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which can partially mitigate the electron deficiency of the ring system. It influences the reactivity of the adjacent C5 carbon.

  • 2-Oxo Group (C=O): In its keto form, the carbonyl group is electron-withdrawing, further increasing the electrophilicity of the C2 carbon. The adjacent N-H proton is acidic and can be deprotonated by a base, facilitating N-alkylation or other reactions at the nitrogen.

Spectroscopic Characterization

Unequivocal structural confirmation relies on a combination of modern spectroscopic techniques.[14] While a dedicated spectrum for the title compound is not widely published, we can predict its features based on extensive data from closely related 1,3,4-thiadiazole derivatives.[11][15][16][17]

Predicted Spectroscopic Data
TechniquePredicted Chemical Shifts / FrequenciesRationale & Comparative Insights
¹H NMR δ ~3.9-4.1 ppm (s, 3H, -OCH₃)δ ~10-12 ppm (br s, 1H, -NH)The methoxy protons are expected in this region based on similar structures.[15][18][19] The N-H proton of the amide is typically deshielded and appears as a broad singlet, which may exchange with D₂O.[11][15]
¹³C NMR δ ~170-180 ppm (C5)δ ~160-168 ppm (C2, C=O)δ ~55-60 ppm (-OCH₃)The carbon atoms of the thiadiazole ring are characteristically downfield due to the influence of the heteroatoms.[16] The methoxy carbon signal is highly conserved across various molecules.[11][16]
IR (KBr) ~3200-3300 cm⁻¹ (N-H stretch)~2950 cm⁻¹ (C-H stretch, sp³)~1680-1710 cm⁻¹ (C=O stretch, amide)~1600 cm⁻¹ (C=N stretch)~1250 cm⁻¹ (C-O stretch)These frequencies correspond to the key functional groups. The strong C=O band is a definitive feature of the keto tautomer.[15][17]
Mass Spec (EI) m/z 132 (M⁺)Key fragments: [M-CH₃]⁺, [M-OCH₃]⁺, [M-CO]⁺The molecular ion peak corresponding to the molecular weight (132.14) is expected. Fragmentation would likely involve the loss of the methyl or methoxy radical, and other characteristic cleavages of the heterocyclic ring.

Applications in Research and Development

Core Utility as a Synthetic Intermediate

The primary documented application of this compound is its role as a building block in multi-step syntheses.[6] Its bifunctional nature (electrophilic carbons, nucleophilic nitrogen) allows for sequential and regioselective introduction of various substituents, making it a versatile platform for generating molecular diversity.

Potential Biological and Pharmacological Relevance

While this specific molecule is not commercialized as an active agent, the 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown potent activity in numerous areas:

  • Anticancer: Many thiadiazole derivatives exhibit cytotoxic activity against various cancer cell lines, including breast cancer.[5][11][15]

  • Antimicrobial: The scaffold is present in compounds with significant antibacterial and antifungal properties.[6][20]

  • Enzyme Inhibition: Certain derivatives are known to be potent inhibitors of enzymes like carbonic anhydrase and Abl tyrosine kinase.[4][21]

The methoxy and oxo substituents on the title compound provide handles for further chemical modification to explore these potential activities, forming a basis for structure-activity relationship (SAR) studies.[21]

Conclusion

This compound is a structurally well-defined heterocyclic compound with a rich and predictable chemical reactivity profile. Its electron-deficient core, modulated by its methoxy and oxo substituents, makes it a valuable and versatile intermediate for organic synthesis. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for its preparation and characterization. For scientists in drug discovery and agrochemical development, this molecule represents a promising starting point for the design of novel, biologically active agents built upon the proven 1,3,4-thiadiazole scaffold.

References

  • Sionkowska, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7016.
  • Jubie, S., et al. (2017). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Pharmaceutical Sciences and Research, 9(9), 1435-1443.
  • This compound. (n.d.). LookChem.
  • Al-Ezzy, R. M. M., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate.
  • Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2979-2990.
  • This compound. (n.d.). PubChem.
  • Sych, I., et al. (2015). SYNTHESIS OF 5-SUBSTITUTED 1,3,4-THIADIAZOL-2-YL-SULFANYLACETIC ACID DERIVATIVES. Scripta Scientifica Pharmaceutica, 2(2), 53-59.
  • Biernasiuk, A., et al. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 26(11), 3356.
  • Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. (n.d.).
  • Sych, I., et al. (2017). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. ResearchGate.
  • Banu, A., et al. (2011). Synthesis, spectroscopic and crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1][6][14]thiadiazole and its morpholinomethyl derivative. ResearchGate.
  • El-Sayed, N. N. E., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate.
  • Foroumadi, A., et al. (2016). New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 154-161.
  • Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 129.
  • Zhang, W. Y., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o475.
  • Al-Obaidi, A. S. M. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(8), 81-90.
  • Ceylan, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30081-30094.
  • Ghorab, M. M., et al. (2018). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Journal of Heterocyclic Chemistry, 55(1), 159-166.
  • Zhang, J., et al. (2018). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar.
  • Stana, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. International Journal of Molecular Sciences, 23(6), 2998.
  • Zhang, W. Y., et al. (2012). This compound. ResearchGate.
  • da Rosa, G. G., et al. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][12][14][21]thiadiazole (MTDZ) in male and female mice. Psychopharmacology (Berl).
  • Methanol. (n.d.). PubChem.
  • Dimethylformamide. (n.d.). PubChem.
  • Garuti, L., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry, 16(3), 1165-1175.
  • Alanazi, A. M., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(18), 4229.
  • Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 129.

Sources

An In-Depth Technical Guide to 5-methoxy-1,3,4-thiadiazol-2(3H)-one: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information from its known crystal structure, general synthetic methodologies for the 1,3,4-thiadiazole scaffold, and the well-documented biological activities of structurally related compounds. The guide covers the molecule's structural features, plausible synthetic routes, expected spectroscopic characteristics, and discusses its potential applications, particularly as an intermediate in agrochemical synthesis and as a scaffold for novel therapeutic agents. This document is intended to serve as a foundational resource for researchers and drug development professionals, highlighting both the known attributes of this compound and the opportunities for future investigation.

Introduction: The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold containing two nitrogen atoms and one sulfur atom. This structural motif is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for other aromatic systems. The unique electronic properties of the 1,3,4-thiadiazole ring enable it to participate in a variety of non-covalent interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of biological effects, including antimicrobial, antifungal, anticancer, herbicidal, and anti-inflammatory properties.[1][3][4][5][6][7]

This compound (CAS Number: 17605-27-5) is a specific derivative of this important class of compounds.[8] Its known role as an intermediate in the synthesis of the herbicide fluthiacet-methyl underscores its relevance in agrochemistry.[8] Furthermore, the presence of a methoxy group and a carbonyl function on the thiadiazole ring suggests the potential for unique biological activities, making it a molecule of interest for further investigation in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₃H₄N₂O₂S, with a molecular weight of 132.14 g/mol .[9]

PropertyValueSource
Molecular FormulaC₃H₄N₂O₂SPubChem[9]
Molecular Weight132.14 g/mol PubChem[9]
IUPAC Name5-methoxy-3H-1,3,4-thiadiazol-2-onePubChem[9]
CAS Number17605-27-5
SMILESCOC1=NNC(=O)S1PubChem[9]
InChIInChI=1S/C3H4N2O2S/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6)PubChem[9]

A key insight into the molecule's three-dimensional architecture comes from a single-crystal X-ray diffraction study.[8][10] This analysis reveals that the 1,3,4-thiadiazole ring is approximately planar. The crystal structure also shows the presence of intermolecular N—H⋯O hydrogen bonds, which connect the molecules into layers.[8][10] This hydrogen bonding capability is a critical feature, as it can influence the molecule's physical properties, such as melting point and solubility, and its interactions with biological targets.

Molecular_Structure cluster_0 This compound N1 N C1 C N1->C1 H1 H N1->H1 N2 N N2->N1 S S C1->S O1 =O C1->O1 C2 C S->C2 C2->N2 O2 O C2->O2 C3 CH₃ O2->C3

Caption: 2D representation of this compound.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound from a primary literature source remains elusive in the public domain, the crystal structure study by Zhang et al. (2012) indicates that the compound was prepared according to a method reported by Zhu et al. in 2011.[8][10] Unfortunately, the full details of this 2011 publication could not be retrieved for this guide.

However, based on general synthetic routes to 2,5-disubstituted 1,3,4-thiadiazoles, a plausible synthetic pathway can be proposed. A common and versatile method for the synthesis of the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide derivatives.[11][12]

A potential synthetic route is outlined below:

Synthesis_Pathway reagent1 Thiosemicarbazide intermediate Intermediate reagent1->intermediate + Reagent 2 (Base) reagent2 Methyl Chloroformate product This compound intermediate->product Cyclization (e.g., acid catalysis)

Caption: A plausible synthetic pathway for this compound.

Proposed Experimental Protocol:

This generalized protocol is based on common methods for synthesizing 1,3,4-thiadiazole derivatives and should be optimized for the specific target molecule.

  • Reaction of Thiosemicarbazide: Thiosemicarbazide is reacted with a suitable acylating agent, such as methyl chloroformate, in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) at a low temperature (e.g., 0 °C).

  • Formation of Intermediate: This reaction would likely form an N-acylated thiosemicarbazide intermediate.

  • Cyclization: The intermediate is then subjected to cyclization, which can often be achieved by heating in the presence of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid). This step would lead to the formation of the 1,3,4-thiadiazole ring.

  • Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.

Note: The actual synthesis as described by Zhu et al. (2011) may differ, and this proposed pathway serves as a logical starting point for synthetic efforts in the absence of the specific literature procedure.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Methoxy Protons (-OCH₃): A singlet would be expected for the three protons of the methoxy group, likely in the range of 3.5-4.0 ppm.

  • Amine Proton (-NH): A broad singlet corresponding to the N-H proton would be expected. Its chemical shift would be highly dependent on the solvent and concentration, but could appear in the downfield region (e.g., 8-12 ppm).

¹³C NMR Spectroscopy:

  • Methoxy Carbon (-OCH₃): A signal for the carbon of the methoxy group would be expected in the range of 50-60 ppm.

  • Thiadiazole Ring Carbons: Two distinct signals for the two carbons of the thiadiazole ring would be anticipated. The carbon of the carbonyl group (C=O) would appear significantly downfield (e.g., 160-170 ppm), while the carbon bearing the methoxy group would be in a different region of the aromatic/heteroaromatic spectrum.

FTIR Spectroscopy:

  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration.

  • C=O Stretch: A strong absorption band, characteristic of the carbonyl group, would be expected in the range of 1680-1720 cm⁻¹.

  • C-O Stretch: An absorption band for the C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ region.

  • C=N Stretch: The C=N stretching vibration of the thiadiazole ring would be expected in the 1500-1600 cm⁻¹ region.

Potential Biological and Chemical Applications

While direct biological studies on this compound are scarce, its structural features and its relationship to other bioactive molecules suggest several areas of potential application.

Agrochemicals

The most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide fluthiacet-methyl.[8] Fluthiacet-methyl is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell death in susceptible weeds. The synthetic pathway to fluthiacet-methyl highlights the utility of the this compound scaffold in constructing more complex, biologically active molecules for agricultural use.

Antimicrobial and Antifungal Potential

The 1,3,4-thiadiazole nucleus is a common feature in a vast number of compounds with demonstrated antimicrobial and antifungal activity.[1][3][4] The mechanism of action for these compounds can vary widely, from inhibition of essential enzymes to disruption of cell wall integrity. Given the prevalence of antimicrobial activity within this class of compounds, it is highly probable that this compound and its derivatives could exhibit similar properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antimicrobial potential of a compound is the determination of its MIC.

  • Culture Preparation: Prepare overnight cultures of the target bacterial or fungal strains in appropriate liquid media.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add a standardized suspension of the microbial culture to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,3,4-thiadiazole derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways in cancer cells. The exact mechanism is often dependent on the specific substitutions on the thiadiazole ring. The structural features of this compound make it a candidate for investigation as a potential anticancer agent or as a scaffold for the development of new anticancer drugs.

Anticancer_Pathway compound 1,3,4-Thiadiazole Derivative target Cellular Target (e.g., Kinase, Enzyme) compound->target Inhibition/Modulation pathway Signaling Pathway (e.g., Proliferation, Survival) target->pathway Downregulation apoptosis Apoptosis pathway->apoptosis Induction

Caption: A generalized signaling pathway for the potential anticancer activity of a 1,3,4-thiadiazole derivative.

Conclusion and Future Directions

This compound is a heterocyclic molecule with a foundation in the well-established and biologically active 1,3,4-thiadiazole class. While its primary documented role is as an agrochemical intermediate, its molecular structure suggests a broader potential in medicinal chemistry. The lack of extensive, publicly available experimental data on its synthesis, spectroscopic properties, and biological activity presents a clear opportunity for future research.

Key areas for future investigation include:

  • Definitive Synthesis and Characterization: The elucidation and publication of a detailed, reproducible synthetic protocol for this compound, along with its full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), would be of great value to the scientific community.

  • Biological Screening: A comprehensive in vitro screening of the compound against a diverse panel of bacterial, fungal, and cancer cell lines is warranted to determine its biological activity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives based on the this compound scaffold would provide valuable insights into the structure-activity relationships and could lead to the identification of potent new therapeutic or agrochemical agents.

This technical guide serves as a starting point for researchers interested in exploring the potential of this intriguing molecule. The convergence of its known structural features and the proven biological relevance of the 1,3,4-thiadiazole core makes this compound a promising candidate for further scientific inquiry.

References

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). Molecules. [Link]
  • Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine Group. (n.d.). Ingenta Connect. [Link]
  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PLOS ONE. [Link]
  • Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. (2024). Journal of Agricultural and Food Chemistry. [Link]
  • Herbicidal activity of 1,3,4-thiadiazole derivatives. (n.d.).
  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Herbicidal activity of 1,3,4-thiadiazole derivatives. (1973). Journal of Agricultural and Food Chemistry. [Link]
  • Synthesis and herbicidal activities of 1,3,4-thiadiazole derivatives of 5-(fluoro-substituted phenyl)-2-furamide. (2008).
  • Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. (2021). Journal of Agricultural and Food Chemistry. [Link]
  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Herbicidal activity of 1,3,4-thiadiazole derivatives. (1973).
  • Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Chemical Research in Chinese Universities. (n.d.). Chemical Research in Chinese Universities. [Link]
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (2015). Journal of Applicable Chemistry. [Link]
  • Journal of Heterocyclic Chemistry. (n.d.). Wiley Online Library. [Link]
  • N-[5-(4-Methoxyphenyl)-[3][4][13]thiadiazol-2-yl] oxalamic acid, ethyl ester. (n.d.). SpectraBase. [Link]
  • Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole deriv
  • This compound. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2020). RSC Advances. [Link]
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2020). RSC Publishing. [Link]
  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (2021). Semantic Scholar. [Link]
  • Zhou, K., Zhu, Y., Yang, X., Jiang, X. and Li, C. (2011) Preparation of Grapheme-TiO2 Composites with Enhanced Photocatalytic Activity. New Journal of Chemistry, 35, 353-359. (n.d.). Scientific Research Publishing. [Link]
  • Synthesis of Heterocyclic Compounds. (2019). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2016). International Journal of Molecular Sciences. [Link]
  • The Literature of Heterocyclic Chemistry, Part XII, 2010–2011. (n.d.). OUCI. [Link]
  • Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. (2023). RSC Advances. [Link]
  • This compound. (2012).
  • Copper-Mediated Amidation of Heterocyclic and Aromatic C−H Bonds. (2011). Organic Letters. [Link]
  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. [Link]
  • Chemical Journal of Chinese Universities. (n.d.). CJCU. [Link]
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
  • Synthesis of various heterocyclic compounds via multi-component reactions in w
  • 2011年度SCI收录论文. (2017). 厦门大学化学化工学院. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one from Core Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthetic pathway for 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a valuable heterocyclic intermediate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the precursor selection, reaction mechanism, and a field-proven experimental protocol. The synthesis is built upon the foundational principles of heterocyclic chemistry, emphasizing a direct and efficient route from commercially available starting materials.

The target molecule exists in tautomeric forms, primarily as the 5-methoxy-1,3,4-thiadiazole-2(3H)-thione, which is in equilibrium with its -one analogue. Its significance is noted in agrochemistry as a key intermediate for potent herbicides.[1][2] This guide focuses on the most direct cited method for its preparation.

Part 1: Foundational Precursor Analysis

The elegance of the primary synthetic route lies in its convergence of two simple, functional precursors. The selection of these starting materials is critical as each provides a specific and essential part of the final molecular architecture.

Precursor A: Methyl Carbazate (H₂N-NH-COOCH₃)

Methyl carbazate is the cornerstone precursor, providing three key structural elements:

  • The N-N Backbone: This hydrazine moiety forms the N3-N4 bond in the final thiadiazole ring.

  • The Methoxy Group: The methyl ester functionality is the direct source of the C5-methoxy group.

  • Reactive Nucleophilic Center: The terminal -NH₂ group serves as the initial nucleophile, initiating the reaction cascade.

Precursor B: Carbon Disulfide (CS₂)

Carbon disulfide is a versatile C1 synthon that serves a singular but crucial purpose:

  • Thiocarbonyl Source: It provides the C=S carbon atom which becomes the C2 atom of the thiadiazole ring. Its high electrophilicity at the carbon atom makes it an ideal reaction partner for the nucleophilic hydrazine.

Part 2: The Core Synthesis Pathway: Mechanism and Rationale

The synthesis proceeds via a base-catalyzed condensation-cyclization reaction between methyl carbazate and carbon disulfide. This method is efficient, often proceeding in a one-pot manner to yield the target heterocycle.[3]

Mechanistic Deep Dive

The reaction can be dissected into two primary stages: the formation of a dithiocarbazate salt intermediate and its subsequent intramolecular cyclization.

  • Stage 1: Nucleophilic Addition and Salt Formation: The reaction is initiated by the deprotonation of the terminal nitrogen of methyl carbazate by a strong base (e.g., KOH), enhancing its nucleophilicity. The resulting anion performs a nucleophilic attack on the highly electrophilic carbon atom of carbon disulfide. This forms a key intermediate, a potassium salt of a dithiocarbazate derivative. The choice of a strong base is critical to drive this equilibrium forward.

  • Stage 2: Intramolecular Cyclization and Dehydration: The dithiocarbazate intermediate is primed for cyclization. The nitrogen atom of the carbazate backbone acts as a nucleophile, attacking the internal thiocarbonyl carbon. This intramolecular attack is entropically favored, leading to the formation of the five-membered ring. The subsequent elimination of water and tautomerization of the exocyclic sulfur yields the thermodynamically stable aromatic 1,3,4-thiadiazole ring system. The final acidification of the reaction mixture protonates the thiadiazole, causing it to precipitate from the aqueous solution.

Visualized Reaction Workflow

The following diagram outlines the logical flow of the synthesis from precursors to the final product.

G cluster_precursors Core Precursors cluster_reaction Reaction Sequence cluster_product Final Product methyl_carbazate Methyl Carbazate intermediate Potassium Dithiocarbazate Intermediate methyl_carbazate->intermediate cs2 Carbon Disulfide cs2->intermediate base Base (KOH) base->intermediate Catalyzes cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Heat product 5-methoxy-1,3,4-thiadiazole- 2(3H)-thione cyclization->product

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectral characteristics of 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a heterocyclic compound of interest in medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with data from analogous structures to present a predictive and practical framework for spectral identification and characterization.

Introduction and Molecular Structure

This compound (C₃H₄N₂O₂S, Molecular Weight: 132.16 g/mol ) is a five-membered heterocyclic compound featuring a thiadiazole ring.[1][2] Its structure is characterized by the presence of a methoxy group at position 5 and a ketone group at position 2. A crucial aspect of its chemistry is the potential for tautomerism, existing in equilibrium between the amide (thione) form and the aromatic hydroxy (thiol) form, 5-methoxy-1,3,4-thiadiazol-2-ol. The spectral data discussed herein will primarily reflect the more stable thione tautomer, as suggested by crystallographic studies.[1][2]

The synthesis of this compound has been previously reported, providing the basis for its structural confirmation.[1][2] Understanding its spectral signature is paramount for quality control, reaction monitoring, and mechanistic studies in its various applications.

cluster_0 This compound (Thione Form) cluster_1 5-methoxy-1,3,4-thiadiazol-2-ol (Thiol Tautomer) thione thione thiol thiol thione->thiol Tautomerization

Caption: Thione-thiol tautomerism of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, analysis in a suitable deuterated solvent, such as DMSO-d₆ (a common choice for polar heterocyclic systems), is recommended.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, exhibiting two key signals:

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is predicted in the range of δ 3.7 - 4.0 ppm . This chemical shift is characteristic of methoxy groups attached to an electron-withdrawing heterocyclic system.

  • Amide Proton (-NH-): A broad singlet integrating to one proton is expected further downfield, typically in the range of δ 11.0 - 13.0 ppm . The broadness is due to quadrupole broadening from the adjacent nitrogen atom and its exchangeable nature. The exact position is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon atoms in the molecule:

  • Methoxy Carbon (-OCH₃): This aliphatic carbon should appear furthest upfield, with an expected chemical shift in the range of δ 55 - 60 ppm .

  • Thiadiazole Ring Carbon (C5): The carbon atom attached to the methoxy group (C5) is expected to resonate in the region of δ 160 - 165 ppm . Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen and the exocyclic oxygen atom.

  • Thiadiazole Ring Carbon (C2 - Carbonyl): The carbonyl carbon (C2) is anticipated to be the most downfield signal, with a characteristic chemical shift in the range of δ 165 - 170 ppm , consistent with amide-like carbonyls within a heterocyclic ring.[3]

Summary of Expected NMR Data
Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Multiplicity
-NH11.0 - 13.0-Broad Singlet
-OCH₃3.7 - 4.055 - 60Singlet
C2 (C=O)-165 - 170-
C5-160 - 165-
Protocol: Acquiring NMR Spectra

This protocol outlines the standard procedure for obtaining high-quality NMR data for the title compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the DMSO-d₆ solvent.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm and an acquisition time of at least 2 seconds are recommended.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width of 220 ppm and a longer acquisition time (e.g., >2 hours) may be necessary due to the lower natural abundance of ¹³C and the presence of non-protonated carbons.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).

A Dissolve 5-10 mg in 0.6 mL DMSO-d6 B Transfer to NMR Tube A->B C Acquire Data on 400+ MHz Spectrometer B->C D Process FID (FT, Phase, Baseline) C->D E Reference Spectra to Solvent Peak D->E F Analyze & Assign Peaks E->F

Caption: Standard experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides critical information about the functional groups present in a molecule. The spectrum of this compound is expected to display several characteristic absorption bands.

  • N-H Stretch: A moderate to strong, somewhat broad band is expected in the 3100-3300 cm⁻¹ region, corresponding to the stretching vibration of the N-H bond in the amide group.

  • C-H Stretch: Aliphatic C-H stretching from the methoxy group will appear as sharp bands in the 2850-2980 cm⁻¹ range.[5]

  • C=O Stretch (Amide I): A strong, sharp absorption band is predicted between 1680-1720 cm⁻¹ . This is a highly characteristic band for the carbonyl group in a five-membered ring amide (lactam).

  • C=N Stretch: The endocyclic carbon-nitrogen double bond of the thiadiazole ring is expected to absorb in the 1580-1620 cm⁻¹ region.[3][5]

  • C-O Stretch: The asymmetric stretching of the C-O bond in the methoxy group should produce a strong band around 1200-1260 cm⁻¹ .

  • C-S-C Stretch: Vibrations involving the C-S-C linkage within the ring are typically weaker and found in the fingerprint region, often around 690-710 cm⁻¹ .[3]

Summary of Expected IR Absorptions
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium-Strong, Broad
C-H Stretch (aliphatic)2850 - 2980Medium, Sharp
C=O Stretch (Amide I)1680 - 1720Strong, Sharp
C=N Stretch1580 - 1620Medium-Strong
C-O Stretch1200 - 1260Strong
C-S-C Stretch690 - 710Weak-Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion (M⁺): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak is expected at m/z = 132 . The presence of a significant M+2 peak (at m/z = 134) with an intensity of approximately 4.4% relative to the M+ peak would be diagnostic for the presence of a single sulfur atom.

  • Fragmentation Pathways: The thiadiazole ring is susceptible to fragmentation. Common fragmentation patterns for related structures involve the loss of small, stable molecules.

Plausible Fragmentation Pathway

A likely fragmentation pathway involves the initial loss of the methoxy radical, followed by the cleavage of the ring.

A [C3H4N2O2S]⁺˙ m/z = 132 B Loss of ⋅CH3 A->B - ⋅CH3 E [C2H4N2OS]⁺˙ m/z = 104 A->E - CO C [C2HN2O2S]⁺ m/z = 117 B->C D Loss of CO C->D G [C2H3NS]⁺ m/z = 73 D->G - NCO F Loss of NCO

Caption: A potential fragmentation pathway for the title compound.

Crystallographic Data

Single-crystal X-ray diffraction studies have confirmed the molecular structure of this compound.[1][2]

  • Crystal System: Hexagonal

  • Space Group: P6₁

  • Key Features: The analysis reveals that the thiadiazole ring is approximately planar. The molecules in the crystal lattice are connected by N—H⋯O hydrogen bonds, forming layers.[1][2][6] This intermolecular hydrogen bonding provides strong evidence for the predominance of the thione tautomer in the solid state.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. The ¹H NMR spectrum is defined by characteristic methoxy and amide proton signals. The ¹³C NMR confirms the three unique carbon environments. FT-IR spectroscopy validates the presence of key functional groups, particularly the N-H and C=O bonds of the amide moiety. Finally, mass spectrometry confirms the molecular weight, and X-ray crystallography provides definitive solid-state structural information. This guide provides a robust, data-driven framework for the comprehensive spectral characterization of this important heterocyclic compound.

References

  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011.
  • Zhang, W. Y., Liu, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o475.
  • Abdel-Wahab, B. F., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
  • Noolvi, M. N., & Patel, H. M. (Year not available). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Organic Chemistry: An Indian Journal.
  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340.
  • SpectraBase. (n.d.). 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. Wiley.
  • SpectraBase. (n.d.). N-[5-(4-Methoxyphenyl)-[3][6][8]thiadiazol-2-yl] oxalamic acid, ethyl ester. Wiley.
  • Zhang, W. Y., Liu, J., & Liu, Y. J. (2012). This compound. ResearchGate.
  • Bondock, S., Albarqi, T., Shaaban, I. A., & Abdou, M. M. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. RSC Advances, 13(16), 10761-10777.
  • Çavuş, M. S., & Muğlu, H. (2018).
  • Zhang, W. Y., et al. (2012). 5-Meth-oxy-1,3,4-thia-diazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o475.

Sources

An In-Depth Technical Guide to the Solubility of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms.[1][2] Its molecular formula is C₃H₄N₂O₂S, and it has a molecular weight of approximately 132.14 g/mol .[3] This molecule is a derivative of 1,3,4-thiadiazole, a scaffold known for a wide range of biological activities.[4][5][6] The presence of a methoxy group and a carbonyl function, along with the thiadiazole core, imparts a unique combination of polarity and hydrogen bonding capabilities that are critical in determining its solubility and, consequently, its utility in various applications, including as an intermediate in the synthesis of drugs and herbicides.[1]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[7] Poor aqueous solubility is a major hurdle in drug development, often leading to high required doses and formulation challenges.[7] Therefore, a thorough understanding and precise measurement of the solubility of compounds like this compound are paramount in the early stages of research and development.[8]

Theoretical Framework: The Thermodynamics of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH) and entropy (ΔS), as described by the Gibbs equation: ΔG = ΔH - TΔS.

The process can be conceptually broken down into three main steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).

  • Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule. This is also an endothermic process (ΔH > 0).

  • Solvation Energy: The energy released when the solute molecule interacts with the solvent molecules. This is an exothermic process (ΔH < 0).

The overall enthalpy of the solution is the sum of the enthalpies of these three steps. The entropy change is primarily driven by the increased randomness of the system as the solute dissolves.

For this compound, the presence of a carbonyl group (C=O) and an N-H group allows for the formation of intermolecular hydrogen bonds in the solid state.[9][10] These strong interactions contribute to a higher lattice energy, which must be overcome for dissolution to occur.

cluster_SolidState Solid State cluster_DissolutionProcess Dissolution Process cluster_SolutionState Solution State CrystalLattice Crystal Lattice of This compound OvercomingLatticeEnergy Overcoming Lattice Energy (Endothermic) CrystalLattice->OvercomingLatticeEnergy +ΔH_lattice Solvation Solvation of Individual Molecules (Exothermic) OvercomingLatticeEnergy->Solvation -ΔH_solvation SolventCavityFormation Solvent Cavity Formation (Endothermic) SolventCavityFormation->Solvation DissolvedMolecules Dissolved Molecules in Solvent Solvation->DissolvedMolecules

Caption: Thermodynamic steps in the dissolution of a solid crystalline compound.

Predicting Solubility: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a useful qualitative predictor of solubility. It implies that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents have large dipole moments and can engage in hydrogen bonding. This compound possesses polar functional groups (C=O, N-H, C-O-C) and can act as both a hydrogen bond donor (N-H) and acceptor (C=O, ether oxygen, and nitrogen atoms in the ring). Therefore, it is expected to have moderate to good solubility in polar protic solvents.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can accept hydrogen bonds and engage in strong dipole-dipole interactions. The subject compound is expected to be readily soluble in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and primarily interact through weak van der Waals forces. Due to the polar nature of this compound, it is expected to have low solubility in nonpolar solvents.

cluster_Solute This compound cluster_Solvents Solvents Solute N-H (H-bond donor) C=O (H-bond acceptor) Ether Oxygen (H-bond acceptor) Ring Nitrogens (H-bond acceptors) PolarProtic Polar Protic (e.g., Water, Ethanol) H-bond donor & acceptor Solute:f0->PolarProtic:f1 Strong Interaction Solute:f1->PolarProtic:f0 Strong Interaction PolarAprotic Polar Aprotic (e.g., DMSO) H-bond acceptor Solute:f0->PolarAprotic:f1 Strong Interaction Solute:f1->PolarAprotic:f0 Strong Interaction Nonpolar Nonpolar (e.g., Hexane) van der Waals forces Solute->Nonpolar Weak Interaction

Caption: Predicted intermolecular interactions driving solubility.

Illustrative Solubility Data

SolventSolvent TypePredicted Solubility (g/L) at 25°CRationale
WaterPolar Protic5 - 15Capable of hydrogen bonding, but the heterocyclic ring and methoxy group introduce some nonpolar character, limiting solubility compared to highly polar solvents.
EthanolPolar Protic50 - 100Good balance of polarity and non-polar character to interact with different parts of the solute molecule.
MethanolPolar Protic70 - 120Similar to ethanol but more polar, leading to potentially higher solubility.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200Strong hydrogen bond acceptor and highly polar, making it an excellent solvent for this compound.
N,N-Dimethylformamide (DMF)Polar Aprotic> 150Similar to DMSO in its ability to accept hydrogen bonds and its high polarity.
AcetonitrilePolar Aprotic30 - 60Less polar than DMSO and DMF, resulting in lower but still significant solubility.
AcetonePolar Aprotic20 - 50Intermediate polarity, capable of dissolving the compound to a moderate extent.
Dichloromethane (DCM)Moderately Polar10 - 30Can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities, leading to moderate solubility.
TolueneNonpolar< 1Dominated by van der Waals forces, which are not sufficient to overcome the strong intermolecular forces in the solute.
HexaneNonpolar< 0.1Very weak intermolecular interactions with the polar solute, resulting in very low solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[11] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or incubator shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered saturated solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • It is good practice to visually inspect the remaining solid to check for any changes in its physical appearance (e.g., crystal form), which could indicate a polymorphic transformation during the experiment.

cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Separation Separation cluster_Quantification Quantification A Add excess solid solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant E->F G Analyze by HPLC F->G H Determine concentration from calibration curve G->H

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The solubility of this compound is a key physicochemical parameter that dictates its handling, formulation, and biological activity. Its molecular structure, with a combination of polar functional groups and a heterocyclic core, suggests a solubility profile that favors polar solvents, particularly those capable of accepting hydrogen bonds like DMSO and DMF. While precise experimental data requires rigorous application of methods like the shake-flask protocol, a theoretical understanding of the thermodynamics of dissolution and intermolecular forces provides a strong predictive framework for scientists and researchers. This guide serves as a foundational resource for the rational design of experiments and the interpretation of solubility data for this and similar compounds in a drug discovery and development context.

References

  • Zhang, W.-Y., Liu, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(3), o475.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Lookchem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (2012). This compound.
  • NICEATM-ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1), 44-51.
  • Pleban, K., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(15), 3562.
  • Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(3), 424.
  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2200.
  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1525.
  • Yathirajan, H. S., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 564–571.
  • ResearchGate. (2020). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution.

Sources

An In-Depth Technical Guide to the Safe Handling of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-methoxy-1,3,4-thiadiazol-2(3H)-one. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and the careful judgment of a trained chemical professional.

Understanding the Compound: A Chemist's Perspective on Safety

This compound is a heterocyclic compound featuring a thiadiazole ring, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Its utility as a building block in the synthesis of novel therapeutic agents necessitates a thorough understanding of its chemical properties and associated hazards.[3] The presence of a sulfur atom, two nitrogen atoms, and a methoxy group within a five-membered ring structure imparts specific reactivity and toxicological characteristics that must be respected to ensure laboratory safety.

The 1,3,4-thiadiazole ring is generally characterized by its aromaticity and electron-deficient nature, making the carbon atoms susceptible to nucleophilic attack.[3] While the ring system exhibits stability in aqueous acidic solutions, it is prone to cleavage under basic conditions.[3] This reactivity profile informs the incompatibility and storage recommendations outlined in the subsequent sections. From a toxicological standpoint, the compound is classified as acutely toxic if ingested and poses a significant threat to aquatic ecosystems.[4]

Hazard Identification and Classification

A foundational aspect of safe handling is a clear and comprehensive understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral3H301: Toxic if swallowed[4][5]
Hazardous to the Aquatic Environment, Long-Term Hazard2H411: Toxic to aquatic life with long lasting effects[4]

The "Toxic if swallowed" classification underscores the critical need to prevent ingestion through any route, including incidental contact with contaminated hands. The environmental hazard necessitates stringent waste disposal protocols to prevent release into aquatic systems.

Prudent Practices for Handling and Storage

Adherence to meticulous handling and storage protocols is paramount to mitigate the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation, ingestion, and dermal contact. The following engineering controls and PPE are mandatory:

  • Ventilation: All manipulations of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[6]

  • Eye Protection: Chemical safety goggles or a face shield are required at all times when handling the compound.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.

  • Protective Clothing: A lab coat must be worn and kept fastened. Additional protective clothing may be necessary for larger quantities or specific procedures.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.

  • Incompatibilities: Store away from strong bases, oxidizing agents, and sources of ignition.[7] The susceptibility of the thiadiazole ring to cleavage by bases necessitates segregation from these reagents.[3]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a self-validating system for the safe handling of this compound from receipt to disposal.

Receiving and Unpacking
  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Don appropriate PPE (lab coat, gloves, eye protection) before opening the package in a well-ventilated area, preferably a fume hood.

  • Verify the integrity of the primary container.

  • Affix a label with the date of receipt and any other relevant institutional tracking information.

  • Transfer the container to the designated secure storage location.

Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) within the hood.

  • PPE: Don a lab coat, chemical safety goggles, and chemically resistant gloves.

  • Weighing: Tare a clean, dry weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.

  • Transfer: Carefully add the weighed solid to the reaction vessel or volumetric flask containing the desired solvent.

  • Dissolution: Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a sonicator within the fume hood.

  • Cleanup: Immediately decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the rinsate as hazardous waste. Wipe down the balance and surrounding work area with a damp cloth, disposing of the cloth as hazardous waste.

Waste Disposal
  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and rinsates, must be collected in a clearly labeled, sealed hazardous waste container. Due to its aquatic toxicity, this compound must not be disposed of down the drain.[4]

  • Labeling: All waste containers must be accurately labeled with the full chemical name and concentration.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep Don PPE & Prepare Fume Hood Weigh Weigh Compound Prep->Weigh Proceed Transfer Transfer to Solvent Weigh->Transfer Accurate Measurement Dissolve Dissolve Transfer->Dissolve Controlled Addition Decon Decontaminate Equipment Dissolve->Decon Post-Handling Waste Collect Hazardous Waste Decon->Waste Segregate Waste Streams Store Secure Storage Waste->Store Final Disposition

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Preparedness and Response

A proactive approach to safety includes being prepared for accidental exposures and spills.

First-Aid Measures
  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Continue rinsing. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, the primary goals are to contain the material, prevent its spread, and decontaminate the area safely.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, cover with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize: Due to the potential for reactivity, avoid using strong bases for neutralization.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution and water, collecting the cleaning materials for hazardous waste disposal.

  • Report: Report the incident to the appropriate institutional safety officer.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Spill Size & Hazards Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Manageable LargeSpill Large Spill (Contact EHS) Assess->LargeSpill Unmanageable PPE Don Appropriate PPE SmallSpill->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Report Report Incident Decon->Report

Caption: Decision-making workflow for a chemical spill response.

Toxicological and Reactivity Insights

Toxicological Profile

The acute oral toxicity of this compound is the most significant health hazard. While specific mechanistic data for this compound is limited, the broader class of thiadiazole derivatives exhibits a wide range of biological activities, which can include interactions with various enzymatic pathways.[9][10] This biological activity is the underlying reason for its potential as a pharmaceutical intermediate and also the basis for its toxicity. Researchers should treat this compound with the respect due to a potent bioactive molecule.

Chemical Reactivity and Stability
  • Reactivity with Acids and Bases: The 1,3,4-thiadiazole ring is known to be stable in acidic conditions but can be cleaved by strong aqueous bases.[3] This dictates the need to avoid storage with and exposure to basic solutions to prevent degradation and the formation of unknown, potentially hazardous byproducts.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can react exothermically with the sulfur and nitrogen atoms in the heterocyclic ring.

Conclusion

This compound is a valuable compound for chemical research and drug development. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of prudent laboratory practices. By integrating the principles of engineering controls, personal protective equipment, and meticulous experimental technique, researchers can confidently and safely harness the potential of this important chemical intermediate.

References

  • PubChem. This compound.
  • MDPI.
  • Journal of Pharmaceutical and Biomedical Analysis.
  • National Center for Biotechnology Information. This compound. [Link]
  • ResearchGate. This compound. [Link]
  • Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. BMC Chemistry, 11(1), 1-11. [Link]
  • Journal of the Chemical Society.
  • PozeSCAF. Chemistry Lab Safety Rules. [Link]
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
  • RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of novel therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant pharmacological applications of 1,3,4-thiadiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The 1,3,4-Thiadiazole Core: A Gateway to Diverse Pharmacological Activities

The remarkable versatility of the 1,3,4-thiadiazole ring stems from its distinct physicochemical characteristics. The presence of the sulfur atom and two nitrogen atoms imparts a unique electronic distribution, making it an electron-deficient system capable of engaging in various non-covalent interactions with biological targets.[1] This heterocyclic moiety is a bioisostere of other key structures in medicinal chemistry, such as the pyrimidine ring found in nucleobases, allowing 1,3,4-thiadiazole derivatives to potentially interfere with fundamental cellular processes like DNA replication.[2] Furthermore, the mesoionic character of the ring facilitates its passage across cellular membranes, a crucial attribute for bioavailability.[3] These intrinsic properties have led to the development of 1,3,4-thiadiazole derivatives with a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[4][5]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel and effective anticancer agents has identified 1,3,4-thiadiazole derivatives as a promising class of compounds.[6] Their cytotoxic effects are often multi-faceted, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.

Mechanisms of Anticancer Action

Inhibition of Cell Proliferation: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by disrupting the cell cycle and inhibiting the proliferation of cancer cells.[2] This is often achieved through the inhibition of key signaling pathways that are frequently dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and proliferation. Several 1,3,4-thiadiazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[7][8]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival.[9] Certain 1,3,4-thiadiazole derivatives have been found to inhibit the activation of this pathway in cancer cells, thereby impeding their growth and inducing apoptosis.[10]

Induction of Apoptosis: A key strategy in cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. 1,3,4-Thiadiazole derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.[2] Specifically, the activation of Caspase-3 and Caspase-8 has been implicated in the pro-apoptotic effects of some derivatives.[2]

Inhibition of Key Enzymes: The aberrant activity of certain enzymes is a common feature of cancer. 1,3,4-Thiadiazole derivatives have been designed to target and inhibit these enzymes.

  • Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer. Derivatives of 1,3,4-thiadiazole have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Abl kinase.[6][7]

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are enzymes involved in pH regulation, and certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to their survival and proliferation. Some 1,3,4-thiadiazole derivatives have shown potent inhibitory activity against tumor-associated CA isoforms.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of the substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl (CF3), on a phenyl ring at the 2-position can enhance cytotoxic activity.[2] Similarly, the nature of the substituent at the 5-position also plays a crucial role in determining the potency and selectivity of the compound.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.

Compound IDSubstituent at C2Substituent at C5Cancer Cell LineIC50 (µM)Reference
ST10 2-(2-trifluoromethylphenyl)amino3-methoxyphenylMCF-7 (Breast)49.6[2]
ST10 2-(2-trifluoromethylphenyl)amino3-methoxyphenylMDA-MB-231 (Breast)53.4[2]
Compound 4 4-(trifluoromethyl)phenyl)ureido6-(3-morpholinopropylamino)pyrimidin-4-ylthioHCT116 (Colorectal)8.04 (48h)[10]
Compound 2g Amino2-(benzenesulfonylmethyl)phenylLoVo (Colorectal)2.44 (48h)[11]
Compound 2g Amino2-(benzenesulfonylmethyl)phenylMCF-7 (Breast)23.29 (48h)[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.

Principle: The assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Visualizing the Mechanism: Signaling Pathway Diagram

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors 1,3,4-Thiadiazole Derivative 1,3,4-Thiadiazole Derivative 1,3,4-Thiadiazole Derivative->PI3K Inhibition 1,3,4-Thiadiazole Derivative->MEK Inhibition Transcription Factors->Cell Proliferation & Survival

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by 1,3,4-thiadiazole derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant threat to global health. 1,3,4-Thiadiazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[12][13]

Mechanisms of Antimicrobial Action

The antimicrobial effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to disrupt essential cellular processes in microorganisms. While the precise mechanisms are still under investigation for many compounds, several potential targets have been identified, including enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.[13]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents at the C2 and C5 positions. For instance, the incorporation of halogen atoms, such as chlorine or fluorine, on an aromatic ring attached to the thiadiazole core has been shown to enhance antibacterial activity.[12] The presence of a free amino group can also contribute significantly to the antimicrobial effect.[1]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3,4-thiadiazole derivatives against various microbial strains.

Compound IDSubstituent at C2Substituent at C5Microbial StrainMIC (µg/mL)Reference
14a Tetranorlabdane with free amino group-Bacillus polymyxa2.5[1]
27a Thiophene ringMethylEscherichia coli-[1]
27a Thiophene ringMethylStaphylococcus aureus-[1]
Compound IX Thiazole-linked-Mycobacterium tuberculosis H37Ra7.81[14]
Thiadiazole Derivative Amino4-hydroxyphenylEscherichia coli0.8[15]
Thiadiazole Derivative Amino4-hydroxyphenylBacillus cereus0.8[15]
Thiadiazole Derivative Amino4-hydroxyphenylStaphylococcus epidermidis0.8[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the 1,3,4-thiadiazole derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Workflow: MIC Determination

mic_workflow Start Start Prepare Standardized Inoculum Prepare Standardized Inoculum Start->Prepare Standardized Inoculum Serial Dilution of Compound Serial Dilution of Compound Prepare Standardized Inoculum->Serial Dilution of Compound Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Compound->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Visually Read Results Visually Read Results Incubate Plate->Visually Read Results Determine MIC Determine MIC Visually Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Analgesic Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. 1,3,4-Thiadiazole derivatives have emerged as promising anti-inflammatory and analgesic agents, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[16]

Mechanism of Anti-inflammatory Action

A primary mechanism underlying the anti-inflammatory effects of many 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[16] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 1,3,4-thiadiazole derivatives can be modulated by the substituents on the heterocyclic ring. For instance, the presence of specific aryl groups at the C2 and C5 positions can significantly influence the potency and selectivity for COX-2 inhibition.[16]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-thiadiazole derivatives have demonstrated significant anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[3]

Mechanism of Anticonvulsant Action

The anticonvulsant effects of 1,3,4-thiadiazole derivatives are often linked to their ability to modulate the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[13] Specifically, some derivatives are believed to act on the GABAA receptor, enhancing GABAergic neurotransmission and thereby reducing neuronal hyperexcitability.[13][17]

Structure-Activity Relationship (SAR) Insights

The anticonvulsant properties of 1,3,4-thiadiazole derivatives are influenced by the lipophilicity and electronic nature of the substituents. The presence of a hydrophobic aryl ring and an electron-donor group are considered important pharmacophoric features for anticonvulsant activity.[13]

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).[11]

Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), the desired aromatic carboxylic acid (1-1.2 molar equivalents), and phosphorus oxychloride (1-1.2 molar equivalents).

  • Reaction: Grind the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Add an alkaline solution (e.g., 5% sodium carbonate) to the crude product until the pH of the mixture reaches 8-8.2.

  • Isolation: Filter the resulting precipitate, wash it with water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., a mixture of DMF and water) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Future Perspectives and Clinical Landscape

The extensive research into the biological activities of 1,3,4-thiadiazole derivatives has established this scaffold as a highly valuable platform for drug discovery. While many compounds have shown promising preclinical activity, the translation to clinical applications remains an ongoing endeavor. Some thiadiazole-containing compounds have entered clinical trials, particularly in the field of oncology, highlighting the therapeutic potential of this heterocyclic system. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their efficacy and safety profiles, as well as exploring novel biological targets and therapeutic applications.

References

  • Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. International Journal of Pharmaceutical and Biological Archives, 9(4), 1-6.
  • Błaszczak-Świątkiewicz, K., & Olszewska, P. (2022).
  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2013). 1, 3, 4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical biology & drug design, 81(5), 557-576.
  • Khatoon, N., Alam, O., & Khan, S. A. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 9, 789123.
  • Khatoon, N., Alam, O., & Khan, S. A. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 9, 789123.
  • Chinese Patent CN103936692A. Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.
  • Janus, E., et al. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 26(21), 6437.
  • Kamal, A., et al. (2025). 1, 3, 4-Thiadiazole as antimicrobial agent: a review.
  • Kaminskyy, D., & Lesyk, R. (2015). Thiadiazole derivatives in clinical trials.
  • Jain, K., & Mishra, P. (2000). Synthesis of Some 2-Amino-5-Aryl-1,3,4-Thiadiazoles. Asian Journal of Chemistry, 12(4), 1341-1343.
  • Mahadev, J. K., et al. (2024). 1, 3, 4-Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. Asian Journal of Pharmaceutical Research and Development.
  • Chinese Patent CN103936693A. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry, 1(1), 1-5.
  • ChemicalBook. 2-AMINO-5-(METHYLTHIO)-1,3,4-THIADIAZOLE synthesis.
  • Serap, U., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(x), x.
  • Gürsoy, E. A., et al. (2018).
  • BenchChem.
  • Szeliga, J., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(19), 4309.
  • Khan, I., et al. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 8(30), 27177-27195.
  • Kamal, A., et al. (2025). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents.
  • Li, W., et al. (2023). A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica, 73(3), 489-502.
  • Hemanth, K., et al. (2025). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4-THIADIAZOLE AND ITS DERIVATIVES.
  • Singh, D., et al. (2025). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and. Turkish Journal of Chemistry.
  • Singh, D., et al. (2025).
  • Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling p
  • Elabscience.
  • Pop, R., et al. (2023).
  • Koutentis, P. A., et al. (2022). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 27(15), 4983.
  • Bhosale, A. P., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS, 12(11), 380-388.

Sources

An In-Depth Technical Guide to the Applications of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known and potential applications of 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a heterocyclic compound built upon the versatile 1,3,4-thiadiazole scaffold. While its primary documented use is as a key intermediate in agrochemical synthesis, the broader biological activities associated with its structural class suggest a promising future in medicinal chemistry and drug development. This document will delve into its chemical properties, established applications, and the scientifically-grounded potential for novel therapeutic and agricultural uses, providing researchers, scientists, and drug development professionals with a detailed technical resource.

The Compound: this compound

This compound is a five-membered heterocyclic compound containing a sulfur atom, two nitrogen atoms, and a methoxy substituent.[1][2] This structure is a derivative of the 1,3,4-thiadiazole ring system, a core moiety that has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities.[3][4]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₃H₄N₂O₂S[1]
Molecular Weight 132.14 g/mol [1]
CAS Number 17605-27-5[1]
Appearance Solid[5]
Synonyms 5-methoxy-3H-1,3,4-thiadiazol-2-one, GS 12956[1][6]

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and possesses unique chemical properties, including aromaticity and the ability to participate in hydrogen bonding, which contribute to its capacity to interact with biological targets.[7][8] The toxophoric –N–C–S moiety within this ring is considered crucial for its broad spectrum of biological activities.[9]

Established Application: A Key Intermediate in Herbicide Synthesis

The most well-documented application of this compound is its role as a crucial intermediate in the synthesis of the herbicide fluthiacet-methyl.[10][11]

Synthesis of Fluthiacet-methyl

While the detailed industrial synthesis is proprietary, literature suggests that this compound is a building block used to construct the final herbicidal molecule. The general herbicidal activity of many 1,3,4-thiadiazole derivatives, such as buthidazole and tebuthiuron, involves the inhibition of photosynthesis.[12] These compounds can disrupt electron transport and photophosphorylation in the chloroplasts of susceptible plants.[12]

Below is a conceptual workflow illustrating the role of an intermediate like this compound in a multi-step synthesis of a final agrochemical product.

G A Starting Materials B Synthesis of This compound (Intermediate) A->B C Further Reaction Steps (e.g., condensation, substitution) B->C D Synthesis of Fluthiacet-methyl (Final Product) C->D E Purification & Formulation D->E

Caption: Conceptual workflow for agrochemical synthesis.

Potential Applications in Medicinal and Agricultural Chemistry

The 1,3,4-thiadiazole scaffold is a "privileged structure" in drug discovery, known for conferring a wide array of pharmacological activities.[3] This suggests that this compound itself, or derivatives thereof, may possess significant untapped potential.

Antifungal Activity

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent antifungal properties.[9][13][14][15] Some sources explicitly state that this compound has been studied for its potential antifungal properties.[6]

Mechanism of Action: A common mechanism of action for azole-type antifungal agents, which includes thiadiazoles as bioisosteres, is the inhibition of the ergosterol biosynthesis pathway.[9] Specifically, they often target the enzyme 14-α-demethylase, which is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[9] Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

  • Preparation of Fungal Inoculum: A standardized suspension of a fungal strain (e.g., Candida albicans) is prepared in a suitable broth (e.g., RPMI-1640) to a concentration of approximately 0.5–2.5 x 10³ cells/mL.

  • Compound Preparation: this compound is dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are then prepared in the test medium.

  • Microdilution Assay: In a 96-well microtiter plate, 100 µL of the fungal inoculum is added to each well containing 100 µL of the serially diluted compound.

  • Controls: Positive (fungal inoculum with a known antifungal agent like fluconazole) and negative (fungal inoculum with medium and DMSO, but no compound) controls are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Antibacterial Activity

The 1,3,4-thiadiazole nucleus is present in many compounds with antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[16] The potential antibacterial properties of this compound have also been noted.[6]

Anticancer Potential

A significant body of research highlights the anticancer properties of 1,3,4-thiadiazole derivatives.[4][7][17] These compounds have been shown to target various mechanisms involved in cancer progression.

Key Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives:

  • Kinase Inhibition: Many derivatives act as inhibitors of crucial kinases in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[7][17] The sulfur atom and the -N=N-C-S- motif in the thiadiazole ring can facilitate strong binding to the ATP-binding site of these kinases.[17]

  • Interference with DNA Replication: As a bioisostere of pyrimidine, the 1,3,4-thiadiazole ring can interfere with DNA synthesis and replication processes in cancer cells.[7]

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cell lines.[17]

Given these established activities, this compound represents a valuable scaffold for the design and synthesis of novel anticancer agents.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K/Akt VEGFR2->PI3K Activates Ras Ras/MAPK VEGFR2->Ras Activates Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Survival Cell Survival PLCg->Survival PI3K->Proliferation PI3K->Migration PI3K->Survival Ras->Proliferation Ras->Migration Ras->Survival

Caption: Inhibition of VEGFR-2 signaling by a 1,3,4-thiadiazole derivative.

Summary of Biological Activities and Future Outlook

The 1,3,4-thiadiazole core is a cornerstone of many biologically active compounds. While this compound is primarily recognized as a synthetic intermediate, its inherent structural features suggest a much broader applicability.

Summary of Potential Activities:

Biological ActivityBasis of PotentialKey Mechanisms (for the 1,3,4-thiadiazole class)
Herbicidal Established role as an intermediate for fluthiacet-methyl.[10][11]Inhibition of photosynthesis.[12]
Antifungal Stated potential and activity of related compounds.[6][9][13]Inhibition of ergosterol biosynthesis (14-α-demethylase).[9]
Antibacterial Stated potential and activity of related compounds.[6][16]Various, including enzyme inhibition and disruption of cell wall synthesis.
Anticancer High activity within the 1,3,4-thiadiazole class.[7][17]Kinase inhibition (e.g., VEGFR-2, EGFR), DNA replication interference.[7][17]
Anti-inflammatory Documented for other 1,3,4-thiadiazole derivatives.[4]Inhibition of inflammatory mediators.

The future of this compound lies in its exploration as a lead compound or a scaffold for combinatorial chemistry to generate libraries of novel derivatives. Its relatively simple structure and known synthetic accessibility make it an attractive starting point for developing new, potent, and selective agents for use in medicine and agriculture. Further research into its specific biological activities and mechanisms of action is highly warranted.

References

  • ResearchGate.
  • PubMed. 1,3,4-thiadiazole: a privileged scaffold for drug design and development.[Link]
  • MDPI. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents.[Link]
  • PMC. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.[Link]
  • ResearchGate. (PDF)
  • LookChem. Cas 17605-27-5,this compound.[Link]
  • PMC.
  • PMC.
  • PubChem. This compound.[Link]
  • PLOS One.
  • NIH. This compound.[Link]
  • PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.[Link]
  • MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.[Link]
  • ResearchGate. (PDF) this compound.[Link]
  • JOCPR.
  • World Journal of Pharmaceutical and Medical Research. SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE.[Link]
  • Der Pharma Chemica. Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity.[Link]
  • ResearchGate.
  • ResearchGate. Synthesis and herbicidal activities of 1,3,4-thiadiazole derivatives of 5-(fluoro-substituted phenyl)-2-furamide.[Link]
  • NIH. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential.[Link]
  • MDPI.
  • MDPI. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors.[Link]
  • PMC.
  • MDPI. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.[Link]

Sources

Crystal structure of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities. This guide provides a comprehensive technical overview of the crystal structure of a key derivative, this compound. We delve into its molecular architecture, the intricacies of its supramolecular assembly via hydrogen bonding, and the experimental methodologies for its synthesis and crystallization. This document serves as a critical resource for researchers engaged in the structural analysis and development of novel therapeutics based on the thiadiazole scaffold.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif that constitutes the core of numerous biologically active molecules. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, antitubercular, and anticancer activities.[1] The unique electronic and structural features of the thiadiazole ring, which allow it to act as a hydrogen bond acceptor and a rigid linker, contribute to its successful application in drug design. This compound, with the chemical formula C₃H₄N₂O₂S, is a significant member of this class.[2][3] Beyond its potential pharmacological relevance, it is a key intermediate in the synthesis of the herbicide fluthiacet-ethyl.[2][3] A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent analogues.

Synthesis and Crystallization Workflow

The synthesis and subsequent crystallization of this compound are critical preliminary steps for its structural elucidation. While the exact synthesis by Zhu et al. (2011) is cited in the crystallographic literature, the specific details are not widely available.[2][3] Therefore, a representative protocol based on the synthesis of analogous 5-alkoxy-1,3,4-thiadiazole derivatives is presented below. This is followed by the specific, published method for obtaining single crystals suitable for X-ray diffraction.

G cluster_synthesis Representative Synthesis cluster_crystallization Single Crystal Growth start Methyl Carbazate + CS₂ reflux Reflux with Base (e.g., KOH) in Alcohol start->reflux Cyclization acidify Acidification (e.g., HCl) reflux->acidify Work-up product Crude this compound acidify->product dissolve Dissolve 0.2 g in 50 mL Methanol product->dissolve Purified Product evaporate Slow Evaporation at Room Temperature (approx. 10 days) dissolve->evaporate crystals High-Quality Single Crystals evaporate->crystals

Caption: General workflow for the synthesis and crystallization of this compound.

Representative Synthesis Protocol

The synthesis of 5-alkoxy-1,3,4-thiadiazol-2-ones can be achieved by the cyclization of the corresponding alkoxycarbonylhydrazine with carbon disulfide. The following protocol is adapted from established methods for similar structures.[4]

  • Reaction Setup: A solution of methyl carbazate (1 equivalent) is prepared in a suitable alcohol, such as methanol.

  • Cyclization: To this solution, carbon disulfide (CS₂, ~1.1 equivalents) is added, followed by the addition of a methanolic solution of a base, such as potassium hydroxide (KOH).

  • Reflux: The reaction mixture is heated to reflux and maintained for several hours (typically 6-8 h) to ensure complete cyclization.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Single Crystal Growth Protocol

The protocol for obtaining high-quality single crystals, as described in the definitive crystallographic study, is as follows:[2][3]

  • Dissolution: 0.2 grams of purified this compound is dissolved in 50 mL of methanol.

  • Slow Evaporation: The solution is left undisturbed at room temperature, allowing the solvent to evaporate slowly over a period of approximately 10 days.

  • Crystal Formation: This slow evaporation method yields colorless crystals suitable for single-crystal X-ray diffraction analysis.

Spectroscopic and Physical Characterization

PropertyData/Expected ValueSource
Molecular Formula C₃H₄N₂O₂S[2][3]
Molecular Weight 132.16 g/mol [2][3]
¹H NMR Expected: δ ~10-12 ppm (br s, 1H, N-H), δ ~4.0 ppm (s, 3H, O-CH₃).Inferred from analogues[4]
¹³C NMR Expected: δ ~165-175 ppm (C=O), δ ~155-165 ppm (C-OCH₃), δ ~55-60 ppm (O-CH₃).Inferred from analogues[4]
FTIR (cm⁻¹) Expected: ~3100-3200 (N-H stretch), ~1700 (C=O stretch), ~1550-1600 (C=N stretch).Inferred from analogues[4]
Mass Spec (EI) Expected M⁺ at m/z = 132.[2][3]

Crystallographic and Structural Analysis

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The key findings from this analysis provide a detailed picture of its solid-state conformation and intermolecular interactions.[2][3]

Crystal Data and Structure Refinement

The compound crystallizes in the hexagonal system, which is relatively uncommon for small organic molecules. The crystallographic data are summarized in the table below.

ParameterValueReference
Chemical Formula C₃H₄N₂O₂S[2][3]
Formula Weight 132.16[2][3]
Temperature 293 K[2][3]
Crystal System Hexagonal[2][3]
Space Group P6₁[3]
a (Å) 11.9240 (17)[2][3]
c (Å) 20.111 (4)[2][3]
Volume (ų) 2476.3 (7)[2][3]
Z 18[2][3]
R-factor (R₁) 0.056[3]
wR₂ (all data) 0.133[3]
Molecular and Supramolecular Structure

The most striking feature of the crystal structure is that the asymmetric unit contains three independent molecules of this compound.[2][3] Each of these molecules features an approximately planar five-membered thiadiazole ring, with root-mean-square deviations of 0.0051(1) Å, 0.0044(1) Å, and 0.0111(1) Å for the three molecules, respectively.[2]

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds. Specifically, the N-H group of the thiadiazole ring acts as a hydrogen bond donor, while the exocyclic carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. These N—H⋯O interactions are the primary force driving the supramolecular assembly.[2][3] These interactions link the individual molecules into layers that stack along the c-axis of the unit cell, creating a stable, layered crystalline architecture.[2][3]

H_Bonding N1 N-H O2 C=O N1->O2 N-H···O Bond O1 C=O ring1 Thiadiazole Ring N2 N-H O3 C=O N2->O3 N-H···O Bond ring2 Thiadiazole Ring N3 N-H ring3 Thiadiazole Ring

Caption: Intermolecular N-H···O hydrogen bonding network between adjacent molecules.

References

  • PrepChem (2023). Preparation of 5-phenoxymethyl-1,3,4-thiadiazol-2(3H)-one.
  • PubChem (2024). This compound. National Center for Biotechnology Information.
  • El-Metwaly, N. M., et al. (2021). Green Efficient Synthesis of[2][9][10]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega.
  • Jadwiga, K., et al. (2009). Synthesis of 5‐substituted 2‐(2,4‐dihydroxyphenyl)‐1,3,4‐thiadiazoles. Journal of Heterocyclic Chemistry.
  • Kumar, A., et al. (2018). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines.
  • Cho, N. S., et al. (2012). 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online.
  • Mohammed, M. S., et al. (2022). Heterocyclic Compounds are of Great Importance in the Production of Medicinal Compounds. Journal of Medicinal and Chemical Sciences.
  • SpectraBase (2025). N-[5-(4-Methoxyphenyl)-[2][9][10]thiadiazol-2-yl] oxalamic acid, ethyl ester.
  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
  • Zhang, W.-Y., Liu, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o475.
  • El-Gohary, N. S., & Shaaban, M. R. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. RSC Advances.
  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2016). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry.
  • Zhang, W.-Y., Liu, J., & Liu, Y.-J. (2012). This compound. ResearchGate.

Sources

An In-depth Technical Guide to 5-methoxy-1,3,4-thiadiazol-2(3H)-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two nitrogen atoms and a sulfur atom, possesses unique chemical and biological characteristics that make it a versatile building block in drug design.[2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] Within this important class of compounds lies 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a specific derivative with its own unique set of properties and potential applications. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and known biological activities, with a forward look toward its potential in drug discovery and development.

Physicochemical Properties and Structural Elucidation

This compound is a small heterocyclic molecule with the chemical formula C₃H₄N₂O₂S.[5] Its structure, featuring a methoxy group at the 5-position of the 1,3,4-thiadiazol-2(3H)-one core, gives rise to its specific chemical and physical properties. The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen, methoxy oxygen, and ring nitrogens) suggests its potential to interact with biological macromolecules.

Structural Characteristics

The crystal structure of this compound has been determined by X-ray crystallography, providing precise information about its three-dimensional conformation.[6][7] The 1,3,4-thiadiazole ring is essentially planar, a common feature of aromatic heterocyclic systems.[6][7] In the solid state, the molecules are interconnected through N—H⋯O hydrogen bonds, forming layered structures.[6][7] This hydrogen bonding capability is a key feature that can influence its solubility, melting point, and interactions with biological targets.

PropertyValueSource
Molecular FormulaC₃H₄N₂O₂S[5]
Molecular Weight132.14 g/mol [5]
IUPAC Name5-methoxy-3H-1,3,4-thiadiazol-2-one[5]
CAS Number17605-27-5[5][8]
AppearanceSolid[8]
Density1.67 g/cm³[8]
Spectroscopic Data

Synthesis of this compound

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various synthetic routes, often involving the cyclization of thiosemicarbazide precursors.[9] A common and effective method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides in the presence of a dehydrating agent, such as concentrated sulfuric acid.[9] While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the available literature, a plausible synthetic pathway can be inferred from the general methods for synthesizing similar compounds.

A potential synthetic route could involve the reaction of a methoxy-substituted thiosemicarbazide with a suitable cyclizing agent. The general workflow for such a synthesis is depicted below.

Synthesis_Workflow reagents Starting Materials: - Methoxy-substituted thiosemicarbazide - Cyclizing agent (e.g., H₂SO₄) reaction Cyclization Reaction reagents->reaction workup Reaction Work-up: - Neutralization - Extraction reaction->workup purification Purification: - Recrystallization or - Column chromatography workup->purification product Final Product: This compound purification->product characterization Characterization: - NMR, IR, Mass Spec - Melting Point product->characterization

Caption: A generalized workflow for the synthesis of this compound.

Biological Activities and Potential Applications

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[1][10] These activities are often attributed to the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, allowing these compounds to interfere with DNA synthesis and other cellular processes.[11][12] The mesoionic character of the ring also facilitates crossing cellular membranes, enhancing bioavailability.[3][13]

While specific biological studies on this compound are limited in the reviewed literature, its potential as an intermediate in the synthesis of pharmaceuticals and its inherent antimicrobial properties have been noted.[8]

Potential as an Anticancer Agent

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives.[3][11][14] These compounds can induce apoptosis in cancer cells and interfere with various signaling pathways involved in tumor progression.[4] The anticancer activity of 1,3,4-thiadiazole derivatives is often influenced by the nature and position of the substituents on the thiadiazole ring.[13] For example, some derivatives have shown potent activity against breast cancer cell lines.[9][11] Given this precedent, this compound could serve as a valuable scaffold for the development of novel anticancer agents.

Potential as an Antimicrobial Agent

The 1,3,4-thiadiazole nucleus is also a key component of many compounds with antibacterial and antifungal properties.[1] The presence of the sulfur and nitrogen atoms in the ring is thought to contribute to their antimicrobial activity. It has been suggested that this compound possesses potential antifungal and antibacterial properties, making it a candidate for further investigation in the development of new anti-infective agents.[8]

Other Potential Pharmacological Activities

The diverse pharmacological profile of 1,3,4-thiadiazole derivatives extends to anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities.[1][15] The specific substitution pattern on the thiadiazole ring plays a crucial role in determining the primary pharmacological effect. Therefore, this compound could be a starting point for the synthesis of new derivatives with a wide range of therapeutic applications.

Biological_Activities thiadiazole 1,3,4-Thiadiazole Core anticancer Anticancer thiadiazole->anticancer Induces apoptosis antimicrobial Antimicrobial thiadiazole->antimicrobial Antibacterial & Antifungal antiinflammatory Anti-inflammatory thiadiazole->antiinflammatory anticonvulsant Anticonvulsant thiadiazole->anticonvulsant antidepressant Antidepressant thiadiazole->antidepressant

Caption: Diverse biological activities associated with the 1,3,4-thiadiazole scaffold.

Future Directions

This compound represents a promising, yet underexplored, molecule within the vast landscape of 1,3,4-thiadiazole derivatives. While its role as a synthetic intermediate is acknowledged, a deeper investigation into its intrinsic biological activities is warranted. Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for this compound to ensure its availability for further studies.

  • Comprehensive spectroscopic characterization to establish a definitive set of reference data for this compound.

  • Systematic screening for a wider range of biological activities , including anticancer, antimicrobial, and anti-inflammatory properties, using in vitro and in vivo models.

  • Structure-activity relationship (SAR) studies by synthesizing a library of related analogs to identify key structural features responsible for any observed biological activity.

  • Investigation of its mechanism of action to understand how it exerts its biological effects at the molecular level.

References

[3] Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Taylor & Francis. Retrieved January 9, 2026, from [Link] [10] Kumar, D., Aggarwal, N., Kumar, V., Chopra, H., Marwaha, R. K., & Sharma, R. (2024). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Polycyclic Aromatic Compounds, 44(1), 1–35. [Link] [11] Sławiński, J., Szafrański, K., & Żołnowska, B. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1884. [Link] [14] Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][3][11][14]thiadiazole Scaffolds. (2020). PubMed. Retrieved January 9, 2026, from [Link] [9] Sławiński, J., Szafrański, K., & Żołnowska, B. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7004. [Link] [4] A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS. Retrieved January 9, 2026, from [Link] [13] Taha, M. O., Al-Wahaibi, L. H., Al-Agamy, M. H., & Al-Ghamdi, S. A. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link] [1] Mishra, G., Singh, A. K., & Jyoti, K. (2011). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of ChemTech Research, 3(3), 1380-1393. [2] Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546–2573. [Link] [5] this compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link] [8] this compound. (n.d.). LookChem. Retrieved January 9, 2026, from [Link] [12] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link] [6] Zhang, W. Y., Liu, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o475. [Link] [7] Zhang, W. Y., Liu, J., & Liu, Y. J. (2012). This compound. ResearchGate. Retrieved January 9, 2026, from [Link] [15] (2022). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

Discovery and history of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1,3,4-Thiadiazole Core and the Emergent Potential of 5-Methoxy-1,3,4-thiadiazol-2(3H)-one

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. This guide delves into the historical context of the 1,3,4-thiadiazole ring system, its fundamental synthetic pathways, and the burgeoning interest in specific derivatives, such as the novel this compound. While literature on this specific methoxy-substituted analog is nascent, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It extrapolates from the well-established chemistry and pharmacology of the parent heterocycle to provide insights into the potential discovery, synthesis, and biological evaluation of this and related compounds. We will explore the causality behind synthetic choices, propose self-validating experimental protocols, and ground our discussion in authoritative references, providing a comprehensive launching point for future research and development in this promising chemical space.

A Historical Perspective on the 1,3,4-Thiadiazole Scaffold

The journey of the 1,3,4-thiadiazole ring system began in the late 19th century, with its initial synthesis marking a significant milestone in heterocyclic chemistry. Emil Fischer and his contemporaries were instrumental in the early exploration of this and other related five-membered aromatic rings. The unique arrangement of two nitrogen atoms and one sulfur atom within the ring imparts a distinct electronic character, making it a privileged scaffold in medicinal chemistry. The sulfur atom, in particular, contributes to the molecule's ability to engage in various non-covalent interactions with biological targets, while the nitrogen atoms serve as hydrogen bond acceptors.

Over the decades, the 1,3,4-thiadiazole moiety has been incorporated into a multitude of compounds exhibiting a broad spectrum of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. This versatility has cemented the 1,3,4-thiadiazole core as a recurring motif in the design of novel therapeutic agents.

Synthesis of the 1,3,4-Thiadiazole Core: A Mechanistic Approach

The synthesis of 1,3,4-thiadiazole derivatives is a well-trodden path in organic chemistry, with several reliable methods at the disposal of the synthetic chemist. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.

From Thiosemicarbazides: A Common Gateway

One of the most prevalent methods for the synthesis of 2-substituted-5-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. This approach is favored for its operational simplicity and the ready availability of a wide range of thiosemicarbazide precursors.

Experimental Protocol: Synthesis of a 2,5-disubstituted-1,3,4-thiadiazole from a Thiosemicarbazide

  • Preparation of the Thiosemicarbazide: Equimolar amounts of an appropriate acid hydrazide and an isothiocyanate are refluxed in a suitable solvent (e.g., ethanol) for 2-4 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting thiosemicarbazide is then subjected to cyclization. This can be achieved under various conditions, with the choice of reagent influencing the final substitution pattern. For the synthesis of 2-amino-1,3,4-thiadiazoles, dehydrative cyclization using a strong acid catalyst (e.g., concentrated sulfuric acid) is often employed.

  • Workup and Purification: Upon completion of the cyclization, the reaction mixture is cooled and neutralized. The precipitated solid is filtered, washed with cold water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of dimethylformamide and water) to afford the desired 1,3,4-thiadiazole derivative.

Causality Behind Experimental Choices:

  • Refluxing in Ethanol: Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to proceed at a reasonable rate.

  • Acid-Catalyzed Cyclization: The strong acid protonates the carbonyl oxygen of the thiosemicarbazide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom, thereby facilitating the ring closure.

  • Recrystallization: This is a standard purification technique for solid organic compounds. It relies on the principle that the solubility of a compound increases with temperature. By dissolving the crude product in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solution.

The Hantzsch Thiazole Synthesis: A Versatile Alternative

While primarily known for the synthesis of thiazoles, the Hantzsch synthesis can be adapted for the preparation of certain 1,3,4-thiadiazole derivatives. This method involves the reaction of a thioamide with an α-haloketone.

Experimental Workflow: Hantzsch-type Synthesis of a 1,3,4-Thiadiazole Derivative

Hantzsch_Workflow Thioamide Thioamide Mixing Mixing in Solvent (e.g., Ethanol) Thioamide->Mixing AlphaHaloKetone α-Haloketone AlphaHaloKetone->Mixing Reaction Reaction at Elevated Temperature Mixing->Reaction Intermediate Thiazolium Intermediate Reaction->Intermediate Rearrangement Rearrangement/ Cyclization Intermediate->Rearrangement Thiadiazole 1,3,4-Thiadiazole Derivative Rearrangement->Thiadiazole Purification Purification (e.g., Chromatography) Thiadiazole->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Hantzsch-type synthesis workflow for 1,3,4-thiadiazole derivatives.

The Emergence of this compound: A Frontier Molecule

The specific compound, this compound, represents a more recent exploration within the vast chemical space of 1,3,4-thiadiazoles. The introduction of a methoxy group at the 5-position and a carbonyl group at the 2-position creates a unique electronic and steric profile.

Proposed Synthetic Pathway

While specific literature on the synthesis of this compound is not yet widely available, a plausible synthetic route can be postulated based on established 1,3,4-thiadiazole chemistry. A potential approach could involve the cyclization of a methoxy-substituted thiocarbazate derivative.

Hypothetical Synthetic Pathway

Methoxy_Thiadiazole_Synthesis start Methyl Carbazate reagent1 Carbon Disulfide (CS2) in base (e.g., KOH) start->reagent1 Reaction intermediate1 Potassium Dithiocarbazate Intermediate reagent1->intermediate1 reagent2 Methyl Iodide (CH3I) intermediate1->reagent2 + intermediate2 S-Methylated Intermediate reagent2->intermediate2 cyclization Intramolecular Cyclization (e.g., with Phosgene or Triphosgene) intermediate2->cyclization product This compound cyclization->product

Caption: A proposed synthetic route to this compound.

Potential Biological Significance

The introduction of the methoxy group is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The methoxy group can:

  • Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.

  • Influence Metabolic Stability: The methoxy group can block sites of metabolism, thereby increasing the compound's half-life.

  • Alter Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with a biological target.

Given the broad biological activities of the 1,3,4-thiadiazole scaffold, it is plausible that this compound and its analogs could exhibit interesting pharmacological properties. Further investigation into its potential as an antimicrobial, anticancer, or anti-inflammatory agent is warranted.

Future Directions and Conclusion

The 1,3,4-thiadiazole core continues to be a fertile ground for the discovery of new therapeutic agents. While the specific compound this compound is a relatively new entrant, its structural features suggest it could be a valuable lead compound for further optimization. The synthetic pathways outlined in this guide provide a starting point for its preparation and the exploration of its chemical and biological properties. As with any novel compound, a thorough investigation of its structure-activity relationship (SAR) will be crucial in unlocking its full therapeutic potential. The continued exploration of this and other novel 1,3,4-thiadiazole derivatives promises to yield exciting new discoveries in the years to come.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier. [Link]
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]
  • Gupta, R. R., Kumar, M., & Gupta, V. (2012). Heterocyclic Chemistry: Synthesis, Reactions and Applications. Springer Science & Business Media. [Link]

5-methoxy-1,3,4-thiadiazol-2(3H)-one theoretical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

This guide provides a comprehensive exploration of the theoretical and computational properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established experimental data with state-of-the-art computational methodologies to build a robust model of the molecule's behavior. We will delve into its structural, electronic, and spectroscopic properties, explaining not just the 'what' but the 'why' behind the theoretical approaches used to characterize this important heterocyclic scaffold.

Introduction: The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] This five-membered aromatic ring system is known for its stability and diverse biological activities, serving as a bioisostere for pyrimidine and other key structures in bioactive compounds.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This compound (PubChem CID: 192940) is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4][5] Understanding its intrinsic theoretical properties is paramount for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore. This guide establishes a foundational understanding by first examining its experimentally determined crystal structure and then detailing the computational workflows used to elucidate its electronic and vibrational characteristics.

Part 1: The Experimental Benchmark: Crystal Structure Analysis

The starting point for any rigorous theoretical investigation is high-quality experimental data. The single-crystal X-ray diffraction structure of this compound provides the definitive benchmark for validating computational models.[4][6] This data confirms the molecule's fundamental geometry and intermolecular interactions in the solid state.

The crystal structure reveals that the 1,3,4-thiadiazole ring is essentially planar.[4][6] In the crystal lattice, molecules are interconnected through N—H⋯O hydrogen bonds, forming layered structures.[6] This planarity and hydrogen bonding capability are critical features that theoretical models must accurately reproduce.

Diagram: Molecular Structure

Caption: 2D representation of this compound with atom numbering.

Table 1: Selected Experimental Geometric Parameters

This table summarizes key bond lengths and angles derived from single-crystal X-ray diffraction data. These values serve as the primary validation targets for our theoretical geometry optimization.

ParameterBond/AngleExperimental Value (Å or °)[4][6]
Bond Lengths S1—C21.743
C2—N31.373
N3—N41.400
N4—C51.306
C5—S11.751
C2=O61.209
C5—O71.334
O7—C81.442
Bond Angles C5—S1—C287.6
S1—C2—N3115.3
C2—N3—N4117.0
N3—N4—C5111.7
N4—C5—S1108.4

Part 2: The Computational Workflow: A Methodological Framework

To probe the theoretical properties, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method widely used for studying heterocyclic systems due to its excellent balance of accuracy and computational cost.[7][8] The following workflow represents a standard, self-validating protocol for characterizing a molecule of this type.

Diagram: Computational Workflow

workflow cluster_input Step 1: Input cluster_calc Step 2: Core Calculations (DFT) cluster_analysis Step 3: Property Analysis start Initial Structure (from Crystal Data) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt Initial Guess freq Frequency Analysis opt->freq Optimized Coords elec Electronic Properties (HOMO, LUMO, MEP) opt->elec Wavefunction/Density geom Optimized Geometry (Compare with X-ray) freq->geom Validate Minimum vib Vibrational Spectra (IR/Raman) freq->vib Predict Spectra

Caption: A standard workflow for the theoretical analysis of a molecule using DFT.

Step-by-Step Computational Protocol
  • Geometry Optimization:

    • Objective: To find the molecule's lowest-energy three-dimensional structure. The process computationally adjusts all bond lengths, angles, and dihedrals until a stable equilibrium geometry is reached.

    • Methodology: The coordinates from the X-ray crystal structure are used as the starting point. A common and reliable functional, such as B3LYP, is paired with a comprehensive basis set like 6-311++G(d,p) to accurately model electron distribution.

    • Validation: The resulting optimized geometry is compared directly against the experimental data in Table 1. A close match validates the chosen level of theory.

  • Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's vibrational spectrum.

    • Methodology: This calculation is performed on the optimized geometry. A true minimum is confirmed by the absence of any imaginary frequencies. The resulting vibrational modes and their intensities can be used to simulate an infrared (IR) spectrum.

    • Trustworthiness: This step is crucial; an imaginary frequency would indicate a transition state, not a stable molecule, invalidating the geometry.

  • Electronic Property Calculation:

    • Objective: To understand the molecule's electronic distribution, reactivity, and potential interaction sites.

    • Methodology: Using the validated optimized geometry, a "single-point" energy calculation is performed. From this, key properties are derived, including the energies and shapes of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

Part 3: Analysis of Theoretical Properties

Based on the computational workflow, we can predict and analyze the core theoretical properties of this compound.

Molecular Geometry & Vibrational Spectra

The DFT-optimized geometry is expected to closely mirror the planar structure observed in the crystal data, confirming the aromaticity of the thiadiazole ring. Theoretical vibrational analysis would yield predicted IR frequencies corresponding to key functional group stretches, such as the N-H bond, the C=O (carbonyl) group, and C-O-C (methoxy) vibrations, allowing for direct comparison with experimental IR spectroscopy.[9]

Electronic Properties and Chemical Reactivity

The electronic character of the 1,3,4-thiadiazole ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom.[1] This has profound implications for its reactivity.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is predicted to have significant density on the electron-rich sulfur and nitrogen atoms.

    • LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed across the π-system of the electron-deficient ring.

    • The HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of chemical stability. A larger gap implies higher stability and lower reactivity. For an aromatic system like this, a moderately large gap is anticipated. This parameter is crucial in drug design for predicting metabolic stability.

  • Molecular Electrostatic Potential (MEP): The MEP provides a visual map of charge distribution and is an invaluable tool for predicting intermolecular interactions.

    • Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen (O6) and the ring nitrogens, making them primary sites for hydrogen bonding and coordination.

    • Positive Potential (Blue): This region is electron-poor and indicates the site for nucleophilic attack. The most positive potential will be located on the hydrogen atom attached to the N3 nitrogen, confirming its role as a hydrogen bond donor.[6]

Table 2: Predicted Theoretical Electronic Properties

This table outlines the key electronic descriptors that would be obtained from the DFT calculations and their significance.

PropertyDescriptionPredicted Characteristics & Significance
HOMO Energy Energy of the highest occupied molecular orbital; relates to ionization potential.Localized on S and N atoms; indicates these are the primary sites for oxidation or reaction with electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron affinity.Delocalized over the π-system of the ring; indicates the molecule's ability to accept electrons in reduction or nucleophilic reactions.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.Expected to be moderately high, indicating good kinetic stability. A key parameter for tuning electronic properties in derivatives.
Dipole Moment A measure of the overall polarity of the molecule.A significant dipole moment is expected due to the asymmetrical arrangement of heteroatoms, influencing solubility and binding.

Conclusion

This technical guide outlines a robust, experimentally-grounded framework for understanding the theoretical properties of this compound. By benchmarking DFT calculations against high-quality crystal structure data, we can develop a reliable model of its geometry, stability, and reactivity. The predicted electronic properties—notably the localization of frontier orbitals and the distinct regions of the molecular electrostatic potential—provide critical insights for chemists seeking to utilize this scaffold in drug design and materials science. This integrated experimental and theoretical approach provides the foundational knowledge necessary for the rational design of novel 1,3,4-thiadiazole derivatives with tailored properties.

References

  • Zhang, W.-Y., Liu, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(2), o475. [Link]
  • ResearchGate. (2012). PDF of this compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]
  • Al-Warhi, T., et al. (2022).
  • El-Sayed, M. A. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2200. [Link]
  • Malki, A., et al. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 26(11), 3374. [Link]
  • Karczmarzyk, Z., & Wysocki, W. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3853. [Link]
  • Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
  • Kumar, A. K. I., et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. [Link]
  • Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(1), 326-339. [Link]
  • Al-Ghorbani, M., et al. (2023). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. RSC Advances, 13(45), 31653-31674. [Link]
  • Al-Adilee, K. J. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. [Link]
  • Gomha, S. M., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. RSC Advances, 13(24), 16182-16197. [Link]
  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1591-1603. [Link]
  • ResearchGate. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
  • Kumar, D., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4443. [Link]

Sources

An In-Depth Technical Guide to 5-Methoxy-1,3,4-thiadiazol-2(3H)-one: Synthesis, Commercial Availability, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a heterocyclic compound of interest to researchers in agrochemicals and drug discovery. We will delve into its physicochemical properties, detail a representative synthetic pathway, analyze its commercial availability, and explore its applications, both established and potential. This document is intended for researchers, scientists, and drug development professionals seeking a consolidated resource on this specific chemical entity.

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry due to its unique chemical properties and its presence in a wide array of pharmacologically active compounds.[1][2] The scaffold's metabolic stability, capacity for hydrogen bonding, and dipole moment make it an attractive core for designing molecules with diverse biological activities.[3] Derivatives of 1,3,4-thiadiazole have shown a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[1][4][5][6] It is within this context of high therapeutic potential that we examine the specific derivative, this compound.

Physicochemical Properties and Structural Elucidation

This compound (CAS RN: 17605-27-5) is a small molecule whose structural and chemical properties are foundational to its utility as a chemical intermediate. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₃H₄N₂O₂SPubChem[7]
Molecular Weight 132.14 g/mol PubChem[7]
CAS Number 17605-27-5ChemicalBook[8]
Appearance Solid (Form)Sigma-Aldrich[9]
Canonical SMILES COC1=NN=C(S1)OPubChem[7]
InChI Key LRENRSMVTOWJKZ-UHFFFAOYSA-NPubChem[7]

The definitive crystal structure of this compound was elucidated by Zhang et al. (2012).[10][11] Their single-crystal X-ray diffraction study revealed that the thiadiazole ring is approximately planar. The molecules in the crystal lattice are connected via N—H⋯O hydrogen bonds, forming layers. This structural information is critical for understanding its reactivity and potential intermolecular interactions.[10][11]

Synthesis Protocol

The synthesis of this compound has been reported in the literature, notably by Zhu et al. (2011), as cited in the crystallographic study by Zhang et al.[10][11] While the specific details of that protocol are not widely available, a general and robust method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. A representative workflow for this class of compounds is outlined below.

Experimental Protocol: General Synthesis of a 5-Substituted-1,3,4-thiadiazole

This protocol describes a common pathway for synthesizing the 1,3,4-thiadiazole core, which can be adapted for specific derivatives like this compound. The key is the choice of starting materials.

Step 1: Formation of Thiosemicarbazide Derivative

  • Dissolve the starting carboxylic acid (or a derivative like an acyl chloride or ester) in a suitable solvent (e.g., ethanol, THF).

  • Add an equimolar amount of thiosemicarbazide.

  • If starting from a carboxylic acid, a coupling agent (e.g., DCC, EDC) may be required. If starting from an acyl chloride, a base (e.g., pyridine, triethylamine) is typically added to scavenge the HCl byproduct.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The resulting N-acylthiosemicarbazide can be isolated by precipitation or extraction.

Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring

  • Suspend the N-acylthiosemicarbazide intermediate in a dehydrating/cyclizing agent. Concentrated sulfuric acid or phosphorus oxychloride (POCl₃) are commonly used.[8]

  • Heat the mixture under reflux for several hours. The progress of the cyclization should be monitored by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated solid, which is the 1,3,4-thiadiazole derivative, is collected by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified compound.

The causality behind this two-step process lies in the reactivity of the thiosemicarbazide. The initial acylation provides the necessary carbonyl group, which then undergoes an intramolecular condensation and dehydration with the sulfur and second nitrogen atom under acidic conditions to form the stable, aromatic thiadiazole ring.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product CarboxylicAcid Carboxylic Acid Derivative (e.g., Methoxyacetic Acid) Acylation Step 1: Acylation CarboxylicAcid->Acylation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylation Intermediate N-Acylthiosemicarbazide Acylation->Intermediate Formation Cyclization Step 2: Cyclization (Dehydration) Intermediate->Cyclization FinalProduct This compound Cyclization->FinalProduct Formation

Caption: Generalized workflow for the synthesis of 5-substituted-1,3,4-thiadiazoles.

Commercial Availability

As of early 2026, this compound is available from several chemical suppliers, though it is not universally stocked. It is primarily offered for research and development purposes. Notably, some major suppliers like Sigma-Aldrich have discontinued this specific product, which may indicate sporadic demand or specialized manufacturing.[9] Researchers should verify stock and lead times before planning experiments.

SupplierCatalog Number (Example)Purity (Typical)Quantity (Example)Notes
Aladdin Scientific M637744-1g≥97%1gAppears to be a related amine, not the target 'one'.[1]
ChemicalBook 17605-27-596%-99%InquireLists multiple suppliers.[8]
Beijin Yangguang Furui Chemical Co., Ltd. -InquireInquireListed on ChemicalBook.[8]
Shanghai Jizhi Biochemical Technology Co. Ltd. -InquireInquireListed on ChemicalBook.[8]
Sigma-Aldrich MFCD19103392--Product is discontinued.[9]

Note: The availability and specifications are subject to change. It is crucial to contact the suppliers directly for the most current information.

Applications and Future Outlook

Established Application as a Herbicide Intermediate
Potential Applications in Drug Development

For professionals in drug discovery, the true potential of this compound lies not in its established applications, but in the possibilities suggested by its chemical scaffold. The 1,3,4-thiadiazole core is a versatile pharmacophore, and its derivatives have been extensively investigated for a multitude of therapeutic targets.

BiologicalActivities center 1,3,4-Thiadiazole Scaffold Anticancer Anticancer center->Anticancer Antibacterial Antibacterial center->Antibacterial Antifungal Antifungal center->Antifungal AntiInflammatory Anti-inflammatory center->AntiInflammatory Anticonvulsant Anticonvulsant center->Anticonvulsant Antiviral Antiviral center->Antiviral

Caption: Diverse biological activities associated with the 1,3,4-thiadiazole scaffold.

  • Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential anticancer agents.[12] They have been shown to act through various mechanisms, including inhibition of carbonic anhydrase, kinases, and topoisomerase. The specific methoxy and oxo substitutions on the core of this compound provide reactive handles for further chemical modification to explore this potential.

  • Antimicrobial Agents: The 1,3,4-thiadiazole nucleus is a key component in many compounds with potent antibacterial and antifungal properties.[3][13] These compounds can be developed into novel antibiotics or antifungals, a critical need given the rise of drug-resistant pathogens.

  • Anti-inflammatory and Analgesic Effects: Derivatives have been reported to possess significant anti-inflammatory and analgesic properties, suggesting their potential in treating a range of inflammatory conditions.[6]

  • CNS Activity: Certain thiadiazoles have been investigated for their effects on the central nervous system, showing promise as anticonvulsant and antidepressant agents.[5][6]

The value of this compound, therefore, is as a starting point or fragment for medicinal chemistry campaigns. Its functional groups (methoxy, lactam) are amenable to further chemical elaboration to build libraries of novel compounds for screening against these and other biological targets.

Conclusion

This compound is a specialized chemical intermediate with a documented role in the agrochemical industry and significant, largely untapped, potential in drug discovery. While its commercial availability can be limited, its synthesis is achievable through established heterocyclic chemistry routes. The true opportunity for researchers lies in leveraging its 1,3,4-thiadiazole core—a scaffold of proven therapeutic relevance—to design and synthesize next-generation compounds for a wide range of medical applications. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

  • Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current topics in medicinal chemistry, 21(28), 2546–2573. [Link]
  • Mahadev, J. K., Nandkumar, C. A., Vishveswar, K. A., Salve, P. L., & Pise, V. J. (2024). 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. Asian Journal of Pharmaceutical Research and Development, 12(3). [Link]
  • Hu, Y., Li, C. Y., Wang, X. M., Yang, Y. H., & Zhu, H. L. (2014). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Chemical reviews, 114(10), 5572–5610. [Link]
  • Frontiers in Pharmacology. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Pharmacology, 12, 808936. [Link]
  • MDPI. (2023).
  • Kumar, D., Aggarwal, N., Kumar, V., Chopra, H., Marwaha, R. K., & Sharma, R. (2023). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review.
  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. International Journal of Molecular Sciences, 23(24), 15530. [Link]
  • Mishra, G., Singh, A. K., & Jyoti, K. (2011). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of ChemTech Research, 3(3), 1380-1393. [Link]
  • Semantic Scholar. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • Hu, Y., Li, C. Y., Wang, X. M., Yang, Y. H., & Zhu, H. L. (2014). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. PubMed, 24716666. [Link]
  • Semantic Scholar. (2014). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry.
  • Zhang, W. Y., Liu, J., & Liu, Y. J. (2012). This compound. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o475. [Link]
  • PubChem. (n.d.). This compound.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4- thiadiazole.
  • Zhang, W. Y., Liu, J., & Liu, Y. J. (2012). This compound.

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] This structural motif's prevalence in drug discovery underscores the need for robust and well-understood synthetic protocols for its key intermediates. 5-methoxy-1,3,4-thiadiazol-2(3H)-one is one such vital intermediate, notably utilized in the synthesis of agrochemicals like the herbicide fluthiacet-methyl.[5][6]

This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound. The methodology is presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate the procedure but also to troubleshoot and adapt it as necessary.

Synthetic Pathway Overview

The synthesis of the 1,3,4-thiadiazole ring system is most commonly achieved through the cyclization of thiosemicarbazide or thiocarbazate derivatives.[1] The protocol detailed herein employs a reliable one-pot cyclization reaction starting from O-methyl thiocarbazate and carbon disulfide in an alkaline medium.

The reaction proceeds via the initial formation of a dithiocarbazate salt, which is generated by the nucleophilic attack of the thiocarbazate on carbon disulfide under basic conditions. The base is crucial as it deprotonates the hydrazine moiety, enhancing its nucleophilicity. The subsequent intramolecular cyclization, driven by heating, involves the elimination of a molecule (in this case, conceptually related to H₂S from the tautomeric form) to yield the stable, five-membered heterocyclic ring of 5-methoxy-1,3,4-thiadiazol-2(3H)-thione, which exists in tautomeric equilibrium with the desired 2-one form.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A O-Methyl Thiocarbazate D Nucleophilic Attack & Intermediate Salt Formation A->D B Carbon Disulfide (CS₂) B->D C Base (e.g., KOH) C->D Catalyst E Intramolecular Cyclization (Reflux) D->E F This compound E->F caption Fig. 1: Synthetic Workflow

Sources

Application Note: High-Purity Synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a key heterocyclic intermediate, using recrystallization. The protocol emphasizes the rationale behind solvent selection, procedural steps, and post-purification analysis to ensure high purity, which is critical for subsequent applications in medicinal chemistry and drug development.

Introduction: The Significance of Purity for this compound

This compound is a heterocyclic compound belonging to the thiadiazole class.[1][2] Thiadiazole derivatives are recognized as important pharmacophores due to their presence in a wide array of biologically active molecules, exhibiting antibacterial, antifungal, and anticancer properties. Specifically, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and agrochemicals, such as the herbicide fluthiacet-methyl.[3][4]

The efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical are directly dependent on the purity of its intermediates. Impurities from the synthesis of this compound can lead to the formation of undesired side products, reduced yield in subsequent steps, and potential toxicity in the final product. Therefore, a robust and efficient purification method is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[5][6][7][8]

The Principle of Recrystallization: A Solubility-Driven Purification

Recrystallization is founded on the principle that the solubility of most solid compounds in a given solvent increases with temperature.[6][9] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[6][10][11] Conversely, impurities should either be highly soluble at all temperatures or largely insoluble.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5][8] As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to its crystallization out of the solution in a purified form.[5][9] The impurities, ideally, remain dissolved in the cold solvent (the mother liquor) and are subsequently separated by filtration.[5][7]

Strategic Solvent Selection for this compound

The success of recrystallization hinges on the selection of an appropriate solvent system.[6][12] The key characteristics of an ideal solvent are:

  • High solubility for the compound at elevated temperatures. [10][12]

  • Low solubility for the compound at low temperatures. [10][12]

  • High or very low solubility for impurities. [10][11]

  • Chemical inertness: The solvent should not react with the compound.[9][12]

  • Volatility: The solvent should be easily removable from the purified crystals.[10][12]

For this compound, a polar molecule, polar solvents are generally a good starting point for screening. Based on literature precedent for similar heterocyclic compounds and general solubility principles, several solvents can be considered.[13] A study on the crystal structure of this compound mentions obtaining crystals by slow evaporation from methanol, indicating its solubility in this solvent.[3][4]

Table 1: Solvent Screening for Recrystallization of this compound

SolventBoiling Point (°C)Polarity (Dielectric Constant)Observations & Rationale
Methanol 64.732.7Recommended. Literature suggests solubility. Its polarity is suitable for the target compound. A good balance of volatility for easy removal.
Ethanol 78.424.5A viable alternative to methanol, with a slightly higher boiling point which can be advantageous for dissolving less soluble impurities.
Water 10080.1The high polarity may lead to good solubility at elevated temperatures. However, the N-H and C=O groups suggest potential for strong hydrogen bonding and possibly high solubility even at low temperatures, which would reduce yield.
Ethyl Acetate 77.16.0A less polar option. May be useful if impurities are highly polar and remain in the solvent. Could also be used as an anti-solvent in a mixed-solvent system.
Acetone 5620.7A polar aprotic solvent. Its low boiling point can make it difficult to maintain a hot saturated solution.

Based on this analysis, methanol is the recommended starting solvent for the recrystallization of this compound.

Optimized Recrystallization Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using methanol.

Materials and Equipment
  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying Dissolution 1. Dissolution Dissolve crude compound in minimum hot methanol HotFiltration 2. Hot Filtration (Optional) Remove insoluble impurities Dissolution->HotFiltration If solids remain Cooling 3. Cooling Allow solution to cool slowly to induce crystallization Dissolution->Cooling If no insoluble impurities HotFiltration->Cooling IceBath 4. Complete Crystallization Place in an ice bath Cooling->IceBath Filtration 5. Filtration Isolate crystals using a Buchner funnel IceBath->Filtration Washing 6. Washing Rinse crystals with ice-cold methanol Filtration->Washing Drying 7. Drying Dry purified crystals under vacuum Washing->Drying

Caption: Workflow of the recrystallization process.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture on a hot plate with stirring. Continue to add methanol portion-wise until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.[5][8]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to trap impurities.[6]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven or a desiccator until a constant weight is achieved.

Characterization of Purified this compound

To confirm the purity of the recrystallized product, several analytical techniques should be employed.

Table 2: Analytical Methods for Purity Assessment

TechniquePurposeExpected Results
Melting Point Analysis To assess purity and for initial identification.A sharp melting point range close to the literature value. Impurities typically broaden and depress the melting point.
Thin Layer Chromatography (TLC) To qualitatively assess the number of components.A single spot for the purified product, with no visible impurities present in the crude material lane.
High-Performance Liquid Chromatography (HPLC) To quantitatively determine purity.A single major peak corresponding to the product, with purity typically >99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify any impurities.The spectra should match the expected chemical shifts and coupling constants for this compound, with no significant impurity peaks.
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the molecular weight of the compound (132.14 g/mol ).[1]

The following diagram outlines the logical flow for the characterization of the final product.

Characterization_Logic Post-Recrystallization Characterization Logic Start Purified Crystals MeltingPoint Melting Point Analysis Start->MeltingPoint TLC TLC Analysis Start->TLC HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS FinalProduct High-Purity Product (>99%) MeltingPoint->FinalProduct TLC->FinalProduct HPLC->FinalProduct NMR->FinalProduct MS->FinalProduct

Caption: Characterization workflow for purified product.

Safety and Handling

This compound is classified as toxic if swallowed.[1] It is also toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This application note details a robust and reliable protocol for the purification of this compound by recrystallization from methanol. By carefully following the outlined steps for solvent selection, execution of the procedure, and subsequent analytical characterization, researchers can consistently obtain a high-purity product essential for applications in drug discovery and development.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry.
  • LibreTexts. (2022, April 7). 3: Crystallization. Chemistry LibreTexts.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Jee, S. (n.d.). Chemistry Crystallization.
  • ResearchGate. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Zhang, W. Y., Liu, J., & Liu, Y. J. (2012). 5-Meth-oxy-1,3,4-thia-diazol-2(3H)-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o475. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl 2-methoxybenzoate hemihydrate. PubChem.
  • Unknown. (n.d.). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines.
  • ResearchGate. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
  • LookChem. (n.d.). Cas 17605-27-5,this compound.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
  • ResearchGate. (2016, January 18). A convenient route for the synthesis of new thiadiazoles.
  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). PubChem.
  • The Royal Society of Chemistry. (2013). Supplementary Information.

Sources

Application Notes & Protocols: High-Resolution Purification of 5-methoxy-1,3,4-thiadiazol-2(3H)-one via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-methoxy-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound of significant interest as a building block in medicinal chemistry and drug development.[1][2] Its synthesis often yields a crude product containing impurities such as unreacted starting materials, by-products, and decomposition products. Achieving high purity is critical for subsequent applications and accurate biological evaluation. This document provides a comprehensive, field-proven guide to the purification of this compound using automated flash column chromatography. We will delve into the foundational principles, a systematic methodology from initial Thin-Layer Chromatography (TLC) method development to the final automated flash chromatography protocol, and expert troubleshooting advice. The protocols described herein are designed to be a self-validating system, ensuring reproducible and high-efficiency separation for researchers in organic synthesis and pharmaceutical development.

Foundational Principles: The Causality of Separation

Column chromatography is a cornerstone purification technique that separates chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4] For a polar heterocyclic molecule like this compound, understanding the underlying interactions is key to developing a robust purification method.

  • Analyte Properties: The target molecule possesses several polar functional groups: a methoxy group (-OCH₃), a carbonyl group (C=O), and an N-H group capable of hydrogen bonding.[5][6] These features make the compound moderately polar.

  • Stationary Phase Selection: Normal-phase chromatography, which utilizes a polar stationary phase, is the logical choice.[7] Silica gel (SiO₂) is the most common stationary phase for this purpose. Its surface is rich in silanol groups (Si-OH), which act as hydrogen bond donors and acceptors, strongly adsorbing polar molecules.

  • Mobile Phase (Eluent) Dynamics: The mobile phase's role is to transport the sample through the column.[8][9] A non-polar solvent will have low "eluting strength" and will not effectively move polar compounds off the silica gel. Conversely, a highly polar solvent will move all compounds, including impurities, too quickly, resulting in poor separation. The art of chromatography lies in finding a mobile phase or a gradient of mobile phases with the precise polarity to selectively desorb and elute the target compound while leaving impurities behind.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃H₄N₂O₂S[5][10]
Molecular Weight 132.14 g/mol [5][10]
Appearance Solid (form)[10]
Key Structural Features 1,3,4-thiadiazole ring, methoxy group, N-H group[2][5]
Predicted Polarity Moderately PolarInferred from structure

Pre-Purification Workflow: Method Development with TLC

Before committing a sample to a large-scale column, Thin-Layer Chromatography (TLC) must be performed. TLC is a rapid, low-cost analytical technique that serves as a pilot for column chromatography, allowing for the optimization of the mobile phase.[4][11] An ideal solvent system for column chromatography will result in a Retention Factor (Rf) for the target compound of approximately 0.2 to 0.4 .[11][12]

  • Rf < 0.2: The compound is too strongly adsorbed to the stationary phase. It will require an excessive volume of solvent to elute from the column, leading to broad peaks and poor resolution.

  • Rf > 0.4: The compound has a low affinity for the stationary phase and will elute too quickly, co-eluting with non-polar impurities and the solvent front.

Experimental Protocol: TLC Analysis
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Common starting systems include mixtures of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Acetone).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a staining agent (e.g., potassium permanganate).

  • Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the ratio of the polar to non-polar solvent until the desired Rf value for the target compound is achieved. Increasing the proportion of the polar solvent will increase all Rf values.

Table 2: Example of TLC Solvent System Screening
Solvent System (Hexane:Ethyl Acetate)Target Compound RfObservation & Recommendation
80:200.05Compound is stuck at the baseline. Increase mobile phase polarity.
50:500.28Optimal. Good separation from impurities (Rf = 0.1 and 0.6). This system is a good starting point for isocratic or gradient elution.
20:800.65Compound runs too close to the solvent front. Decrease mobile phase polarity.

Purification Protocol: Automated Flash Chromatography

Flash chromatography utilizes positive pressure to force the mobile phase through the column, resulting in faster and more efficient separations compared to traditional gravity chromatography.[13][14][15]

Workflow Diagram: From Crude to Pure Compound

Purification_Workflow cluster_prep Phase 1: Method Development cluster_purification Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Analysis (Optimize Mobile Phase) Crude->TLC spot ColumnPrep Pack Flash Column (Silica Gel) SampleLoad Load Sample (Dry Loading Recommended) TLC->SampleLoad inform ColumnPrep->SampleLoad Elution Gradient Elution (e.g., Hexane to Ethyl Acetate) SampleLoad->Elution Collection Automated Fraction Collection Elution->Collection FractionAnalysis Analyze Fractions (TLC) Collection->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate PureCompound Pure Compound Evaporate->PureCompound

Caption: Overall workflow for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica Gel for flash chromatography (230-400 mesh)[16]

  • HPLC-grade Hexane (or Heptane)

  • HPLC-grade Ethyl Acetate

  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)

  • Pre-packed or empty flash columns

  • Rotary evaporator

  • TLC plates, developing chamber, and visualization tools

Step-by-Step Protocol
  • Column Preparation:

    • Select a column size appropriate for the amount of crude material to be purified (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight).

    • If using an empty column, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Equilibrate the column by flushing with 2-3 column volumes (CV) of the initial mobile phase.

  • Sample Loading (Dry Loading Recommended):

    • Rationale: Dry loading often provides superior resolution compared to wet (liquid) loading. It ensures the sample is introduced to the column as a highly concentrated, narrow band, minimizing band broadening.

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Load this powder evenly onto the top of the equilibrated column bed.

  • Elution and Fraction Collection:

    • Rationale: A gradient elution, where the mobile phase composition is changed over time to gradually increase its polarity, is often more efficient than an isocratic (constant composition) elution.[17] It allows for the elution of less polar impurities first, followed by the target compound, and finally, the more polar impurities, all within a reasonable time frame.

    • Place the column on the automated flash system.

    • Program the gradient based on the TLC results. A typical gradient is outlined in Table 3.

    • Set the flow rate according to the column size manufacturer's recommendation.

    • Begin the run. The system will automatically collect fractions into tubes based on UV absorbance or other detection methods.

Table 3: Recommended Gradient Elution Protocol

Based on a TLC Rf of 0.28 in 50:50 Hexane:Ethyl Acetate

Time / Column Volumes (CV)% Hexane% Ethyl AcetatePurpose
0 - 2 CV8020Equilibrate column and elute very non-polar impurities.
2 - 12 CV80 → 4020 → 60Gradually increase polarity to elute the target compound.
12 - 15 CV4060Hold at elution polarity to ensure complete recovery of the target.
15 - 17 CV40 → 060 → 100High-polarity flush to remove strongly adsorbed impurities.
  • Analysis of Fractions:

    • Spot every few collected fractions onto a TLC plate.

    • Develop the TLC plate using the same solvent system that gave the optimal Rf (e.g., 50:50 Hexane:Ethyl Acetate).

    • Identify the fractions containing the pure target compound (single spot at the correct Rf).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Isolation:

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Determine the final mass and calculate the yield. Confirm purity using analytical methods like NMR, LC-MS, or melting point.

Troubleshooting

Decision Logic: Isocratic vs. Gradient Elution

Elution_Choice TLC Perform TLC Analysis What is the ΔRf between the target and nearest impurity? Isocratic Use Isocratic Elution (Constant Solvent Ratio) TLC->Isocratic ΔRf > 0.2 (Good Separation) Gradient Use Gradient Elution (Varying Solvent Ratio) TLC->Gradient 0.1 < ΔRf < 0.2 (Close Separation) ReDev Re-develop TLC Method (Try different solvent system) TLC->ReDev ΔRf < 0.1 (Poor Separation)

Caption: Decision tree for selecting the appropriate elution method.

Table 4: Common Column Chromatography Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate mobile phase.- Column overloaded with sample.- Sample band was too diffuse (improper loading).- Re-optimize mobile phase using TLC.[3]- Reduce the amount of sample loaded onto the column.- Use the dry loading technique described in the protocol.
Streaking or "Tailing" of Bands - Sample is sparingly soluble in the mobile phase.- Compound is too polar and interacting too strongly with silica.- Try a different mobile phase system.- Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Cracked or Channeled Column Bed - Improper packing of the column.- Column ran dry during the run.- Ensure a uniform slurry is packed without air bubbles.- Always maintain the solvent level above the top of the stationary phase.
No Compound Eluting - Mobile phase is not polar enough.- Compound may have decomposed on the silica.- Increase the polarity of the mobile phase significantly (flush with 100% Ethyl Acetate or even Methanol).- Consider using a less acidic stationary phase like alumina if the compound is acid-sensitive.

References

  • Phenomenex Inc. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Study.com. (n.d.). Gravity Column chromatography and Flash Column chromatography.
  • Phenomenex Inc. (n.d.). Flash Chromatography: Principles & Applications.
  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Chemistry For Everyone. (2025, March 16). What Is The Difference Between Flash Chromatography And Gravity Chromatography? [Video]. YouTube.
  • Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • Longdom Publishing. (n.d.). Exploring the Various Types of Column Chromatography.
  • Guillaume, Y., & Guinchard, C. (1993). Optimizing Mobile Phase Composition, its Flow Rate and Column Temperature in HPLC Using an Experimental Design Assisted with A Simplex Method.
  • LookChem. (n.d.). Cas 17605-27-5, this compound.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chemistry LibreTexts. (2021, March 5). 2.4: Column Chromatography.
  • Wang, Z., et al. (2025, January 9). Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. ResearchGate.
  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation.
  • ChemicalBook. (2023, May 4). This compound.
  • Li, Y., et al. (2017).
  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Zhang, W. Y., Liu, J., & Liu, Y. J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o475.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide.
  • Imtakt USA. (n.d.). Interactions of HPLC Stationary Phases.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-ol.

Sources

Application Notes and Protocols for the ¹H NMR Characterization of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of 5-methoxy-1,3,4-thiadiazol-2(3H)-one in Drug Discovery

This compound is a heterocyclic compound of significant interest within the landscape of medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, known to be a constituent of various biologically active molecules. The precise characterization of substituted thiadiazoles like the 5-methoxy derivative is paramount for understanding structure-activity relationships (SAR), ensuring purity, and confirming the identity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for the unambiguous structural elucidation of such molecules.

This comprehensive guide provides a detailed protocol and in-depth analysis for the ¹H NMR characterization of this compound. We will delve into the theoretical underpinnings of the expected spectrum, provide a step-by-step experimental protocol, and discuss critical considerations such as solvent effects and the inherent tautomerism of the molecule. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural verification of this important chemical entity.

Anticipated ¹H NMR Spectrum: A Mechanistic Perspective

The chemical structure of this compound dictates a relatively simple yet informative ¹H NMR spectrum. The molecule possesses two distinct proton environments: the methyl protons of the methoxy group (-OCH₃) and the proton attached to the nitrogen atom (N-H) of the thiadiazole ring.

dot

Caption: Chemical structure of this compound.

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the key features of the ¹H NMR spectrum:

  • Methoxy Group (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons in the molecule. Consequently, they will appear as a sharp singlet . The chemical shift of methoxy groups typically falls in the range of 2.4 to 4.4 ppm[1]. For methoxy groups attached to heteroaromatic systems, this value is often observed between 3.7 and 3.9 ppm. In a study on 1,3,4-thiadiazole derivatives, a methoxy group in a similar chemical environment was reported to have a chemical shift of approximately 3.88 ppm in DMSO-d₆[2].

  • Amide/Iminol Proton (N-H): The proton attached to the nitrogen atom is exchangeable and its chemical shift is highly dependent on the solvent, concentration, and temperature. This proton is expected to appear as a broad singlet . In aprotic polar solvents like DMSO-d₆, the N-H proton of similar 1,3,4-thiadiazole structures has been observed at significantly downfield shifts, often in the range of 9.9 to 13.2 ppm[2][3]. This downfield shift is attributed to the deshielding effect of the neighboring carbonyl group and the aromatic ring, as well as hydrogen bonding with the solvent.

Tautomerism: A Critical Consideration

It is crucial to recognize that this compound can exist in tautomeric forms, primarily the amide (keto) and iminol (enol) forms.

dot

Caption: Tautomeric forms of this compound.

The equilibrium between these tautomers is influenced by the solvent. In aprotic solvents like DMSO-d₆, the amide form is generally favored. The choice of solvent is therefore a critical experimental parameter that must be reported with the spectral data. The presence of the N-H proton signal confirms the existence of the amide tautomer.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines the necessary steps for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (300 MHz or higher recommended)

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended due to its ability to dissolve a wide range of compounds and to clearly resolve the N-H proton signal.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, homogeneous solution should be obtained.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

dot

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample dissolve 2. Add Solvent weigh->dissolve vortex 3. Vortex dissolve->vortex transfer 4. Transfer to Tube vortex->transfer instrument_setup 5. Instrument Setup transfer->instrument_setup shimming 6. Shimming instrument_setup->shimming acquisition 7. Acquire Spectrum shimming->acquisition phasing 8. Phasing acquisition->phasing baseline 9. Baseline Correction phasing->baseline integration 10. Integration baseline->integration referencing 11. Chemical Shift Referencing integration->referencing

Caption: Experimental workflow for ¹H NMR analysis.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30-degree pulse for quantitative measurements.
Number of Scans 16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1) 5 secondsTo allow for full relaxation of protons, especially the N-H.
Acquisition Time (aq) 3-4 secondsTo ensure good digital resolution.
Spectral Width (sw) 20 ppmTo encompass the full range of expected chemical shifts.
Temperature 298 KStandard room temperature analysis.

Data Processing and Interpretation

  • Fourier Transformation: The raw free induction decay (FID) is converted into the frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Integration: The area under each peak is integrated to determine the relative number of protons. The integral of the methoxy singlet should be approximately three times that of the N-H singlet.

  • Chemical Shift Referencing: The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) or the internal standard (TMS at 0.00 ppm).

Expected Data Summary

The following table summarizes the anticipated ¹H NMR data for this compound in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.9Singlet3H-OCH₃
~10.0 - 13.0Broad Singlet1HN-H

Troubleshooting and Advanced Characterization

  • Broad or Absent N-H Signal: If the N-H signal is very broad or not observed, it may be due to rapid chemical exchange. Adding a drop of D₂O to the NMR tube will cause the N-H proton to exchange with deuterium, leading to the disappearance of the signal, thus confirming its identity.

  • Impurity Identification: The synthesis of this compound may result in residual starting materials or by-products. A high-quality ¹H NMR spectrum is essential for identifying and quantifying these impurities.

  • 2D NMR Spectroscopy: For unambiguous assignment, especially in more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.

Conclusion

The ¹H NMR characterization of this compound is a straightforward yet critical analytical procedure. By following the detailed protocol and understanding the key spectral features, including the characteristic singlets for the methoxy and N-H protons, researchers can confidently verify the structure and purity of this important heterocyclic compound. The considerations of solvent effects and tautomerism are essential for accurate and reproducible results, ensuring the integrity of data in drug discovery and development pipelines.

References

  • PubChem. This compound.
  • Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]
  • Karcz, D., et al. (2020). 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.
  • Al-Amiery, A. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29473–29486. [Link]

Sources

Application Note: 13C NMR Analysis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document outlines a comprehensive protocol for sample preparation, spectral acquisition, and data interpretation. By leveraging established principles of NMR spectroscopy and referencing analogous structures, this guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities.

Introduction: The Significance of Structural Verification

This compound is a substituted 1,3,4-thiadiazole, a scaffold known for its diverse biological activities.[1][2] The precise arrangement of atoms within this molecule, particularly the carbon skeleton, is paramount to its function and reactivity. 13C NMR spectroscopy is an indispensable analytical technique for unambiguously determining the carbon framework of organic molecules. It provides crucial information about the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment.

This application note aims to provide a robust framework for obtaining and interpreting a high-quality 13C NMR spectrum of the title compound, ensuring data integrity and confident structural assignment.

Molecular Structure and Carbon Environments

The chemical structure of this compound (IUPAC name: 5-methoxy-3H-1,3,4-thiadiazol-2-one) consists of three distinct carbon environments, which are expected to yield three unique signals in a proton-decoupled 13C NMR spectrum.[3]

  • C2: A carbonyl carbon within the thiadiazole ring.

  • C5: A carbon atom in the thiadiazole ring bonded to both a nitrogen and the methoxy group.

  • -OCH3: A methyl carbon of the methoxy group.

The following diagram illustrates the molecular structure and the distinct carbon atoms.

Caption: Molecular structure of this compound with key carbon atoms highlighted.

Experimental Protocol

This section details the necessary steps for preparing a high-quality sample and acquiring the 13C NMR spectrum. Adherence to this protocol is critical for obtaining reproducible and reliable data.

Materials and Equipment
  • This compound (≥98% purity)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes of high precision

  • Pasteur pipettes and glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[4]

Caption: Step-by-step workflow for NMR sample preparation and analysis.

Detailed Steps
  • Sample Weighing: Accurately weigh between 50-100 mg of this compound. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the lower natural abundance of the 13C isotope.[5]

  • Solvent Selection and Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d6 is often a good choice for polar heterocyclic compounds.

  • Homogenization: Securely cap the vial and vortex until the solid is completely dissolved. A clear, homogenous solution is essential for high-resolution spectra.[4]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette. The final sample height in the tube should be approximately 4-5 cm.

  • Instrument Setup and Shimming: Insert the sample into the NMR spectrometer. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field.

  • Spectral Acquisition: Acquire the 13C NMR spectrum using standard instrument parameters. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. Key parameters include:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The chemical shifts should be referenced to the internal standard, TMS, at 0.00 ppm.

Data Interpretation and Expected Chemical Shifts

The interpretation of the 13C NMR spectrum involves assigning the observed signals to the specific carbon atoms in the molecule. The chemical shift values are highly dependent on the electronic environment of each carbon.

Predicted Chemical Shifts

Based on data from analogous 1,3,4-thiadiazole derivatives and general principles of 13C NMR, the following chemical shifts are predicted for this compound.[6][7][8][9]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 (C=O) 165 - 175The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp2 hybridization. This results in a signal in the far downfield region of the spectrum.[10]
C5 155 - 165This sp2 hybridized carbon is part of the heterocyclic ring and is bonded to two electronegative nitrogen atoms and an oxygen atom (via the methoxy group), leading to a significant downfield shift.[7][8]
-OCH3 55 - 65The sp3 hybridized methyl carbon is shielded relative to the ring carbons. Its attachment to an electronegative oxygen atom shifts it downfield compared to a standard alkane methyl group.[7][11]
Causality of Experimental Choices
  • Choice of Solvent: The use of a deuterated solvent is mandatory to avoid large solvent signals that would overwhelm the analyte signals in a 1H spectrum and to provide a lock signal for the spectrometer. For 13C NMR, while a protonated solvent would not directly interfere, deuterated solvents are standard practice for consistency and for the deuterium lock.

  • Proton Decoupling: This technique simplifies the spectrum by removing C-H coupling, causing each unique carbon to appear as a single sharp line. This is crucial for clarity and ease of interpretation, especially in complex molecules.

  • Internal Standard (TMS): Tetramethylsilane provides a sharp, inert reference signal at 0.00 ppm, allowing for accurate and reproducible calibration of the chemical shift axis across different experiments and instruments.[5]

Conclusion

The 13C NMR analysis of this compound, when conducted with the meticulous protocol outlined in this note, provides unequivocal structural verification. The expected spectrum, characterized by three distinct signals in the predicted regions, serves as a reliable fingerprint for this compound. This guide provides the necessary expertise and a trustworthy, self-validating methodology for researchers in the chemical and pharmaceutical sciences, ensuring the generation of high-quality, interpretable data for research and development activities.

References

  • Bock, K., Duus, F., & Wiebe, L. I. (1981). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online.
  • MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.
  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
  • ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate.
  • ACS Publications. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications.
  • University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester.
  • PubMed Central. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PubMed Central.
  • PubChem. (n.d.). This compound. PubChem.
  • International Union of Crystallography. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. International Union of Crystallography.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR.
  • National Institutes of Health. (n.d.). This compound. National Institutes of Health.
  • Taylor & Francis Online. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Taylor & Francis Online.
  • National Institutes of Health. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. National Institutes of Health.
  • ResearchGate. (2004). (PDF) 13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. ResearchGate.
  • University of Notre Dame. (n.d.). NMR Sample Preparation. University of Notre Dame.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University.
  • Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • Royal Society of Chemistry. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. RSC Publishing.
  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.
  • ResearchGate. (n.d.). (PDF) this compound. ResearchGate.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • MDPI. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI.
  • National Institutes of Health. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). National Institutes of Health.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Royal Society of Chemistry. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. RSC Advances.

Sources

Application Notes and Protocols for the Synthesis of Fluthiacet-Methyl Utilizing 5-Methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluthiacet-methyl is a potent and selective post-emergence herbicide, highly effective for the control of a wide spectrum of broadleaf weeds in key agricultural crops such as corn and soybeans.[1] Its mode of action involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which disrupts chlorophyll biosynthesis in susceptible plants. This leads to a rapid accumulation of reactive oxygen species, causing swift cell membrane damage and subsequent weed death.[1] The synthesis of fluthiacet-methyl involves the creation of a complex heterocyclic core, and a key intermediate in an efficient synthetic pathway is 5-methoxy-1,3,4-thiadiazol-2(3H)-one. This document provides a detailed guide for the synthesis of fluthiacet-methyl, with a specific focus on the application of this crucial thiadiazole intermediate.

These application notes are intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development. The protocols outlined herein are based on established and validated synthetic routes, providing a comprehensive framework for the laboratory-scale preparation of fluthiacet-methyl.

Synthetic Strategy Overview

The synthesis of fluthiacet-methyl from this compound is a multi-step process. The core of this strategy involves the initial conversion of this compound into the pivotal intermediate, tetrahydro-[1][2][3]thiadiazolo[3,4-a]pyridazine-1,3-dione. This fused heterocyclic system is then condensed with methyl 2-chloro-4-fluoro-5-aminophenylthioacetate to yield the final product, fluthiacet-methyl. This approach offers an efficient pathway to the target molecule.

Fluthiacet_Methyl_Synthesis A This compound B Tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazine-1,3-dione A->B Cyclization D Fluthiacet-methyl B->D Condensation C Methyl 2-chloro-4-fluoro-5-aminophenylthioacetate C->D

Caption: Overall synthetic workflow for fluthiacet-methyl.

Part 1: Synthesis of Tetrahydro-[1][2][3]thiadiazolo[3,4-a]pyridazine-1,3-dione

The conversion of this compound to tetrahydro-[1][2][3]thiadiazolo[3,4-a]pyridazine-1,3-dione is a critical step that forms the fused heterocyclic core of fluthiacet-methyl. While the direct one-step conversion from this compound is a proprietary process with limited public documentation, the general transformation involves a cyclization reaction. This typically entails reaction with a suitable cyclic hydrazine precursor under conditions that facilitate the formation of the pyridazine ring fused to the thiadiazole.

Note: Due to the proprietary nature of the direct conversion, a detailed, publicly validated protocol for this specific step is not available. The following section details the subsequent, well-documented step in the synthesis. Researchers should consult relevant patent literature for insights into the initial cyclization.

Part 2: Synthesis of Fluthiacet-Methyl via Condensation

This section provides a detailed protocol for the condensation of tetrahydro-[1][2][3]thiadiazolo[3,4-a]pyridazine-1,3-dione with methyl 2-chloro-4-fluoro-5-aminophenylthioacetate, as adapted from established patent literature.[2]

Reaction Scheme

Condensation_Reaction cluster_reactants Reactants cluster_product Product A Tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazine-1,3-dione C Fluthiacet-methyl A->C Acid Catalyst Reflux B Methyl 2-chloro-4-fluoro-5-aminophenylthioacetate B->C

Caption: Condensation reaction to form fluthiacet-methyl.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
Tetrahydro-[1][2][3]thiadiazolo[3,4-a]pyridazine-1,3-dione171.19132478-43-8Key heterocyclic intermediate
Methyl 2-chloro-4-fluoro-5-aminophenylthioacetate249.68144560-60-3Aniline derivative
Anhydrous Methanol32.0467-56-1Reaction solvent
Glacial Acetic Acid60.0564-19-7Catalyst
Ethanol46.0764-17-5Recrystallization solvent
Experimental Protocol
  • Reaction Setup: To a 100 mL four-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add tetrahydro-[1][2][3]thiadiazolo[3,4-a]pyridazine-1,3-dione (0.86 g, 5 mmol) and anhydrous methanol (50 mL).[2]

  • Addition of Reactants: Add methyl 2-chloro-4-fluoro-5-aminophenylthioacetate (1.25 g, 5 mmol) and glacial acetic acid (0.1 mL) to the flask.[2]

  • Reaction Execution: Stir the mixture until all solids have dissolved. Heat the reaction mixture to reflux and maintain for 4 hours.[2]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by rotary evaporation to obtain a white solid.[2]

  • Purification: Recrystallize the crude product from ethanol to yield pure fluthiacet-methyl.[2]

Expected Yield and Product Characteristics
ParameterValueReference
Yield39.7% - 71.5%[2]
Melting Point105-106 °C[2]
AppearanceWhite solid[2]

Scientific Rationale and Mechanistic Insights

The final step of the synthesis is an acid-catalyzed condensation reaction. The acidic conditions protonate a carbonyl group on the tetrahydro-[1][2][3]thiadiazolo[3,4-a]pyridazine-1,3-dione, making it more susceptible to nucleophilic attack by the amino group of the aniline derivative. The subsequent dehydration leads to the formation of the imine linkage characteristic of fluthiacet-methyl.

The choice of an acid catalyst, such as glacial acetic acid, is crucial for activating the carbonyl group and facilitating the reaction. The use of an anhydrous solvent like methanol is important to prevent hydrolysis of the reactants and intermediates. Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the condensation reaction.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Anhydrous methanol is flammable and toxic; handle with care and avoid ignition sources.

  • Glacial acetic acid is corrosive; avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing the experimental work.

Conclusion

The synthesis of fluthiacet-methyl via the intermediate this compound represents a viable and efficient route to this important herbicide. While the initial conversion of the methoxy-thiadiazolone to the fused pyridazine-dione is a complex step, the subsequent condensation reaction is a well-established and reproducible procedure. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can successfully synthesize fluthiacet-methyl for further study and application.

References

[2] CN102286005B - Method for synthesizing fluthiacet-ethyl - Google Patents. (URL: ) this compound - NIH. (URL: [Link]) [1] Fluthiacet-methyl - Active Ingredient Page - Chemical Warehouse. (URL: [Link])

Sources

Derivatization of 5-methoxy-1,3,4-thiadiazol-2(3H)-one for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Strategic Derivatization of 5-Methoxy-1,3,4-thiadiazol-2(3H)-one: A Modular Approach for Generating Diverse Compound Libraries for Biological Screening

Abstract The 1,3,4-thiadiazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] This application note provides a detailed guide for the strategic derivatization of a promising heterocyclic scaffold, this compound. We present field-tested protocols for N-alkylation, N-acylation, and N-aminomethylation (Mannich reaction) at the reactive N3 position. The causality behind experimental choices, from reagent selection to purification strategies, is explained to empower researchers in creating diverse and well-characterized compound libraries. Furthermore, we outline a logical cascade for subsequent biological screening, enabling the efficient identification of novel bioactive compounds.

The Scaffold: Understanding the this compound Core

The starting scaffold, this compound, is a five-membered heterocyclic system possessing unique electronic and structural features that make it an attractive starting point for library synthesis.[4] The designation "2(3H)-one" indicates a keto-enol-like tautomerism, with the proton residing on the nitrogen at position 3. This N-H proton is acidic and represents the primary reactive handle for derivatization.

Key Structural Features:

  • Reactive N-H Group: The proton at the N3 position is the most accessible site for electrophilic attack and substitution, making it the logical point for introducing diversity.

  • Electron-Donating Methoxy Group: The methoxy group at C5 influences the electronic distribution within the ring, potentially modulating the scaffold's interaction with biological targets.

  • Planar Aromatic System: The thiadiazole ring's planarity and aromaticity provide a rigid core, which is often beneficial for specific binding to enzyme active sites or receptors.[5] The inherent stability of the ring system ensures that it remains intact during subsequent synthetic modifications and biological assays.[5]

Rationale for Derivatization: Building a Purpose-Driven Library

The goal of derivatization is not merely to create new molecules, but to systematically explore chemical space to uncover structure-activity relationships (SAR). By modifying the core scaffold, we aim to modulate key physicochemical and pharmacological properties:

  • Probe Target Interactions: Introducing a variety of functional groups (e.g., alkyl chains, aromatic rings, hydrogen bond donors/acceptors) allows for the exploration of specific interactions within a biological target's binding pocket.

  • Optimize Physicochemical Properties: Modifications can fine-tune properties like solubility, lipophilicity (LogP), and metabolic stability, which are critical for drug-likeness and in vivo efficacy.

  • Expand Biological Activity: While the core may have a certain activity, derivatives can exhibit enhanced potency, altered selectivity, or even entirely new biological functions. The 1,3,4-thiadiazole class is known for an exceptionally broad range of activities, including anticancer, antimicrobial, anti-inflammatory, and carbonic anhydrase inhibition.[5][6][7][8]

Below is a conceptual workflow illustrating the derivatization strategy.

G cluster_start Starting Scaffold cluster_reactions Derivatization Strategies (at N3 Position) cluster_products Resulting Chemical Libraries Start 5-Methoxy-1,3,4- thiadiazol-2(3H)-one Alkylation N-Alkylation (Base, R-X) Start->Alkylation Protocol 1 Acylation N-Acylation (Base, RCOCl) Start->Acylation Protocol 2 Mannich Mannich Reaction (CH2O, R2NH) Start->Mannich Protocol 3 Lib_Alkyl N-Alkyl Derivatives Alkylation->Lib_Alkyl Diverse R groups Lib_Acyl N-Acyl Derivatives Acylation->Lib_Acyl Diverse RCO groups Lib_Mannich N-Aminomethyl Derivatives Mannich->Lib_Mannich Diverse R2N groups G A Synthesized Library (e.g., 50-100 Compounds) B Primary Screening (Single High Concentration, e.g., 10-50 µM) A->B C Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) B->C D Antimicrobial Assay (e.g., MIC against Bacteria/Fungi) B->D E Target-Based Assay (e.g., Carbonic Anhydrase Inhibition) B->E F Identify 'Hits' (Compounds showing >50% inhibition) C->F D->F E->F G Secondary Screening (Dose-Response Curves) F->G Hits K Lead Optimization (Further SAR studies) F->K Inactive H Calculate IC₅₀ / MIC Values G->H I Assess Selectivity (Cancer vs. Normal Cells) G->I J Confirm 'Leads' (Potent and Selective Compounds) H->J I->J J->K Leads

Sources

Application Notes and Protocols for In Vitro Assay of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Versatile Heterocycle

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] This five-membered heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interact with various biological targets.[3] The mesoionic character of the 1,3,4-thiadiazole ring enhances its capacity to cross cellular membranes, improving oral absorption and bioavailability.[3]

5-methoxy-1,3,4-thiadiazol-2(3H)-one (CAS: 17605-27-5) is a member of this promising class of compounds.[4][5][6] While its specific biological activities are still under extensive investigation, the broader family of 1,3,4-thiadiazole derivatives has been shown to act as potent inhibitors of various enzymes, including carbonic anhydrases, aminopeptidase N, nitric oxide synthase, and α-glucosidase.[2][7][8] They have also been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[9][10][11]

This technical guide presents a detailed in vitro assay protocol for characterizing the inhibitory activity of this compound, with a primary focus on carbonic anhydrase (CA) inhibition, a well-documented target for this class of compounds.[2] This protocol is designed for researchers, scientists, and drug development professionals seeking to elucidate the compound's mechanism of action and pharmacological profile.

Principle of the Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in numerous physiological processes, including pH regulation, CO2 transport, and biosynthesis.[12] Their dysregulation is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[12]

A widely used and robust method for screening CA inhibitors in vitro is a colorimetric assay that measures the enzyme's esterase activity.[13] This assay is based on the principle that carbonic anhydrase can catalyze the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is directly proportional to the CA activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like this compound, the rate of this reaction will decrease, allowing for the quantification of the inhibitor's potency (e.g., IC50 value).[12]

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

Carbonic Anhydrase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup 96-Well Plate Setup (Controls & Test Compound) Reagent_Prep->Plate_Setup Dispense Pre_incubation Enzyme-Inhibitor Pre-incubation (10-15 min, RT) Plate_Setup->Pre_incubation Incubate Reaction_Start Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Start Start Kinetic_Read Kinetic Measurement (Absorbance at 400-405 nm) Reaction_Start->Kinetic_Read Measure Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Kinetic_Read->Data_Analysis Analyze

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Detailed In Vitro Assay Protocol

This protocol is optimized for a 96-well microplate format, suitable for high-throughput screening.

Materials and Reagents
ReagentRecommended SupplierCatalog Number (Example)Storage Conditions
This compoundN/A17605-27-5 (CAS No.)2-8°C, protect from light
Human Carbonic Anhydrase II (CA-II)Sigma-AldrichC4396-20°C or -80°C
p-Nitrophenyl acetate (p-NPA)Sigma-AldrichN8130Room Temperature
Acetazolamide (Positive Control Inhibitor)Sigma-AldrichA6011Room Temperature
Tris-HCl or Tris-Sulfate Buffer (50 mM, pH 7.5)N/AN/A4°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418Room Temperature
Acetonitrile, ACS GradeSigma-Aldrich271004Room Temperature
96-well clear, flat-bottom microplatesCorning3596Room Temperature
Deionized Water (ddH2O)N/AN/ARoom Temperature
Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.5 with HCl and bring to the final volume. Store at 4°C.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve human carbonic anhydrase II in cold Assay Buffer. Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]

  • CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[12] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-20 minutes.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[12]

  • Test Compound (this compound) Stock Solution (e.g., 10 mM): Dissolve the compound in DMSO.

  • Positive Control (Acetazolamide) Stock Solution (e.g., 10 mM): Dissolve acetazolamide in DMSO.

Assay Procedure
  • Compound Dilution: Prepare a serial dilution of the this compound stock solution and the acetazolamide stock solution in Assay Buffer to achieve a range of desired final concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.

  • Plate Setup: Add the following reagents to the wells of a 96-well microplate. It is recommended to perform all measurements in triplicate.[12]

Well TypeReagent 1Volume (µL)Reagent 2Volume (µL)Reagent 3Volume (µL)
Blank (No Enzyme) Assay Buffer180N/AN/AN/AN/A
Maximum Activity Assay Buffer158DMSO (Vehicle Control)2CA Working Solution20
Test Compound Assay Buffer158Test Compound Dilution2CA Working Solution20
Positive Control Assay Buffer158Acetazolamide Dilution2CA Working Solution20
  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.[12]

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode.[12]

    • Record measurements at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.[12]

Data Analysis and Interpretation

  • Calculate the Rate of Reaction (Slope): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).

  • Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction in the maximum activity well (vehicle control).

    • V_inhibitor is the rate of reaction in the presence of the test compound.

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Self-Validating System and Troubleshooting

For this protocol to be considered a self-validating system, the following criteria should be met in each experiment:

  • Positive Control: The known inhibitor, acetazolamide, should produce a dose-dependent inhibition of CA activity, and the calculated IC50 value should be within the expected range reported in the literature.

  • Z'-factor: For screening applications, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Linearity of Reaction: The reaction rate in the maximum activity control wells should be linear for the duration of the measurement period.

Troubleshooting Common Issues:

IssuePossible Cause(s)Suggested Solution(s)
High background absorbance Substrate instability or contamination.Prepare fresh substrate solution daily. Ensure the purity of reagents.
Low enzyme activity Improper enzyme storage or handling; incorrect buffer pH.Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Verify the pH of the assay buffer.
Precipitation of test compound Poor solubility of the compound in the assay buffer.Decrease the final concentration of the test compound. Increase the final DMSO concentration slightly (not exceeding 1-2%), and run an appropriate solvent control.
Inconsistent results Pipetting errors; temperature fluctuations.Use calibrated pipettes and ensure proper mixing. Perform the assay at a constant temperature.

Potential Alternative In Vitro Assays

Given the diverse biological activities of 1,3,4-thiadiazole derivatives, it may be prudent to investigate the effect of this compound on other cellular processes.

  • Antiproliferative Assay: An MTS or MTT assay can be used to assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.[1]

  • Antimicrobial Assay: The minimum inhibitory concentration (MIC) can be determined against a panel of bacterial and fungal strains using broth microdilution methods.

  • Other Enzyme Inhibition Assays: Depending on the research focus, assays for other enzymes such as α-glucosidase or various kinases could be employed.[2][3]

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro evaluation of this compound as a potential carbonic anhydrase inhibitor. The detailed methodology, data analysis guidelines, and troubleshooting tips are intended to enable researchers to obtain reliable and reproducible results. By elucidating the compound's inhibitory profile, this protocol serves as a critical first step in the broader investigation of its therapeutic potential.

References

  • Chen, W., et al. (2009). Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors. Pharmazie, 64(2), 67-70.
  • LookChem. (n.d.). This compound.
  • Chimenti, F., et al. (2006). 1,3,4-Thiadiazole Derivatives as Selective Inhibitors of iNOS Versus nNOS: Synthesis and Structure-Activity Dependence. Bioorganic & Medicinal Chemistry, 14(10), 3489-3498.
  • Gomha, S. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031.
  • Mazzone, G., et al. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione scientifica, 37(10), 685-700.
  • Khan, I., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 7(4), 3465-3477.
  • Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Musso, L., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(8), 7108.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1591-1603.
  • Ali, I., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(23), 7192.
  • Al-Ghorbani, M., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. European Researcher, 10(7), 21-43.
  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 89(5), 3099-3105.
  • National Institutes of Health. (n.d.). This compound.
  • Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(11), 3375.
  • Zhang, W. Y., et al. (2012). 5-Meth-oxy-1,3,4-thia-diazol-2(3H)-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o475.

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a stability-indicating analytical method for 5-methoxy-1,3,4-thiadiazol-2(3H)-one. This heterocyclic compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, making its accurate quantification and purity assessment critical.[1][2] The developed High-Performance Liquid Chromatography (HPLC) method is designed for precision, accuracy, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a detailed protocol, including sample preparation, chromatographic conditions, and validation procedures aligned with the International Council for Harmonisation (ICH) guidelines.

Introduction to this compound

This compound is a member of the thiadiazole family, a class of heterocyclic compounds recognized for their diverse biological activities.[3] Its chemical structure, molecular formula (C₃H₄N₂O₂S), and molecular weight (132.14 g/mol ) are well-established.[4] Given its role as a precursor in the synthesis of bioactive molecules, a robust and reliable analytical method is essential for quality control throughout the manufacturing process and for stability testing of the final product. The development of a stability-indicating method is particularly crucial to ensure that any degradation of the molecule over time or under stress conditions can be accurately monitored.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₃H₄N₂O₂S[4]
Molecular Weight132.14 g/mol [4]
IUPAC Name5-methoxy-3H-1,3,4-thiadiazol-2-one[4]
AppearanceSolid (form)[5]
CAS Number17605-27-5[6]

Analytical Method Development Strategy

The primary objective is to develop a stability-indicating HPLC method capable of separating this compound from its degradation products. The strategy involves a systematic approach encompassing solvent selection, chromatographic parameter optimization, and forced degradation studies.

Initial Assessment and Solubility Studies

A critical first step is to determine the solubility of the analyte in common HPLC solvents. While comprehensive public data is limited, reports of its crystallization from methanol suggest its solubility in this solvent.[2] Preliminary solubility tests should be conducted in methanol, acetonitrile, and water to identify a suitable solvent for stock solution preparation. A mixture of these solvents is often used as the diluent to ensure sample compatibility with the mobile phase.

UV-Vis Spectroscopy for Wavelength Selection

To ensure maximum sensitivity, the UV-Vis spectrum of this compound in the chosen diluent should be recorded. The wavelength of maximum absorbance (λmax) will be selected for detection. Based on published data for similar 1,3,4-thiadiazole derivatives, the λmax is anticipated to be in the UV region, potentially around 235-260 nm.[7]

Chromatographic Conditions Optimization

A reverse-phase HPLC approach is selected due to its versatility for separating polar to moderately non-polar compounds.

  • Column Selection: A C18 column is a robust starting point for method development.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier (acetonitrile or methanol) is often effective for separating the parent compound from its more polar or less polar degradants.[8]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are typical starting conditions.

The logical workflow for method development is illustrated in the following diagram:

MethodDevelopmentWorkflow cluster_prep 1. Preliminary Assessment cluster_hplc 2. HPLC Method Optimization cluster_stress 3. Stability-Indicating Assessment cluster_validation 4. Method Validation (ICH Q2(R1)) Solubility Solubility Screening (Methanol, Acetonitrile, Water) UV_Vis UV-Vis Spectrum (Determine λmax) Solubility->UV_Vis Select Diluent Initial_Conditions Initial HPLC Conditions (C18 Column, Gradient Mobile Phase) UV_Vis->Initial_Conditions Select λmax Optimization Optimize Gradient, Flow Rate, Temperature Initial_Conditions->Optimization Iterative Refinement Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Optimization->Forced_Degradation Optimized Method Specificity Peak Purity Analysis (Ensure specificity) Forced_Degradation->Specificity Analyze Stressed Samples Validation_Parameters Validate: - Specificity - Linearity & Range - Accuracy - Precision - Robustness Specificity->Validation_Parameters Confirm Method is Stability-Indicating

Caption: The iterative process of developing and validating a stability-indicating method.

Conclusion

The stability-indicating HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound and the monitoring of its potential degradation products. Adherence to the outlined protocols and validation procedures will ensure data of high quality and integrity, suitable for regulatory submissions and quality control in pharmaceutical and agrochemical industries.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 192940, this compound.
  • ResearchGate (n.d.). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities.
  • Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study. (2020). Vol 23, No 8.
  • Iraqi Academic Scientific Journals (2024). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC.
  • PubMed Central (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities.
  • National Center for Biotechnology Information (n.d.). This compound.
  • Thieme Connect (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior.
  • MedCrave (2016). Forced degradation studies.
  • ResearchGate (n.d.). This compound.
  • Research & Reviews: Journal of Pharmaceutical Analysis (n.d.). Stability Indicating Forced Degradation Studies.
  • National Center for Biotechnology Information (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • American Journal of Chemistry (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • SciSpace (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review.

Sources

Application Note: A Validated GC-MS Method for the Quantitative Analysis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of 5-methoxy-1,3,4-thiadiazol-2(3H)-one. Due to the inherent polarity and low volatility of the target analyte, direct GC analysis is challenging. This method overcomes these limitations through a streamlined silylation derivatization protocol, converting the analyte into a thermally stable and volatile trimethylsilyl (TMS) derivative. The subsequent analysis on a non-polar capillary column coupled with mass spectrometric detection provides excellent specificity and sensitivity. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high performance in linearity, accuracy, precision, and robustness, making it suitable for quality control and research applications in drug development.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound that serves as an important intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Accurate quantification of this compound is critical for ensuring the quality and purity of starting materials and for monitoring synthetic processes. However, the structure of this compound, which includes a polar N-H functional group, results in low volatility and a propensity for thermal degradation at the high temperatures required for gas chromatography.[2] Direct injection onto a GC system often leads to poor peak shape, low response, and non-reproducible results.

To address this, chemical derivatization is an essential pre-analytical step.[3] Derivatization is the process of chemically modifying an analyte to produce a new compound with properties more suitable for a given analytical technique.[2] For GC analysis of polar molecules, the primary goal is to mask polar functional groups, thereby increasing the analyte's volatility and thermal stability.[2][4]

Principle of the Method: Silylation for Enhanced Volatility

This method employs silylation, a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl, amine, and thiol groups.[5] The analyte is reacted with a potent silylating agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which quantitatively replaces the active hydrogen on the ring nitrogen with a non-polar trimethylsilyl (TMS) group.[6]

The resulting TMS-derivatized molecule exhibits significantly increased volatility and is less prone to adsorption on active sites within the GC system, leading to improved chromatographic performance.[5] Detection by mass spectrometry in Selected Ion Monitoring (SIM) mode ensures high selectivity and sensitivity, allowing for accurate quantification even in complex matrices.

Figure 1: The silylation reaction converts the polar analyte into a volatile derivative.

Materials and Instrumentation

3.1 Reagents and Standards

  • This compound reference standard (>99% purity)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine, anhydrous

  • Ethyl Acetate, HPLC grade

  • Methanol, HPLC grade

  • Internal Standard (IS): 4,4'-Dibromobiphenyl or other suitable non-reactive compound.

3.2 Instrumentation

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (e.g., Agilent 8890/5977B GC/MSD).

  • GC Column: Low-polarity siloxane-based phase, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler vials with inserts.

  • Heating block or oven for derivatization.

Detailed Experimental Protocol

The overall analytical workflow is designed for efficiency and reproducibility, moving from sample preparation through to final data analysis.

G A 1. Sample & Standard Weighing B 2. Dissolution in Solvent (e.g., Pyridine) A->B C 3. Addition of Silylating Agent (MSTFA) B->C D 4. Derivatization Reaction (e.g., 70°C for 30 min) C->D E 5. Cooling to Room Temp. D->E F 6. GC-MS Injection & Analysis E->F G 7. Data Processing & Quantification F->G

Figure 2: Overall experimental workflow from sample preparation to data analysis.

4.1 Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of anhydrous pyridine.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution with pyridine to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

4.2 Sample Preparation and Derivatization Protocol

  • Accurately weigh the sample matrix containing the analyte into a 2 mL autosampler vial.

  • Add 200 µL of the appropriate calibration standard or 200 µL of pyridine for a sample preparation.

  • Spike with 20 µL of the Internal Standard solution.

  • Add 100 µL of MSTFA to the vial.

  • Immediately cap the vial tightly to prevent loss of reagent and ingress of moisture.[6]

  • Vortex the mixture for 30 seconds.

  • Incubate the vial at 70°C for 30 minutes in a heating block.

  • After incubation, cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.

4.3 GC-MS Instrumental Parameters The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System
Injection Volume1 µLStandard volume for good sensitivity without overloading the system.
Injector Temperature280°CEnsures rapid volatilization of the TMS-derivative.
Injection ModeSplit (e.g., 20:1) or SplitlessSplit mode for higher concentrations to avoid column overload; Splitless for trace-level analysis.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 minProvides good separation from solvent and matrix components while ensuring elution of the derivatized analyte.
MS System
Ion Source Temp.230°CStandard temperature for stable ionization.
Quadrupole Temp.150°CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition ModeScan (50-400 m/z) and SIMScan mode for initial identification; SIM mode for quantification using characteristic ions for enhanced sensitivity.
SIM Ions To be determined empirically. Select at least 3 characteristic ions for the TMS-derivative and 2 for the IS.Provides high selectivity and sensitivity for quantification.

Method Validation and Performance

The method was validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8] The validation demonstrates that the analytical procedure is specific, linear, accurate, precise, and robust.[7][9][10]

5.1 Specificity Specificity was confirmed by analyzing blank matrix samples, which showed no interfering peaks at the retention time of the derivatized analyte or the internal standard. The combination of chromatographic retention time and the mass-to-charge ratios of multiple characteristic ions in SIM mode provides a high degree of certainty in identification.[7]

5.2 Linearity, Range, and Sensitivity Linearity was assessed using seven concentration levels, prepared and analyzed in triplicate. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Limit of Detection (LOD): The lowest concentration at which the analyte can be reliably detected (Signal-to-Noise ratio ≥ 3:1).

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy (S/N ≥ 10:1).[11]

5.3 Accuracy and Precision Accuracy was determined by spike-recovery studies at three concentration levels (low, medium, high). Precision was evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).[10]

Table 1: Summary of Method Validation Performance

Validation Parameter Acceptance Criteria Result
Linearity (R²) ≥ 0.9950.9992
Range -1.0 - 100.0 µg/mL
LOD -0.3 µg/mL
LOQ -1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1% - 101.5%
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%1.35%
- Intermediate (Inter-day)≤ 3.0%2.18%
Robustness No significant impactMethod found to be robust.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial silylation derivatization step, provides a reliable, sensitive, and specific tool for the quantification of this compound. The procedure has been thoroughly validated, demonstrating excellent performance that meets the stringent requirements of the pharmaceutical industry for quality control and research. This method can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

References

  • Journal of Experimental Botany. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Oxford Academic.
  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • Phenomenex. Derivatization for Gas Chromatography.
  • Bibel lab update. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Regis Technologies. GC Derivatization.
  • Impact Factor. A Review on GC-MS and Method Development and Validation.
  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis.
  • Technology Networks. (2023). Analytical Method Development and Validation in Pharmaceuticals.
  • National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Center for Biotechnology Information.
  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis and characterisation of some thiadiazole derivatives.
  • National Institutes of Health. (2012). This compound. National Center for Biotechnology Information.

Sources

Application Notes & Protocols: A Strategic Guide to Developing Herbicidal Analogs from 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole heterocyclic ring system is a cornerstone in the development of bioactive molecules, demonstrating a wide spectrum of activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] This guide focuses on a particularly promising starting scaffold: 5-methoxy-1,3,4-thiadiazol-2(3H)-one. Its known role as an intermediate in the synthesis of commercial herbicides, such as fluthiacet-methyl, underscores its potential as a foundational block for discovering novel herbicidal agents.[3][4]

The primary herbicidal mechanism for many 1,3,4-thiadiazole derivatives is the inhibition of photosynthesis, specifically by targeting Photosystem II (PSII).[1][5] These compounds can bind to the D1 protein in the thylakoid membrane, blocking the binding of plastoquinone (PQ). This action interrupts the photosynthetic electron transport chain, halting the production of ATP and NADPH, which are essential for CO2 fixation.[6][7] The subsequent buildup of oxidative stress leads to rapid cellular damage and plant death.[7]

This document provides a comprehensive framework for researchers and drug development professionals to systematically synthesize, screen, and analyze novel herbicidal analogs derived from this compound. The protocols herein are designed to be robust and self-validating, guiding the user from chemical synthesis to biological evaluation with a clear rationale for each experimental step.

Part 1: Strategic Synthesis of Analogs

The core strategy is to introduce chemical diversity at the N-3 position of the this compound ring. This position is a prime target for modification to explore the structure-activity relationship (SAR) and optimize herbicidal potency and selectivity. The primary synthetic routes will involve N-alkylation and N-acylation.

Rationale for N-3 Position Modification

Modification at the N-3 position allows for the introduction of a wide variety of functional groups that can influence key properties of the resulting analog, such as:

  • Lipophilicity: Affects the molecule's ability to penetrate the plant cuticle and cell membranes.

  • Steric Hindrance: Can influence binding affinity to the target protein.

  • Electronic Effects: Can modulate the reactivity and metabolic stability of the compound.

  • Introduction of Pharmacophores: Allows for the incorporation of other known herbicidal moieties to explore synergistic effects.

General Synthetic Workflow

The overall workflow for generating a library of analogs is depicted below. This process begins with the preparation of the starting material, followed by parallel synthesis of various derivatives, and concludes with purification and characterization.

G cluster_0 Synthesis Phase cluster_1 Screening Phase A Starting Material This compound B Reaction Setup (Base, Solvent) A->B C Parallel Addition of Alkyl/Acyl Halides (R-X) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up & Purification (Extraction, Chromatography) D->E F Characterization (NMR, HRMS) E->F G Analog Library F->G Proceed to Screening H In Vitro Screening G->H I In Vivo Screening H->I J Data Analysis (SAR) I->J

Caption: Workflow for Analog Synthesis and Screening.

Protocol 1: N-Alkylation of this compound

This protocol describes a general method for attaching various alkyl groups to the N-3 position.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • A selection of alkyl halides (e.g., benzyl bromide, ethyl iodide, propargyl bromide)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Reagent Addition: Add the desired alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 50 °C if no reaction is observed) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into ice-cold water and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated analog.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: N-Acylation of this compound

This protocol details the introduction of acyl groups to the N-3 position.

Materials:

  • This compound

  • Anhydrous pyridine or dichloromethane (DCM)

  • Triethylamine (Et₃N) (if using DCM as solvent)

  • A selection of acyl chlorides or acid anhydrides (e.g., benzoyl chloride, acetyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the cold, stirring solution.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate.

  • Washing: Wash the organic solution sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification and Characterization: Purify the residue by column chromatography or recrystallization and confirm the structure by NMR and HRMS as described in Protocol 1.

Part 2: Biological Evaluation of Herbicidal Activity

A tiered screening approach is recommended, starting with a rapid and cost-effective in vitro assay, followed by a more comprehensive in vivo greenhouse trial for the most promising candidates.

Tier 1: In Vitro Seed Germination and Seedling Growth Assay

This primary screen provides a quick assessment of the phytotoxicity of the synthesized analogs. Lettuce (Lactuca sativa) is an excellent model organism for this assay due to its rapid germination and sensitivity to a broad range of herbicides.[8]

Protocol 3: Lettuce Seed Germination Bioassay

Materials:

  • Synthesized analogs

  • Acetone (for stock solutions)

  • Tween® 20 or similar surfactant

  • Sterile distilled water

  • Lettuce seeds (e.g., 'South Bay' or other standard variety)[9]

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Positive control (e.g., a commercial PSII inhibitor like Diuron)

  • Negative control (solvent blank)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each analog and the positive control in acetone.

  • Test Solution Preparation: Create a dilution series for each analog (e.g., 1000, 100, 10, 1 µM) in sterile distilled water. The final acetone concentration should not exceed 0.5% v/v. Add a surfactant like Tween® 20 to a final concentration of 0.02% to aid in dispersion. Prepare a negative control with 0.5% acetone and 0.02% Tween® 20 in water.

  • Assay Setup: Place one sterile filter paper into each sterile Petri dish. Pipette 5 mL of the appropriate test solution (or control solution) onto the filter paper to ensure uniform moistening.

  • Seed Plating: Evenly place 20-25 lettuce seeds onto the moist filter paper in each dish.

  • Incubation: Seal the Petri dishes with paraffin film to prevent evaporation. Place the dishes in a growth chamber set to 25°C with a 16-hour light/8-hour dark cycle.

  • Data Collection: After 5-7 days, measure the following for each plate:

    • Germination Rate (%): Count the number of germinated seeds.

    • Root Length (mm): Measure the radicle length of each germinated seedling.

    • Shoot Length (mm): Measure the shoot length of each germinated seedling.

    • Phytotoxicity Observations: Note any visual signs of injury, such as chlorosis (yellowing) or necrosis (browning/tissue death).

  • Data Analysis: Calculate the average germination rate, root length, and shoot length for each concentration. Determine the concentration required for 50% inhibition (IC₅₀) for each parameter by plotting the data and using a suitable regression model.

Parameter Description Endpoint
GerminationPercentage of seeds that have successfully germinated.% Inhibition
Root ElongationMeasurement of the primary root (radicle) length.IC₅₀ (µM)
Shoot ElongationMeasurement of the primary shoot (hypocotyl) length.IC₅₀ (µM)
Visual InjuryQualitative assessment of chlorosis and necrosis.Descriptive Score
Tier 2: In Vivo Whole-Plant Greenhouse Assay

Analogs that demonstrate significant activity in the in vitro assay (e.g., IC₅₀ < 10 µM) should be advanced to whole-plant testing under controlled greenhouse conditions. This provides a more realistic evaluation of herbicidal efficacy, accounting for factors like plant uptake, translocation, and metabolism.[10][11]

Protocol 4: Post-emergence Greenhouse Herbicide Trial

Materials:

  • Lead analogs identified from Tier 1 screening

  • Test plant species: one broadleaf (e.g., Velvetleaf, Abutilon theophrasti) and one grass (e.g., Barnyardgrass, Echinochloa crus-galli)

  • Standard potting mix (soil, sand, peat)

  • Pots (e.g., 10 cm diameter)

  • Greenhouse with controlled temperature (25-28°C), humidity, and lighting (16-hour photoperiod)

  • Precision bench sprayer

  • Formulation blank (water, surfactant, and co-solvent used for application)

  • Commercial standard herbicide for comparison

Procedure:

  • Plant Propagation: Sow seeds of the test species in pots filled with potting mix. Water as needed and allow plants to grow until they reach the 2-4 true leaf stage.

  • Herbicide Formulation: Prepare spray solutions for each analog at various application rates (e.g., 2000, 500, 125, 31 g a.i./ha). The formulation should include a surfactant and a water-miscible co-solvent (if needed) to ensure the compound is fully dissolved and will adhere to the leaf surface.

  • Herbicide Application: Transfer the plants to a precision bench sprayer. Apply the herbicide formulations evenly to the foliage. Ensure a set of plants is treated with the formulation blank (negative control) and another with the commercial standard.

  • Post-Treatment Care: Return the treated plants to the greenhouse. Water the plants by subirrigation to avoid washing the herbicide off the leaves.

  • Efficacy Assessment: Evaluate the plants at 7, 14, and 21 days after treatment (DAT).

    • Visual Injury Rating: Score phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death). Note specific symptoms like chlorosis, necrosis, and stunting.

    • Fresh Weight Measurement: At 21 DAT, harvest the above-ground biomass of the plants, and record the fresh weight.

  • Data Analysis: Calculate the percent growth inhibition relative to the negative control. Determine the application rate that causes 50% growth reduction (GR₅₀) for each analog.

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening A Lettuce Seed Assay B Measure Germination & Growth A->B C Calculate IC50 Values B->C D Select Hits (IC50 < 10 µM) C->D E Greenhouse Pot Study (Broadleaf & Grass Weeds) D->E Advance Promising Analogs F Post-emergence Application E->F G Assess Visual Injury & Biomass F->G H Determine GR50 Values G->H

Caption: Tiered Screening Strategy for Herbicidal Analogs.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

The data gathered from the synthesis and screening of the analog library are crucial for establishing a robust SAR. This analysis will guide the next round of analog design toward compounds with enhanced potency and desired selectivity.

Key Considerations for SAR Analysis:

  • Effect of N-3 Substituent Size: Correlate the steric bulk of the R-group at the N-3 position with herbicidal activity. Is there an optimal size for binding to the target site?

  • Electronic Properties: Analyze the impact of electron-donating versus electron-withdrawing groups on the N-3 substituent. How do these changes affect activity?

  • Lipophilicity (logP): Calculate or measure the logP for each analog. Plot activity versus logP to determine if there is an optimal range for plant uptake and translocation.

  • Selectivity: Compare the activity of analogs on the broadleaf versus the grass species. Are there structural features that confer selectivity?

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can effectively navigate the complex process of herbicide discovery. This guide provides the foundational protocols and strategic insights to embark on this endeavor, with the ultimate goal of developing novel and effective weed management solutions.

References

  • Hatzios, K. K., & Penner, D. (1980). Inhibition of Photosynthetic Electron Transport in Isolated Spinach Chloroplasts by Two 1,3,4-Thiadiazolyl Derivatives. Plant Physiology, 65(2), 315–319. [Link]
  • Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923. [Link]
  • JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
  • JoVE Science Education Database. (2022). Herbicide Resistance Testing in Different Weed Species. [Link]
  • Anonymous. (n.d.).
  • ResearchGate. (2025).
  • Peachey, E. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
  • Neal, J. (2016). Conducting a Bioassay For Herbicide Residues.
  • Torres, A. C., Nagata, R. T., Ferl, R. J., Bewick, T. A., & Cantliffe, D. J. (2001). In vitro Assay Selection of Glyphosate Resistance in Lettuce. HortScience, 36(5), 977-979. [Link]
  • ResearchGate. (n.d.). Photochemical and fluorescence assays of Photosystem II inhibition. [Link]
  • ResearchGate. (n.d.).
  • Google Sites. (n.d.). BIO 131 Lab Manual - Lettuce Seeds.
  • MDPI. (2024). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 29(11), 2588. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. [Link]
  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. [Link]
  • Yin, L., et al. (2010). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2583. [Link]
  • ACS Publications. (2024). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry. [Link]
  • Plant and Soil Sciences eLibrary. (n.d.).
  • National Center for Biotechnology Information. (2015). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. Molecules, 20(9), 15996–16011. [Link]
  • Duke, S. O. (2018). Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery? Journal of Agricultural and Food Chemistry, 66(18), 4535–4543. [Link]
  • Tyystjärvi, E. (2013). Photoinhibition of Photosystem II. International Review of Cell and Molecular Biology, 300, 243–303. [Link]
  • MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7013. [Link]
  • ResearchGate. (n.d.). (A) Dose–response assay (r² = 0.9812)
  • ResearchGate. (2012). This compound. [Link]
  • National Center for Biotechnology Information. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction to the Synthesis Strategy

The synthesis of this compound is most effectively approached through a two-step synthetic sequence. This strategy involves the initial formation of a stable intermediate, 2-amino-5-methoxy-1,3,4-thiadiazole, followed by its conversion to the target 2-oxo derivative. This approach allows for the purification of the intermediate, which can significantly improve the final product's purity and overall yield.

The proposed synthetic pathway is as follows:

Synthesis_Pathway cluster_0 Step 1: Formation of 2-Amino-5-methoxy-1,3,4-thiadiazole cluster_1 Step 2: Conversion to this compound methoxyacetic_acid Methoxyacetic Acid cyclization POCl₃ methoxyacetic_acid->cyclization thiosemicarbazide Thiosemicarbazide thiosemicarbazide->cyclization amino_thiadiazole 2-Amino-5-methoxy- 1,3,4-thiadiazole amino_thiadiazole_step2 2-Amino-5-methoxy- 1,3,4-thiadiazole amino_thiadiazole->amino_thiadiazole_step2 Purification cyclization->amino_thiadiazole diazotization amino_thiadiazole_step2->diazotization NaNO₂, H⁺ diazonium_salt Diazonium Salt Intermediate hydrolysis diazonium_salt->hydrolysis H₂O, Δ target_product 5-methoxy-1,3,4-thiadiazol- 2(3H)-one diazotization->diazonium_salt hydrolysis->target_product

Caption: Overall synthetic strategy for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the first step (formation of 2-amino-5-methoxy-1,3,4-thiadiazole)?

A1: The most frequent cause of low yields in the cyclization step is the quality of the reagents and the control of the reaction conditions. Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis. Using a freshly opened bottle or distilled POCl₃ is critical. Additionally, inadequate temperature control can lead to side reactions.

Q2: I am observing a dark-colored reaction mixture. What does this indicate?

A2: A dark coloration, particularly during the cyclization with POCl₃, can suggest decomposition of the starting materials or the product. This is often exacerbated by elevated temperatures. Ensure the reaction temperature is maintained within the recommended range.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Incomplete conversion from the 2-amino intermediate to the 2-oxo product is a common source of impurities. Unreacted starting materials from the first step can also carry through. The product's polarity can make purification by traditional silica gel chromatography challenging.

Q4: Can I use a different cyclizing agent instead of phosphorus oxychloride?

A4: While POCl₃ is a common and effective dehydrating agent for this type of cyclization, other reagents like concentrated sulfuric acid or polyphosphoric acid (PPA) have been used for the synthesis of similar 1,3,4-thiadiazoles.[1] However, reaction conditions would need to be re-optimized, and these strong acids can sometimes lead to charring or other side reactions.

Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Formation of 2-Amino-5-methoxy-1,3,4-thiadiazole)
Potential Cause Explanation Recommended Solution
Degraded POCl₃ Phosphorus oxychloride readily hydrolyzes upon exposure to atmospheric moisture, losing its efficacy as a dehydrating agent.Use a new, sealed bottle of POCl₃ or distill it immediately before use. Handle it under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time. A modest increase in temperature may be beneficial, but be cautious of decomposition.
Side Reactions Overheating can lead to the formation of undesired byproducts and decomposition of the desired product.Maintain the reaction temperature strictly within the recommended range. Add POCl₃ dropwise to control any exotherm.
Poor Quality Starting Materials Impurities in methoxyacetic acid or thiosemicarbazide can interfere with the reaction.Use high-purity starting materials. If necessary, recrystallize the thiosemicarbazide before use.
Issue 2: Low Yield or Incomplete Reaction in Step 2 (Conversion to this compound)
Potential Cause Explanation Recommended Solution
Inefficient Diazotization The formation of the diazonium salt is a critical step and is sensitive to temperature.Maintain the reaction temperature at 0-5 °C during the addition of sodium nitrite. Ensure the 2-amino-5-methoxy-1,3,4-thiadiazole is fully dissolved or suspended in the acidic solution before adding the nitrite.
Decomposition of Diazonium Salt Diazonium salts can be unstable at higher temperatures.Keep the reaction mixture cold until the hydrolysis step. Proceed to the hydrolysis step immediately after the diazotization is complete.
Incomplete Hydrolysis The conversion of the diazonium salt to the final product may require sufficient time and temperature.After the diazotization, ensure the reaction mixture is warmed to the recommended temperature for a sufficient duration to drive the hydrolysis to completion. Monitor by TLC if possible.
Issue 3: Purification Challenges of the Final Product

The target molecule, this compound, is a polar heterocyclic compound, which can present challenges for purification.

Purification_Troubleshooting cluster_cryst Crystallization Issues cluster_chrom Chromatography Issues start Crude Product crystallization Attempt Crystallization start->crystallization success Pure Product crystallization->success Successful failure Purification Fails crystallization->failure Unsuccessful chromatography Column Chromatography chromatography->success Successful streaking Streaking on Silica Gel chromatography->streaking no_elution Compound Doesn't Elute chromatography->no_elution failure->chromatography oiling_out Product Oils Out failure->oiling_out no_crystals No Crystals Form failure->no_crystals poor_recovery Poor Recovery failure->poor_recovery

Caption: Troubleshooting workflow for the purification of this compound.

  • For Oiling Out or No Crystal Formation: This is common for polar compounds. Try using a co-solvent system (a solvent in which the compound is soluble and another in which it is poorly soluble). Slow evaporation or cooling can also promote crystallization.

  • For Streaking on Silica Gel: The polar nature of the compound can lead to strong interactions with the acidic silica gel. Consider using a mobile phase containing a small amount of a polar solvent like methanol or a modifier like acetic acid. Alternatively, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is often more effective for polar compounds.[2]

  • For No Elution from Silica Gel: If your compound is too polar for the solvent system, it may not elute from the column. In such cases, a more polar eluent system is required. If this fails, reversed-phase chromatography is the recommended alternative.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methoxy-1,3,4-thiadiazole

This procedure is adapted from established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[2][3]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide (1.0 eq) and methoxyacetic acid (1.1 eq).

  • Addition of POCl₃: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the stirred mixture. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification (Optional but Recommended): The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 2-amino-5-methoxy-1,3,4-thiadiazole.

Step 2: Synthesis of this compound

This protocol is based on the conversion of a similar 2-amino-1,3,4-thiadiazole to its 2-oxo derivative.[4]

  • Reaction Setup: In a beaker or flask, suspend 2-amino-5-methoxy-1,3,4-thiadiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Diazotization: While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise. Stir the mixture for 1-2 hours at this temperature.

  • Hydrolysis: After the diazotization is complete, slowly warm the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.

References

  • PrepChem. Synthesis of 5-amino-2-methoxymethyl-(1,3,4)-thiadiazole.
  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Journal of the Serbian Chemical Society, 75(11), 1505-1516.
  • Gür, M., Ceylan, Ş., & Çiftçi, G. A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29469-29481.
  • Jabarah, Z. A., Mahdi, I. S., Khammas, S. J., & Majeed, R. A. (2020). Chemical biology of cyclization reactions by using POCL3. Eurasian Journal of Biosciences, 14(2).
  • Kowalska, T., & Sajewicz, M. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7001.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of new 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 4(6), 2341-2349.
  • Zhang, W. Y., Liu, J., & Liu, Y. J. (2012). 5-Methoxy-1,3,4-thiadiazol-2 (3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(2), o475.
  • BenchChem. (2025).
  • Geetha, D., Mohan Kumar, T. M., Anil Kumar, H. G., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
  • Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). Methods of synthesis: 1, 3, 4-thiadiazole-2-thiones: a review. Indian Journal of Heterocyclic Chemistry, 22(3), 417-422.

Sources

Troubleshooting low conversion in 1,3,4-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3,4-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Recognizing the nuances and challenges inherent in synthetic chemistry, this resource provides in-depth, field-tested insights to help you troubleshoot common issues, particularly low reaction conversion and yield. Our approach is built on explaining the causality behind experimental phenomena to empower you to make informed decisions at the bench.

Troubleshooting Guide: Diagnosing Low Conversion

This section addresses the most pressing issue in synthesis: low yield. We will proceed in a logical, diagnostic format.

Question: My reaction to form a 2,5-disubstituted-1,3,4-thiadiazole has a low yield. Where should I start my investigation?

Low conversion is a multifaceted problem that requires systematic troubleshooting. The diagram below outlines a logical workflow for diagnosing the root cause.

G cluster_purity Purity Checks cluster_reagent Reagent Activity cluster_conditions Reaction Parameters cluster_workup Product Isolation Start Low Yield Encountered Check_Purity Step 1: Verify Starting Material Purity & Integrity Start->Check_Purity Check_Reagent Step 2: Assess Cyclizing/ Dehydrating Agent Activity Check_Purity->Check_Reagent Materials OK Purity_Details • Purity of acylhydrazine/thiosemicarbazide? • Presence of residual solvents or salts? • Degradation during storage? Check_Purity->Purity_Details Check_Conditions Step 3: Scrutinize Reaction Conditions Check_Reagent->Check_Conditions Reagent Active Reagent_Details • Is the dehydrating agent fresh (e.g., POCl₃, H₂SO₄)? • Has it absorbed atmospheric moisture? • Is the thionating agent (e.g., Lawesson's) active? Check_Reagent->Reagent_Details Check_Workup Step 4: Analyze Work-up & Purification Procedure Check_Conditions->Check_Workup Conditions Optimal Conditions_Details • Accurate temperature control? • Correct stoichiometry? • Adequate reaction time (monitor by TLC)? • Appropriate solvent? Check_Conditions->Conditions_Details Success Problem Resolved Check_Workup->Success Procedure Optimized Workup_Details • Product lost during aqueous wash/extraction? • Premature precipitation? • Incorrect pH during neutralization? • Inefficient recrystallization? Check_Workup->Workup_Details G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product RCOOH R-COOH (Carboxylic Acid) AcylTSC R-CO-NH-NH-C(=S)-NH₂ (Acylthiosemicarbazide) RCOOH->AcylTSC + Acid Catalyst (Acylation) TSC H₂N-NH-C(=S)-NH₂ (Thiosemicarbazide) TSC->AcylTSC + Acid Catalyst (Acylation) Thiadiazole 2-Amino-5-R-1,3,4-Thiadiazole AcylTSC->Thiadiazole Intramolecular Cyclization & Dehydration (-H₂O)

Technical Support Center: Optimizing Reaction Conditions for 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-methoxy-1,3,4-thiadiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Initiation and Reagent Purity

Question 1: My reaction to synthesize this compound is failing to initiate or shows very low conversion. What are the likely causes?

Answer: Failure to initiate or low conversion rates in the synthesis of 1,3,4-thiadiazole derivatives often stem from issues with starting materials or the initial reaction environment. Here’s a systematic approach to troubleshooting this problem:

  • Purity of Starting Materials: The purity of your reagents is paramount. Impurities in precursors like thiosemicarbazide derivatives or the cyclizing agent can inhibit the reaction or lead to unwanted side products.[1] It is crucial to use reagents of appropriate purity and to ensure solvents are anhydrous, especially if the reaction is sensitive to moisture.[1]

  • Moisture and Atmospheric Contamination: Many heterocyclic syntheses are sensitive to atmospheric moisture and oxygen.[1] If your specific synthetic route is known to be air-sensitive, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is essential.

  • Suboptimal Reaction Conditions: Temperature and reactant concentration are critical parameters.[1] Ensure your reaction is conducted at the optimal temperature as recommended in the literature for the specific synthetic pathway you are following. Small-scale trial reactions can be invaluable for determining the ideal parameters without committing large quantities of starting materials.[1]

Section 2: Low Yield and Product Isolation

Question 2: I'm consistently obtaining low yields of this compound. How can I improve this?

Answer: Low yields are a common frustration in organic synthesis. For 1,3,4-thiadiazole synthesis, several factors can be at play:

  • Inefficient Cyclization: The core of the synthesis is the cyclization step. The choice of cyclizing agent (e.g., phosphorus oxychloride, concentrated sulfuric acid) and the reaction conditions (temperature, time) are critical.[2][3] A systematic optimization of these parameters is often necessary. Consider the mechanism of your specific reaction; for instance, many syntheses proceed through an acylthiosemicarbazide intermediate which then cyclizes.[4] Ensuring the complete formation of this intermediate before pushing the cyclization can be key.

  • Product Decomposition: The target compound, this compound, may exhibit instability under the reaction or workup conditions.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you determine if the product is degrading over time.[1] If degradation is observed, consider modifying the workup procedure, such as using milder acids or bases for neutralization, or reducing the temperature during extraction and purification.

  • Inefficient Mixing: In heterogeneous reactions, where not all reactants are in the same phase, inefficient stirring can lead to poor reaction rates and consequently, lower yields.[1] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.

Troubleshooting Workflow for Low Yield

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Section 3: Purification Challenges

Question 3: I'm having difficulty purifying this compound. What are the best practices?

Answer: Effective purification is crucial for obtaining a high-purity final product. Here are some strategies tailored for 1,3,4-thiadiazole derivatives:

  • Column Chromatography: This is a standard method for purification.

    • Solvent System Selection: Begin by identifying a suitable solvent system using TLC. A good starting point for many N-heterocycles is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.[5] Aim for a retention factor (Rf) of approximately 0.3 for your target compound.

    • Dealing with Acidity: Some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation.[5] If you observe streaking or product loss on the column, consider using neutralized silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[5]

  • Recrystallization: This technique can be highly effective for obtaining crystalline products of high purity.

    • Solvent Selection: The key is to find a solvent or solvent mixture in which your compound is soluble when hot but sparingly soluble when cold.[5] Common solvents for recrystallizing N-heterocycles include ethanol, methanol, and ethyl acetate, sometimes in combination with water or hexanes.[5] A slow evaporation of a methanol solution at room temperature has been successfully used to obtain crystals of this compound.[6]

    • Inducing Crystallization: If crystals do not form readily upon cooling, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or further cooling the solution in an ice bath.[5]

Table 1: Recommended Starting Conditions for Purification

Purification TechniqueRecommended Solvents/ModifiersKey Considerations
Column Chromatography Hexanes/Ethyl Acetate, Dichloromethane/MethanolUse neutralized silica or add 0.1-1% triethylamine if compound is acid-sensitive.[5]
Recrystallization Methanol, Ethanol, Ethyl Acetate (or mixtures with water/hexanes)Slow cooling and evaporation can improve crystal quality.[5][6]
Section 4: Structural Confirmation and Stability

Question 4: How can I confirm the structure of my synthesized this compound, and what should I know about its stability?

Answer: Proper characterization is essential to confirm the identity and purity of your compound.

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H and ¹³C): This is a primary tool for structural elucidation. You should expect to see signals corresponding to the methoxy group protons and carbon, as well as the protons and carbons of the thiadiazole ring.

    • Infrared (IR) Spectroscopy: Look for characteristic absorption bands. For example, C=N stretching vibrations are typically observed in the 1600 cm⁻¹ region.[7]

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. The molecular weight of this compound is 132.14 g/mol .

  • Thermal Stability: The thermal stability of 1,3,4-thiadiazole derivatives can vary depending on their substituents. Some derivatives are stable up to high temperatures (e.g., over 200°C), while others may be less stable.[8] If you plan to perform reactions at elevated temperatures or store the compound for extended periods, it is advisable to assess its thermal stability, for instance by thermogravimetric analysis (TGA) if available.

Reaction Scheme and Key Parameters

SynthesisWorkflow cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis A Starting Materials (e.g., Thiosemicarbazide derivative) C Reaction (Optimized Temp & Time) A->C B Cyclizing Agent (e.g., POCl3, H2SO4) B->C D Quenching & Extraction C->D E Column Chromatography or Recrystallization D->E F Spectroscopic Confirmation (NMR, IR, MS) E->F G Pure Product: This compound F->G

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocols

General Protocol for the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

This is a generalized procedure that often serves as a starting point for the synthesis of 1,3,4-thiadiazole derivatives. Specific conditions will need to be optimized for this compound based on literature precedents.

  • Formation of the Acylthiosemicarbazide Intermediate:

    • To a solution of the appropriate acid hydrazide in a suitable solvent (e.g., ethanol), add an equimolar amount of an isothiocyanate.

    • Reflux the mixture for a period of 2-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and collect the precipitated acylthiosemicarbazide by filtration.

  • Cyclization to the 1,3,4-Thiadiazole Ring:

    • Suspend the acylthiosemicarbazide in a dehydrating/cyclizing agent such as phosphorus oxychloride or concentrated sulfuric acid.

    • Heat the mixture, often under reflux, for 2-8 hours. The optimal temperature and time will be specific to the substrate.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Collect the crude product by filtration, wash with water, and dry.

  • Purification:

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
  • Zhang, W.-Y., Liu, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o475. [Link]
  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
  • El-Metwally, A. M., & El-Sayed, R. (2015). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 20(10), 17854–17869. [Link]
  • Al-Ghorbani, M., Chebil, A., Othman, A. A., Shaik, M. R., & Al-Majid, A. M. (2017). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 33(6), 2898-2906. [Link]
  • El-Faham, A., & Siddiqui, S. M. (2013). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [Link]
  • Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Scientific Research in Engineering and Management, 9(5). [Link]

Sources

Technical Support Center: Purification of 5-Methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-methoxy-1,3,4-thiadiazol-2(3H)-one. As a Senior Application Scientist, I've compiled this resource to address the common and nuanced challenges you may encounter during the purification of this important heterocyclic compound. Our goal is to move beyond simple protocols and provide a deeper understanding of the "why" behind each step, ensuring you can troubleshoot effectively and achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound, and how does this impact purification?

A1: The synthesis of this compound, as referenced in crystallographic studies, likely proceeds through the cyclization of a thiosemicarbazide precursor.[1][2] A common and efficient method for forming the 1,3,4-thiadiazole ring is the reaction of a substituted thiosemicarbazide with a cyclizing agent like phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole).

The probable synthetic pathway significantly influences the impurity profile. Key impurities to anticipate include:

  • Unreacted Starting Materials: Such as the thiosemicarbazide precursor.

  • Incompletely Cyclized Intermediates: These are typically more polar and can often be removed with a non-polar wash.

  • Side-Reaction Products: Depending on the cyclizing agent and conditions, various side products can form.

  • Hydrolysis Product: The methoxy group is susceptible to hydrolysis, particularly if acidic or basic conditions are not carefully controlled, leading to the formation of 5-hydroxy-1,3,4-thiadiazol-2(3H)-one.

Understanding the potential impurities originating from the synthesis is the first step in designing an effective purification strategy.

Troubleshooting Guide

Issue 1: Low Yield After Initial Work-up and Precipitation

Q2: I've completed the synthesis and after aqueous work-up and precipitation, my yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

A2: Low yield after initial isolation can be traced back to several factors, primarily related to the compound's solubility and stability.

Root Cause Analysis:

  • Product Solubility: this compound has moderate polarity. It may have partial solubility in the aqueous phase, especially if the pH is not optimal or if organic solvents are present in the aqueous layer.

  • Hydrolysis During Work-up: Prolonged exposure to acidic or basic aqueous solutions can lead to hydrolysis of the methoxy group to a more water-soluble hydroxyl group, or even ring-opening of the thiadiazole core.[3][4][5]

  • Incomplete Precipitation: If the incorrect anti-solvent is used or the solution is not sufficiently cooled, the product may remain in the mother liquor.

Troubleshooting Protocol:

  • Analyze the Mother Liquor: Before discarding, concentrate a small sample of the mother liquor and analyze it by TLC or LC-MS to check for the presence of your product.

  • Optimize pH: During aqueous extraction, maintain a neutral to slightly acidic pH (around 5-6) to minimize hydrolysis.

  • Solvent Selection for Extraction: If your product is partially soluble in water, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Precipitation/Crystallization:

    • If precipitating from an aqueous solution, ensure the volume is minimized by rotary evaporation before adding an anti-solvent or cooling.

    • Consider a solvent-antisolvent system for precipitation. For example, dissolving the crude product in a minimal amount of a good solvent (like methanol or acetone) and slowly adding a poor solvent (like water or hexane) can improve yield and purity.

Issue 2: Persistent Impurities After Recrystallization

Q3: I've recrystallized my product, but I'm still seeing a persistent impurity on my NMR/LC-MS. How can I identify and remove it?

A3: A persistent impurity that co-crystallizes with your product likely has similar polarity and structural characteristics.

Potential Impurities and Solutions:

Impurity TypeIdentificationRecommended Action
Starting Material (Thiosemicarbazide Precursor) Higher polarity spot on TLC. Characteristic signals in NMR.Perform a pre-purification wash of the crude solid with a solvent in which the starting material is soluble but the product is not (e.g., diethyl ether).
Hydrolysis Product (5-hydroxy-1,3,4-thiadiazol-2(3H)-one) More polar than the desired product. Can be identified by a mass difference of 14 Da (CH₂) in MS.Column chromatography is the most effective method. A gradient elution from a non-polar to a moderately polar solvent system should provide good separation.
Isomeric Byproducts May have very similar polarity.High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow gradient may be required.

Experimental Protocol: Flash Column Chromatography

  • Adsorbent: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane is a good starting point. For a typical crude mixture, you might start with 10% ethyl acetate in hexane and gradually increase the polarity to 40-50% ethyl acetate.

  • Loading: Dry load the crude material onto silica gel for better resolution.

  • Fraction Collection: Collect small fractions and analyze them by TLC before combining.

Workflow for Troubleshooting Persistent Impurities

Caption: Troubleshooting workflow for persistent impurities.

Issue 3: Product Degradation During Purification or Storage

Q4: My purified this compound appears to degrade over time, even when stored as a solid. What are the stability concerns and how can I mitigate them?

A4: 1,3,4-thiadiazole derivatives can exhibit thermal and chemical instability.

Stability Considerations:

  • Thermal Stability: While many thiadiazoles are thermally stable, prolonged exposure to high temperatures during purification (e.g., high-boiling point recrystallization solvents, aggressive drying in a vacuum oven) can lead to decomposition. Studies on related thiadiazole complexes have shown decomposition pathways upon heating.[6][7]

  • Hydrolytic Stability: As mentioned, the methoxy group can be labile. The presence of residual acid or base from the synthesis can catalyze hydrolysis.

  • Light Sensitivity: Some heterocyclic compounds are sensitive to light, which can catalyze degradation.

Best Practices for Stability:

  • Purification Conditions:

    • Use lower boiling point solvents for recrystallization when possible (e.g., methanol, ethanol).

    • Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature (e.g., < 40°C).

    • Dry the final product under a high vacuum at room temperature.

  • Storage:

    • Store the purified solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

    • Store at a low temperature (-20°C is recommended for long-term storage).

    • Protect from light by using an amber vial or storing it in the dark.

Decision Tree for Ensuring Product Stability

G A Purified Product B Drying Method A->B C Storage Conditions A->C D High-Vacuum Drying at RT B->D E Oven Drying > 40°C B->E F Inert Atmosphere (-20°C, Dark) C->F G Benchtop (Air, Light, RT) C->G H Stable Product D->H I Potential Degradation E->I F->H G->I

Caption: Decision tree for maintaining product stability.

References

  • Petrow, V., Stephenson, O., Thomas, A. J., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508. [Link]
  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
  • Al-Omair, M. A. (2020). Synthesis of 1,3,4-Thiadiazoles: Review. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 899-926. [Link]
  • Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry, 22, 417-422.
  • Zhang, W.-Y., Liu, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(2), o475. [Link]
  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1575–1588. [Link]
  • Mihai, C. T., Bratan, V., & Drăghici, C. (2010). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Journal of Thermal Analysis and Calorimetry, 102(1), 139-144.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. R. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
  • Shen, Y., Xing, Y., & Zhao, G. (2010). Mechanism and kinetics of thermal decomposition of 5-benzylsulfanyl-2-amino-1,3,4-thiadiazole. Journal of Thermal Analysis and Calorimetry, 100(3), 961-966.
  • Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.

Sources

Technical Support Center: Identification of Impurities in 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and characterization for this important heterocyclic compound. The following information is curated to provide both foundational knowledge and practical, field-tested insights to ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).

Troubleshooting Guide: Navigating Impurity Analysis

This section addresses specific challenges you may encounter during the analysis of this compound.

Q1: What are the likely sources of impurities in my synthesis of this compound?

Impurities in any API, including this compound, can be broadly categorized and may arise from various stages of the manufacturing process.[1][2] A systematic evaluation of the synthesis route is the first step in identifying potential impurities.[3]

  • Process-Related Impurities: These are substances that originate from the manufacturing process.[1]

    • Starting Materials: Unreacted starting materials or impurities present within them can carry through to the final product. For 1,3,4-thiadiazole derivatives, common starting materials can include thiosemicarbazide and carboxylic acid derivatives.[4] For instance, a plausible synthesis for this compound could involve the cyclization of a methoxycarbonyl-substituted thiosemicarbazide or a related precursor.

    • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final API.

    • By-products: Side reactions occurring during the main synthesis can generate unintended molecules. The specific by-products will be highly dependent on the synthetic route employed.

  • Degradation Products: These arise from the decomposition of the API under various environmental conditions such as heat, light, humidity, or in the presence of acids, bases, or oxidizing agents.[1]

  • Residual Solvents: Solvents used during synthesis and purification steps can remain in the final product.[1]

  • Inorganic Impurities: Reagents, ligands, and catalysts used in the synthesis may be present in trace amounts.[1]

Q2: An unknown peak has appeared in my HPLC chromatogram. How do I begin to identify it?

The appearance of an unknown peak necessitates a structured approach to characterization. The goal is to determine if it's a process-related impurity or a degradation product, and then to elucidate its structure.

Workflow for Unknown Peak Identification

G start Unknown Peak Detected in HPLC check_blank Analyze Blank (Solvent) Injection start->check_blank is_real Is Peak Present in Blank? check_blank->is_real system_peak Peak is a System Artifact (e.g., from mobile phase) is_real->system_peak Yes stress_studies Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) is_real->stress_studies No compare_profiles Compare Stressed Sample Profile with Unknown Peak's Retention Time stress_studies->compare_profiles is_degradant Does Retention Time Match a Degradant? compare_profiles->is_degradant degradant Hypothesize as Degradation Product is_degradant->degradant Yes process_impurity Hypothesize as Process-Related Impurity is_degradant->process_impurity No lc_ms LC-MS Analysis for Molecular Weight degradant->lc_ms process_impurity->lc_ms high_res_ms High-Resolution MS/MS for Elemental Composition and Fragmentation lc_ms->high_res_ms nmr NMR Spectroscopy for Structural Elucidation high_res_ms->nmr synthesis Synthesize Proposed Structure for Confirmation nmr->synthesis conclusion Structure Confirmed synthesis->conclusion

Caption: A systematic workflow for the identification of unknown impurities.

Q3: How do I perform forced degradation studies for this compound?

Forced degradation, or stress testing, is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[5][6] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[1]

Protocol for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.[7]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid API and the solution at a high temperature (e.g., 80-100°C).

    • Photolytic Degradation: Expose the solid API and the solution to light according to ICH Q1B guidelines.

  • Time Points: Draw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all samples by a suitable analytical method, typically a stability-indicating HPLC method, and compare them to an unstressed control sample.

Expected Degradation Pathways:

  • The methoxy group may be susceptible to hydrolysis under acidic conditions, potentially yielding 5-hydroxy-1,3,4-thiadiazol-2(3H)-one.

  • The thiadiazole ring itself could be susceptible to cleavage under harsh hydrolytic or oxidative conditions.

Q4: What are the key considerations for developing a stability-indicating HPLC method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[8]

Key Method Development Parameters

ParameterTypical Starting Conditions & Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm). C18 columns are versatile and widely used for the separation of small polar molecules.[2]
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient is often necessary to resolve early-eluting polar degradants from the main peak and later-eluting non-polar impurities.
Flow Rate 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column.
Column Temperature 25-40°C. Maintaining a constant temperature ensures reproducible retention times.
Detection UV detection at an appropriate wavelength (determined by UV scan of the API). A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
Injection Volume 5-20 µL.

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Frequently Asked Questions (FAQs)

Q: What are the regulatory requirements for impurity profiling? A: Regulatory bodies like the FDA and EMA follow the ICH guidelines. Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1] It is crucial to have a comprehensive impurity profile for your API.[3][4]

Q: How can I distinguish between isomers using standard analytical techniques? A: While HPLC can separate isomers, their identification often requires more advanced techniques. Mass spectrometry (MS) may show identical molecular weights, but fragmentation patterns in MS/MS could differ. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for distinguishing between isomers due to differences in the chemical environment of the nuclei.

Q: My mass spectrometry data suggests an impurity with a molecular weight of [X]. What are the next steps? A: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity from its accurate mass. This information, combined with knowledge of the synthetic process and potential degradation pathways, allows you to propose a likely structure. This proposed structure can then be confirmed by synthesizing the impurity standard and comparing its retention time and spectral data with the unknown peak.

Q: What is the role of Gas Chromatography-Mass Spectrometry (GC-MS) in impurity profiling? A: GC-MS is particularly useful for the identification and quantification of volatile organic impurities, including residual solvents.[1] For non-volatile impurities, LC-MS is the preferred technique.

References

  • ICH. (2024). Impurity profile-API. Vertex AI Search.
  • Zhang, W.-Y., Liu, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o475.
  • ICH. (2024). ICH guidelines for impurity profile. Vertex AI Search.
  • Jadhav, S. D., et al. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.
  • Khan, A., et al. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy....
  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. MedCrave online.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Prajapati, Y. I., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Jain, R., et al. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. Retrieved from [Link]ijsdr.org/papers/IJSDR2209028.pdf)

Sources

Preventing byproduct formation in thiadiazole ring closure

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiadiazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of thiadiazole ring closure reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic principles and field-tested insights to help you overcome common challenges, particularly the formation of stubborn byproducts. This resource is structured as a series of frequently asked questions (FAQs) that directly address specific issues encountered in the lab.

Frequently Asked Questions & Troubleshooting Guides
Q1: My 1,3,4-thiadiazole synthesis from an acylthiosemicarbazide intermediate is yielding significant amounts of the isomeric 1,2,4-triazole-3-thione. How do I control the selectivity of the ring closure?

A1: This is a classic and critical challenge in heterocyclic synthesis. The outcome of this reaction is a textbook example of kinetic versus thermodynamic control, dictated almost entirely by the pH of your reaction medium. The key is to understand the competing cyclization pathways available to your acylthiosemicarbazide precursor.

Expertise & Causality: The Competing Mechanistic Pathways

Your starting material, the 1-acylthiosemicarbazide, possesses two key nucleophiles: the sulfur atom and the terminal nitrogen (N4). The reaction environment dictates which of these atoms is more likely to initiate the ring-closing cyclization.

  • Under Acidic Conditions (Favors 1,3,4-Thiadiazole): In the presence of a strong dehydrating acid such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA), the carbonyl oxygen of the acyl group is protonated.[1][2] This activation makes the carbonyl carbon highly electrophilic. The soft sulfur atom, being a strong nucleophile, readily attacks this activated carbon. A subsequent dehydration step, driven by the strong acid, irreversibly forms the stable, aromatic 1,3,4-thiadiazole ring.[3][4] This pathway is generally considered an irreversible, kinetically controlled process.

  • Under Basic Conditions (Favors 1,2,4-Triazole-3-thione): In a basic medium (e.g., NaOH, Na₂CO₃, KOH), the N4 nitrogen is deprotonated, making it a potent nucleophile.[5][6] This nitrogen then attacks the carbonyl carbon. The resulting intermediate undergoes cyclization and dehydration to form the 4,5-dihydro-1,2,4-triazole-5-thione, which tautomerizes to the more stable 1,2,4-triazole-3-thione product.[7][8] This pathway is often thermodynamically favored.

The choice between these two pathways is a crucial experimental decision point, as illustrated in the diagram below.

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions start 1-Acylthiosemicarbazide Intermediate acid_intermediate S-attack on Protonated Carbonyl start->acid_intermediate H⁺ (H₂SO₄, POCl₃) Dehydrating Agent base_intermediate N4-attack on Carbonyl start->base_intermediate OH⁻ (NaOH, KOH) Base Catalyst thiadiazole 2-Amino-5-R-1,3,4-Thiadiazole (Desired Product) acid_intermediate->thiadiazole Dehydration (-H₂O) triazole 4-Amino-5-R-1,2,4-Triazole-3-thione (Byproduct) base_intermediate->triazole Dehydration (-H₂O)

Diagram 1: Influence of pH on thiosemicarbazide cyclization.

Trustworthiness: A Self-Validating Troubleshooting Protocol

To ensure the formation of your desired 1,3,4-thiadiazole, you must rigorously control the reaction conditions to favor the acid-catalyzed pathway.

Table 1: Troubleshooting Guide for Maximizing 1,3,4-Thiadiazole Yield

Issue Root Cause Analysis Recommended Action & Validation
Significant Triazole Byproduct (>10%) The reaction environment is not sufficiently acidic or anhydrous, or residual base from a previous step is present. Action: Switch to a stronger, non-aqueous dehydrating acid. Concentrated sulfuric acid is highly effective.[4] Ensure your acylthiosemicarbazide starting material is completely dry and free of any base used in its synthesis. Validation: Monitor the reaction by TLC. The thiadiazole product is typically less polar than the triazole-thione byproduct. A single spot with the expected Rf value indicates successful conversion.
Reaction is sluggish or incomplete The acid catalyst is not strong enough, or the temperature is too low. Action: While H₃PO₄ can work, H₂SO₄ or POCl₃ are generally more potent cyclizing agents.[3] For H₂SO₄, the reaction often proceeds well between 0°C and room temperature. If using POCl₃, gentle reflux may be required. Validation: Use LC-MS to monitor the disappearance of the starting material peak and the appearance of the product peak with the correct mass.

| Product Degradation / Charring | The reaction is too exothermic, especially with concentrated H₂SO₄. | Action: Maintain strict temperature control. Add the acylthiosemicarbazide substrate slowly to the acid, which should be pre-chilled in an ice bath (0-5°C). Allow the reaction to warm to room temperature gradually. Validation: A clean reaction mixture (colorless to light yellow) and a high isolated yield of a white or off-white solid after workup confirm that decomposition has been minimized. |

Experimental Protocols
Protocol 1: Optimized Acid-Catalyzed Cyclization for 2-Amino-5-Aryl-1,3,4-Thiadiazoles

This protocol is a robust method for cyclizing 1-(aroyl)thiosemicarbazides to favor the formation of the 1,3,4-thiadiazole product, minimizing the 1,2,4-triazole byproduct.[4][5]

Materials & Reagents:

  • 1-(Aroyl)thiosemicarbazide (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (approx. 4-5 mL per gram of substrate)

  • Crushed Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Preparation: Place the concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath until the acid temperature is between 0-5°C.

  • Substrate Addition (Critical Step): Add the 1-(aroyl)thiosemicarbazide substrate to the cold, stirring sulfuric acid in small portions over 15-20 minutes. Causality Note: This slow, portion-wise addition is crucial to dissipate the heat generated from the exothermic dissolution and prevent charring or side reactions.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The mixture should be a clear, slightly viscous solution.

  • Monitoring: Check for the completion of the reaction by carefully taking a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC against the starting material.

  • Workup & Isolation: Pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring. Causality Note: This step quenches the reaction and precipitates the product as its sulfate salt, leaving most impurities in the aqueous solution.

  • Neutralization: Allow the ice to melt. The precipitated solid is often the desired product. Collect it by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: For higher purity, the crude solid can be suspended in water and carefully neutralized with a saturated solution of sodium bicarbonate until effervescence ceases. The free base is then filtered, washed with water, and dried.

  • Recrystallization: Recrystallize the dried crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

References
  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 848-873.
  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
  • Popiołek, Ł., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3147. [Link]
  • Dobosz, M., et al. (1996). The reactions of cyclization of thiosemicarbazide derivatives to 1,2,4-triazole or 1,3,4-thiadiazole systems. Acta Poloniae Pharmaceutica, 53(1), 27-31. [Link]
  • Al-Ghorbani, M., et al. (2015). Synthesis of 1,3,4-Thiadiazoles: Review. Journal of Chemical and Pharmaceutical Sciences, 8(4), 725-734. [Link]
  • Kavale, M. G., et al. (2014). Synthesis and characterization of some novel 1,3,4-thiadiazole derivatives. Der Pharma Chemica, 6(1), 221-226. [PDF available through academic archives, direct link may vary]
  • Krasovitskii, B. M., & Bolotin, B. M. (1988). Organic Luminescent Materials. VCH Publishers. [General reference for heterocyclic chemistry principles]
  • Metwally, M. A., et al. (2012). Thiosemicarbazides: synthesis and reactions.
  • Shvartsberg, M. S., et al. (2021).
  • Gomha, S. M., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones. Molecules, 22(1), 135. [Link]
  • Tlekhurugova, Z. A., et al. (2024).

Sources

Technical Support Center: Scaling the Synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one. This guide is designed for researchers, chemists, and process development professionals. It provides an in-depth, experience-driven walkthrough of a reliable synthesis route, focusing on common challenges, troubleshooting, and considerations for scaling up production.

Introduction: The Significance of the Target Compound

This compound is a key heterocyclic intermediate. The 1,3,4-thiadiazole core is a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The methoxy substitution at the 5-position and the oxo group at the 2-position provide specific electronic and steric properties, making it a valuable building block for the development of novel therapeutic agents.[4][5] This guide aims to provide a robust and scalable synthetic procedure, addressing the practical challenges encountered during laboratory and pilot-scale production.

Recommended Synthetic Pathway

The most reliable and scalable approach to synthesizing this compound involves a two-step process. First, the synthesis of the key intermediate, 2-amino-5-methoxy-1,3,4-thiadiazole, followed by a diazotization and subsequent hydrolysis reaction.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization & Hydrolysis A Methoxycarbonyl-thiosemicarbazide C 2-amino-5-methoxy- 1,3,4-thiadiazole A->C Cyclization B Cyclizing Agent (e.g., POCl3) B->C D 2-amino-5-methoxy- 1,3,4-thiadiazole F 5-methoxy-1,3,4-thiadiazol- 2(3H)-one D->F Diazotization/ Hydrolysis E 1. NaNO2, HCl (aq) 2. Heat (H2O) E->F

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-amino-5-methoxy-1,3,4-thiadiazole (Precursor)

The precursor is synthesized via the cyclization of a substituted thiosemicarbazide. Using a dehydrating agent like phosphorus oxychloride (POCl₃) is a common and effective method for forming the 1,3,4-thiadiazole ring.[6]

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend methoxycarbonylthiosemicarbazide (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Subsequently, heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or dilute ammonia solution until the pH is ~7-8.

  • Isolation: The crude product will precipitate. Filter the solid, wash it thoroughly with cold water, and dry it under a vacuum.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-5-methoxy-1,3,4-thiadiazole.[7]

Troubleshooting & FAQs: Precursor Synthesis

Q1: My reaction is sluggish or incomplete, even after extended reflux. What's going wrong?

  • Answer: This is often due to insufficient activation or the presence of moisture.

    • Causality: The cyclization-dehydration reaction requires forcing conditions. The purity of the starting thiosemicarbazide is critical; any moisture will consume the POCl₃.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure your methoxycarbonylthiosemicarbazide is dry. Use freshly opened or properly stored phosphorus oxychloride.

      • Increase Temperature/Time: If TLC shows the starting material, consider extending the reflux time. Ensure your heating mantle is providing a consistent and accurate temperature.

      • Alternative Acid Catalyst: While POCl₃ is effective, concentrated sulfuric acid can also be used as the cyclizing agent, though it may require different work-up procedures.[1]

Q2: The yield is very low after work-up and neutralization. Where did my product go?

  • Answer: Product loss can occur during the quenching and neutralization steps, especially if the pH is not carefully controlled.

    • Causality: The amino group on the thiadiazole ring has basic properties. In a highly acidic or basic environment during work-up, some product may remain dissolved or undergo hydrolysis.

    • Troubleshooting Steps:

      • Controlled Quenching: Pour the reaction mixture onto ice slowly. A rapid quench can cause localized heating and potential degradation.

      • Careful Neutralization: Add the base dropwise while monitoring the pH with litmus paper or a pH meter. Aim for a final pH of 7-8. Overshooting to a highly basic pH can lead to the formation of soluble salts or decomposition.

      • Extraction: If the product has some solubility in water, consider extracting the neutralized aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved material before filtering the precipitate.

Q3: My final precursor product is an off-color oil/gum and won't crystallize. How can I purify it?

  • Answer: This suggests the presence of impurities, likely from side reactions or residual starting materials.

    • Causality: Overheating or the presence of impurities can lead to the formation of polymeric side products.

    • Troubleshooting Steps:

      • TLC Analysis: First, analyze the crude material by TLC to understand the number of components.

      • Solvent Trituration: Try stirring the crude oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while washing away more soluble impurities.

      • Column Chromatography: If trituration fails, silica gel column chromatography is the next logical step. Use a solvent system like ethyl acetate/hexanes to separate the components.

      • Revisit Reaction Conditions: Persistent impurity issues may indicate the reaction temperature was too high. Try running the reaction at a slightly lower temperature for a longer duration.

Part 2: Synthesis of this compound (Final Product)

This step utilizes a well-established reaction for converting aromatic amines to phenols (or in this case, their heterocyclic equivalent, ketones/enols) via a diazonium salt intermediate. A similar procedure has been successfully used for analogous compounds.[8]

Experimental Protocol
  • Reaction Setup: In a jacketed reactor or a beaker in an ice/salt bath, suspend the precursor, 2-amino-5-methoxy-1,3,4-thiadiazole (1.0 eq), in a mixture of concentrated hydrochloric acid and water.

  • Diazotization: Cool the suspension to 0-5 °C with efficient stirring. Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in water. Add the NaNO₂ solution dropwise to the thiadiazole suspension, ensuring the internal temperature never exceeds 5 °C .

  • Hydrolysis: After the addition is complete, stir the reaction mixture at 0-5 °C for another 30-60 minutes. Then, slowly warm the mixture to 60-70 °C and hold for 1-2 hours, or until nitrogen gas evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate or may need to be extracted. Extract the aqueous mixture 2-3 times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by recrystallization. Crystals of the target compound have been successfully obtained from methanol.[4][5]

Quantitative Data: Typical Reaction Parameters
ParameterStep 1 (Precursor)Step 2 (Final Product)
Key Reagent Methoxycarbonylthiosemicarbazide2-amino-5-methoxy-1,3,4-thiadiazole
Solvent/Catalyst Phosphorus Oxychloride (POCl₃)Aqueous Hydrochloric Acid (HCl)
Second Reagent N/ASodium Nitrite (NaNO₂)
Temperature Reflux (~110 °C)0-5 °C (Diazotization); 60-70 °C (Hydrolysis)
Typical Yield 60-80%50-75%
Purification Recrystallization (Ethanol/Water)Recrystallization (Methanol) or Column
Troubleshooting & FAQs: Final Product Synthesis

Q1: During the sodium nitrite addition, the solution turned dark brown/black and I saw a lot of gas. What happened?

  • Answer: You likely experienced uncontrolled decomposition of the diazonium salt. This is the most critical point of failure in the synthesis.

    • Causality: Diazonium salts are notoriously unstable at elevated temperatures. If the temperature rises above 5-10 °C, the salt rapidly decomposes, often leading to a complex mixture of byproducts and tar, severely reducing the yield.

    • Troubleshooting Steps:

      • Aggressive Cooling: Ensure your cooling bath is robust (ice-salt or a cryo-cooler). For larger scales, a jacketed reactor with a circulating coolant is mandatory.

      • Slow Addition: Add the sodium nitrite solution very slowly, drop by drop, with vigorous stirring to dissipate localized heat. An addition funnel or syringe pump is highly recommended.

      • Monitor Temperature: Use a low-temperature thermometer placed directly in the reaction mixture. The reading on the outside of the flask is not sufficient.

Troubleshooting Start Low Yield of Final Product Check_Color Did reaction turn dark/tarry during NaNO2 addition? Start->Check_Color Temp_Control Improve Temperature Control (Maintain < 5 °C) Check_Color->Temp_Control Yes Check_Hydrolysis Was N2 evolution observed during heating step? Check_Color->Check_Hydrolysis No Slow_Addition Ensure Slow, Sub-surface Addition of NaNO2 Temp_Control->Slow_Addition Success Yield Improved Slow_Addition->Success Extend_Heating Increase hydrolysis time/temp (e.g., 80 °C for +1 hr) Check_Hydrolysis->Extend_Heating No / Sluggish Check_Acidity Verify sufficient acid (>2 eq. HCl) Check_Hydrolysis->Check_Acidity Yes Extend_Heating->Success Check_Acidity->Success

Caption: Decision tree for troubleshooting low yield in the diazotization step.

Q2: My final yield is low, but the reaction looked clean. How can I improve it?

  • Answer: This points to incomplete hydrolysis or issues during extraction and isolation.

    • Causality: The conversion of the diazonium intermediate to the final product requires sufficient thermal energy and time. The product itself has some aqueous solubility and may be lost during work-up.

    • Troubleshooting Steps:

      • Ensure Complete Hydrolysis: After the initial heating period, take a small aliquot and analyze by TLC. If you see a persistent intermediate spot, consider increasing the hydrolysis temperature to 80 °C or extending the time.

      • Optimize Extraction: The product has polar functional groups. Dichloromethane may not be sufficient. Try a more polar extraction solvent like ethyl acetate. Perform at least three extractions to ensure full recovery from the aqueous layer.

      • Check Acidity: Ensure at least two equivalents of strong acid were used: one to protonate the amino group and another to react with sodium nitrite to form nitrous acid in situ. Insufficient acid can lead to incomplete diazotization.

Q3: Is it possible to perform this synthesis as a one-pot reaction from the precursor?

  • Answer: While many heterocyclic syntheses can be streamlined, a one-pot approach for this specific sequence is not recommended, especially for scale-up.

    • Causality: The conditions for the precursor synthesis (refluxing POCl₃) are drastically different and incompatible with the low-temperature, aqueous conditions required for diazotization. The work-up for the first step is essential to remove excess reagents that would interfere with the second step.

    • Expert Insight: Attempting a one-pot synthesis here would introduce significant safety risks (reacting POCl₃ with aqueous nitrite) and would almost certainly result in a complex, inseparable mixture. Isolating and purifying the intermediate is a critical control point that ensures the success of the final, more sensitive step.[9]

Scale-Up Considerations

Scaling this synthesis from grams to kilograms introduces challenges primarily related to reaction management and safety.[9][10]

  • Heat Management: The diazotization step is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. A jacketed reactor with a powerful cooling system is non-negotiable. The rate of NaNO₂ addition becomes the primary method for controlling the reaction temperature.

  • Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. The reactor must be properly vented to avoid pressure buildup.

  • Material Handling: Handling large quantities of concentrated acids and phosphorus oxychloride requires specialized equipment and personal protective equipment (PPE).

  • Purification: Large-scale recrystallization can be inefficient. Consider alternative methods such as slurry washing the crude product with a carefully chosen solvent to remove key impurities before a final polishing crystallization step.

References

  • Niraimathi, V., & Suresh, R. (2024).
  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
  • Sych, I., Perekhoda, L., & Tsapko, T. (2015).
  • (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
  • (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • Sych, I., Perekhoda, L., & Tsapko, T. (2017).
  • (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
  • (n.d.). 174 Thiadiazoles and Their Properties. ISRES.
  • (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
  • (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.
  • (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
  • (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
  • (n.d.). This compound.
  • Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
  • (n.d.).
  • (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • (n.d.).
  • (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC - PubMed Central.
  • (n.d.). Editorial: Green Synthesis of Heterocycles. Frontiers.
  • (n.d.).
  • (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
  • (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H).
  • (n.d.). Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides. MDPI.
  • (2019). A convenient route for the synthesis of new thiadiazoles.
  • (n.d.).
  • (2012). This compound.

Sources

Technical Support Center: Reaction Monitoring of 5-methoxy-1,3,4-thiadiazol-2(3H)-one by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and reaction monitoring of 5-methoxy-1,3,4-thiadiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the use of Thin-Layer Chromatography (TLC) for monitoring the progress of this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is TLC an appropriate method for monitoring the synthesis of this compound?

A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly efficient analytical technique for monitoring the progress of organic reactions.[1] It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. For the synthesis of a heterocyclic compound like this compound, TLC is invaluable for determining the reaction's endpoint, identifying the formation of byproducts, and optimizing reaction conditions.[2]

Q2: What is a good starting mobile phase (eluent) for the TLC analysis of this compound?

A2: Given the polar nature of the 1,3,4-thiadiazole ring system and the presence of a methoxy group and a ketone, a mobile phase of intermediate polarity is a good starting point. A mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane is recommended. A common starting eluent system could be a 1:1 or 2:1 mixture of hexane and ethyl acetate. The polarity can then be adjusted to achieve optimal separation.[3]

Q3: How can I visualize the spots on the TLC plate, especially if the starting materials and product are not colored?

A3: For non-colored compounds, several visualization techniques are available. The most common non-destructive method is using a UV lamp, as the 1,3,4-thiadiazole ring is a heterocyclic system that may absorb UV light, appearing as dark spots on a fluorescent TLC plate.[4][5] If UV visualization is not effective, destructive methods using chemical stains are employed. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many functional groups.[6] An iodine chamber is another simple and often effective method for visualizing organic compounds.[4][6]

Q4: My TLC plate shows streaking instead of distinct spots. What could be the cause and how can I fix it?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading : The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it on the TLC plate.[1][7][8]

  • Highly Polar Compound : If your compound is very polar, it may not move significantly from the baseline and can appear as a streak. In this case, increasing the polarity of your mobile phase may help.[7][9]

  • Acidic or Basic Nature of the Compound : The acidic nature of the silica gel on the TLC plate can interact with basic compounds, causing streaking. Adding a small amount of a modifying agent to your mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can resolve this issue.[7][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the TLC monitoring of your reaction.

Problem Potential Cause(s) Recommended Solution(s)
Spots are not moving from the baseline (Low Rf) The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 2:1 hexane:ethyl acetate to 1:1 or 1:2).[7]
Spots are running at the solvent front (High Rf) The mobile phase is too polar, causing the compounds to travel with the solvent front.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., from 1:1 hexane:ethyl acetate to 2:1 or 3:1).[7]
No spots are visible on the TLC plate The sample is too dilute, or the chosen visualization method is not suitable for your compounds.Concentrate your sample and re-spot it on the TLC plate. Try a different visualization technique (e.g., if UV is not working, try a potassium permanganate stain or an iodine chamber).[7][8]
The spots of the starting material and product are too close together The chosen mobile phase does not provide adequate separation.Experiment with different solvent systems. Sometimes, a complete change in solvents (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can provide better resolution.[3][9]
The solvent front is running unevenly The TLC plate may be chipped or not placed evenly in the developing chamber.Ensure the bottom of the TLC plate is level and not touching the sides of the chamber. If the plate is damaged, use a new one.[8]

Experimental Protocols

Protocol 1: General TLC Monitoring Procedure
  • Prepare the Mobile Phase : In a beaker, prepare a mixture of your chosen solvents (e.g., 10 mL of a 2:1 hexane:ethyl acetate solution).

  • Prepare the TLC Chamber : Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Spot the TLC Plate : Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Using a capillary tube, spot your reaction mixture on the baseline. It is also good practice to spot the starting material and a co-spot (a mixture of the starting material and the reaction mixture) for comparison.

  • Develop the TLC Plate : Carefully place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the TLC Plate : Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp first. If no spots are visible, use a chemical stain like potassium permanganate or an iodine chamber.[4][11]

  • Analyze the Results : Calculate the Rf (retention factor) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. A decrease in the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Visualizations

Diagram 1: TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis A Prepare Mobile Phase B Equilibrate TLC Chamber A->B C Spot TLC Plate B->C D Develop Plate C->D E Dry Plate D->E F UV Lamp E->F G Chemical Stain E->G H Calculate Rf Values F->H G->H I Assess Reaction Progress H->I Reaction_Monitoring cluster_reaction Reaction Progress cluster_tlc TLC Plate at Different Time Points Starting Material Starting Material Product Product Starting Material->Product Reaction Time T0 Time = 0 (Starting Material Spot) T_final Time = 8 hr (Strong Product Spot, No Starting Material) T1 Time = 1 hr (Faint Product Spot, Strong Starting Material) T2 Time = 4 hr (Strong Product Spot, Faint Starting Material)

Sources

Technical Support Center: 5-Methoxy-1,3,4-thiadiazol-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. The synthesis of this heterocyclic scaffold is highly sensitive to thermal conditions, and this guide explains the causality behind each temperature-critical step to ensure reproducible, high-yield results.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved via a two-stage process. The first stage involves the formation of the key intermediate, 2-amino-5-methoxy-1,3,4-thiadiazole, through the cyclization of a thiosemicarbazide precursor. The second, and most temperature-sensitive stage, is the conversion of this amino-thiadiazole to the target thiadiazol-2(3H)-one via a diazotization-hydrolysis reaction. Precise temperature control during this sequence is paramount to prevent byproduct formation and decomposition of the thermally sensitive diazonium salt intermediate.

Synthesis_Pathway Reactants Thiosemicarbazide + Methoxy Acyl Source (e.g., Methoxyacetic Acid) Cyclization Step 1: Cyclization (e.g., POCl3) Reactants->Cyclization Heat/Reflux (e.g., 65-90°C) Intermediate 2-Amino-5-methoxy- 1,3,4-thiadiazole Cyclization->Intermediate Diazotization Step 2a: Diazotization (NaNO2, HCl) Intermediate->Diazotization CRITICAL: -10°C to -5°C Hydrolysis Step 2b: Hydrolysis (Heat) Diazotization->Hydrolysis CRITICAL: Warm to 60-80°C Product 5-Methoxy-1,3,4-thiadiazol- 2(3H)-one Hydrolysis->Product

Caption: General two-stage synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical temperature-controlled step in this synthesis? The most critical step is the diazotization of the 2-amino-5-methoxy-1,3,4-thiadiazole intermediate. This reaction uses sodium nitrite (NaNO₂) in a strong acid and generates a highly unstable diazonium salt. This intermediate must be formed and maintained at a low temperature, typically between -10 and -5°C, to prevent its rapid decomposition, which severely reduces yield and purity.[1]

Q2: Why is a specific temperature range recommended for the final hydrolysis step? After successful low-temperature diazotization, the reaction mixture is carefully warmed to induce hydrolysis of the diazonium salt to the desired ketone moiety of the thiadiazol-2(3H)-one. A temperature range of 60-80°C is often optimal.[1] If the temperature is too low, the hydrolysis will be slow and incomplete. If it is too high, it can promote the formation of undesired phenolic byproducts and decomposition of the thiadiazole ring itself, which has limited thermal stability.[2][3]

Q3: Can the initial cyclization reaction be performed at room temperature? While some solid-phase syntheses of thiadiazoles can occur at room temperature, the common liquid-phase cyclization using dehydrating agents like phosphorus oxychloride (POCl₃) typically requires heat to proceed at a reasonable rate.[4][5] Refluxing the reaction, often between 65°C and 90°C, is common to ensure the complete formation of the 2-amino-5-methoxy-1,3,4-thiadiazole precursor.[6][7]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, with a focus on temperature-related causes and solutions.

Troubleshooting_Flowchart Start Problem: Low Final Product Yield CheckTLC Check TLC/LC-MS of crude reaction mixture Start->CheckTLC Incomplete Is the reaction incomplete? (Starting material remains) CheckTLC->Incomplete Byproducts Are there significant byproducts/impurities? CheckTLC->Byproducts Cause_Incomplete Potential Cause: Insufficient Thermal Energy Incomplete->Cause_Incomplete Yes Cause_Byproducts Potential Cause: Overheating / Decomposition Byproducts->Cause_Byproducts Yes Solution_Incomplete Solution: 1. Increase hydrolysis temp to 60-80°C. 2. Ensure cyclization refluxed sufficiently. 3. Verify heating apparatus accuracy. Cause_Incomplete->Solution_Incomplete Solution_Byproducts Solution: 1. Maintain diazotization STRICTLY at -10 to -5°C. 2. Add NaNO2 solution slowly. 3. Avoid exceeding 80°C in hydrolysis. Cause_Byproducts->Solution_Byproducts

Caption: Troubleshooting logic for low yield in thiadiazole synthesis.

Q: My final yield is very low and the crude product is a dark, tarry material. What went wrong? A: This is a classic sign of diazonium salt decomposition. The most likely cause is a failure to maintain the low temperature required during the diazotization step. If the temperature rises above 0°C during the addition of sodium nitrite, the diazonium intermediate will rapidly decompose, leading to a complex mixture of byproducts and significantly reduced yield.

  • Validation Step: Calibrate your thermometer and ensure your cooling bath (e.g., acetone/dry ice) can consistently maintain a temperature between -10 and -5°C.

  • Corrective Action: Repeat the reaction, adding the aqueous NaNO₂ solution dropwise via an addition funnel, ensuring the internal reaction temperature never exceeds -5°C.[1]

Q: My reaction seems to stall; TLC analysis shows significant amounts of the 2-amino-5-methoxy-1,3,4-thiadiazole starting material even after extended reaction time. Why? A: This indicates that the hydrolysis step is incomplete, which is directly related to insufficient heating. The conversion of the diazonium salt to the final product requires adequate thermal energy.

  • Validation Step: Measure the internal temperature of the reaction mixture during the hydrolysis step, not just the temperature of the heating mantle or oil bath.

  • Corrective Action: After the low-temperature diazotization is complete, ensure the reaction is warmed and maintained at a temperature between 60-80°C for the recommended duration (e.g., 2-3 hours) to drive the hydrolysis to completion.[1]

Q: I isolated a product, but NMR analysis shows impurities I can't identify. Could temperature be the cause? A: Yes. If the hydrolysis temperature exceeds the optimal range (e.g., >80-90°C), you risk thermal decomposition of the 1,3,4-thiadiazole ring.[8] This can lead to ring-opened impurities or other rearranged byproducts. Meticulous control of the heating phase is crucial for product purity.

  • Validation Step: Use a thermocouple connected to a stirrer hotplate to precisely control the reaction temperature.

  • Corrective Action: Set the heating controller to maintain the internal reaction temperature at the lower end of the effective range (e.g., 60-70°C) and monitor the reaction for completion by TLC to avoid prolonged heating.

Experimental Protocol and Data

The following is a representative protocol adapted from established procedures for analogous compounds.[1] Researchers should perform their own optimizations.

Step 1: Synthesis of 2-Amino-5-methoxy-1,3,4-thiadiazole (Intermediate)
  • In a dry round-bottom flask, suspend thiosemicarbazide (1.0 eq) and methoxyacetic acid (1.1 eq) in a suitable solvent like 1,4-dioxane.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃, 1.5 eq) dropwise over 30 minutes.

  • After addition, remove the ice bath, and gently reflux the mixture (approx. 80-90°C) for 3-4 hours, monitoring for the consumption of starting material by TLC.

  • Cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the solution with a base (e.g., 50% NaOH solution) to a pH of ~9 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate.

Step 2: Synthesis of this compound (Final Product)
  • Suspend the 2-amino-5-methoxy-1,3,4-thiadiazole intermediate (1.0 eq) in concentrated hydrochloric acid.

  • Cool the stirred suspension to between -10 and -5°C using a dry ice/acetone bath.

  • Dissolve sodium nitrite (NaNO₂, 4.0 eq) in water and add this solution dropwise to the reaction mixture, ensuring the internal temperature is strictly maintained below -5°C .

  • Stir the mixture at this temperature for an additional 2 hours.

  • Slowly warm the reaction mixture to 60-80°C and maintain this temperature for 3 hours to facilitate hydrolysis.

  • Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.[9]

Summary of Critical Temperature Parameters
ParameterProcessRecommended TemperatureRationale & Consequence of Deviation
T₁ Cyclization (Step 1)80 - 90°C (Reflux)Too Low: Incomplete reaction. Too High: Potential for solvent loss and minor side reactions.
T₂ Diazotization (Step 2)-10 to -5°C CRITICAL. Too High (>0°C): Rapid decomposition of diazonium salt, leading to catastrophic yield loss and tar formation.[1]
T₃ Hydrolysis (Step 2)60 - 80°C Too Low: Incomplete conversion to final product. Too High (>90°C): Promotes byproduct formation and potential decomposition of the thiadiazole ring.[8]
References
  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
  • ACS Publications. (n.d.). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry.
  • ResearchGate. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • IUCr. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.
  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • PMC - NIH. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties.
  • ResearchGate. (2012). This compound.
  • NIH. (n.d.). This compound.

Sources

Technical Support Center: Synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide not just a protocol, but a deeper understanding of the experimental choices, troubleshooting guidance for common issues, and answers to frequently asked questions. Our goal is to ensure your synthesis is both successful and reproducible.

Structure of this Guide

This document is structured to provide a comprehensive resource for the work-up and purification of this compound. It includes:

  • A Detailed Experimental Protocol: A step-by-step guide to a standard work-up procedure.

  • Troubleshooting Guide: Addressing specific problems you may encounter.

  • Frequently Asked Questions (FAQs): Quick answers to common queries.

  • Visual Workflow: A graphical representation of the work-up process.

  • Data Summary: A table of expected outcomes.

  • References: A list of cited literature for further reading.

Experimental Protocol: Work-up and Purification

This protocol outlines a standard procedure for the isolation and purification of this compound following its synthesis, which often involves the cyclization of a thiosemicarbazide precursor in the presence of an acid.

Step-by-Step Methodology
  • Quenching the Reaction:

    • Once the reaction is deemed complete by TLC monitoring, allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the acidic reaction mixture onto crushed ice or into ice-cold water. This is a critical step to dissipate the heat generated from the neutralization of the strong acid (e.g., concentrated sulfuric acid) often used for cyclization.

  • Neutralization:

    • While stirring the ice-cold aqueous mixture, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize the acid.

    • Monitor the pH of the solution using pH paper or a pH meter, aiming for a final pH of ~7.

    • Rationale: Neutralization is crucial to precipitate the product, which is typically less soluble in a neutral aqueous medium. It also prepares the mixture for extraction.

  • Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM), three times.

    • Rationale: The choice of solvent is critical. Ethyl acetate and DCM are effective at dissolving the target molecule while being immiscible with water. Multiple extractions ensure a high recovery of the product.

  • Washing the Organic Layer:

    • Combine the organic extracts.

    • Wash the combined organic layer with brine (a saturated aqueous solution of NaCl).

    • Rationale: The brine wash helps to remove any remaining water from the organic layer and aids in breaking up emulsions that may have formed.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: If the crude product is relatively clean, it can be recrystallized from a suitable solvent system, such as ethanol/water or an ethyl acetate/hexane mixture.[1]

    • Column Chromatography: For less pure samples, purification by silica gel column chromatography is recommended. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is often effective.[2]

Visual Workflow of the Work-up Procedure

Workup_Workflow start Reaction Completion quench Quenching Pour onto Crushed Ice start->quench Cool to RT neutralize Neutralization Add NaHCO₃ Solution (pH ~7) quench->neutralize Stir extract Extraction Ethyl Acetate or DCM (3x) neutralize->extract wash Washing Brine Solution extract->wash dry Drying Anhydrous MgSO₄ wash->dry concentrate Concentration Rotary Evaporation dry->concentrate purify Purification Recrystallization or Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A flowchart of the work-up and purification process for this compound.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Precipitate After Neutralization The product may be more soluble in water than anticipated. The reaction may not have gone to completion.- Before extraction, try further cooling the aqueous solution in an ice bath to decrease the solubility of the product. - If the product is still not precipitating, proceed directly to extraction with a larger volume of organic solvent. - Always confirm reaction completion with TLC before starting the work-up.
Formation of a Persistent Emulsion During Extraction The presence of acidic or basic impurities can act as surfactants. Vigorous shaking can also lead to emulsions.- Add brine to the separatory funnel to help break the emulsion. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - If the emulsion persists, filter the mixture through a pad of Celite.
Product is an Oil Instead of a Solid The presence of impurities can lower the melting point of the product. Residual solvent may also be present.- Ensure all solvent has been removed under high vacuum. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Proceed with column chromatography for purification.
Low Yield After Purification Incomplete extraction. Product loss during recrystallization. Potential hydrolysis of the methoxy group.- Increase the number of extractions. - During recrystallization, use a minimal amount of hot solvent and allow the solution to cool slowly. - Avoid harsh acidic or basic conditions during work-up to prevent hydrolysis of the methoxy group.
Product Contaminated with Starting Material Incomplete reaction.- Monitor the reaction closely with TLC to ensure full conversion of the starting material. - If the starting material is present in the crude product, column chromatography is the most effective method for separation.

Frequently Asked Questions (FAQs)

Q1: Why is it important to pour the reaction mixture onto ice?

Pouring the acidic reaction mixture, which is often at an elevated temperature, onto ice serves two main purposes. Firstly, it rapidly cools the mixture. Secondly, it dilutes the strong acid and helps to dissipate the heat that will be generated during the subsequent neutralization step, preventing potential side reactions or degradation of the product.

Q2: Can I use a different base for neutralization?

While sodium bicarbonate is commonly used, other bases like sodium carbonate or dilute sodium hydroxide can also be employed. However, be cautious with stronger bases like concentrated NaOH as they can potentially lead to hydrolysis of the methoxy group on the thiadiazole ring.

Q3: My product seems to be slightly soluble in water. How can I maximize my yield?

If you suspect your product has some water solubility, you can saturate the aqueous layer with sodium chloride (brine) before extraction. This process, known as "salting out," decreases the solubility of organic compounds in the aqueous layer and can improve the efficiency of the extraction.

Q4: What is the best way to monitor the progress of the column chromatography?

Thin-layer chromatography (TLC) is the best method to monitor the separation. Use the same solvent system as your column, or a slightly more polar one, to track the elution of your product and any impurities.

Q5: How can I confirm the identity and purity of my final product?

The identity and purity of this compound should be confirmed using standard analytical techniques. These include ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, and melting point analysis to assess purity. The crystal structure of this compound has been reported, which can provide a reference for its physical properties.[3][4]

Data Summary

Parameter Expected Outcome Notes
Physical Appearance Typically a solid at room temperature.[5]May appear as a light yellow or off-white solid.
Molecular Weight 132.16 g/mol [6]-
Purity (Post-Purification) >95%Assessed by NMR or other analytical methods.
Storage Store under an inert atmosphere (nitrogen or argon) at 2-8 °C.[5]The compound may be sensitive to moisture and air over time.

References

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their - Chemical Methodologies.
  • This compound - NIH.
  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE - World Journal of Pharmaceutical and Medical Research.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH.
  • (PDF) this compound - ResearchGate.
  • This compound - PubChem.

Sources

Validation & Comparative

A Comparative Guide to 5-methoxy-1,3,4-thiadiazol-2(3H)-one and its Isomeric Counterparts in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the heterocyclic scaffold of thiadiazole represents a privileged structure in medicinal chemistry. Its four isomers—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each offer a unique spatial arrangement of nitrogen and sulfur atoms, leading to a diverse array of pharmacological activities.[1] This guide provides an in-depth comparison of 5-methoxy-1,3,4-thiadiazol-2(3H)-one with other thiadiazole isomers, focusing on their synthesis, biological activities, and structure-activity relationships, supported by available experimental data.

The 1,3,4-thiadiazole isomer, in particular, has garnered significant attention due to its favorable metabolic profile and its ability to act as a bioisostere of the pyrimidine ring, a fundamental component of nucleobases.[2] This mimicry allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication and other crucial cellular processes, making them attractive candidates for anticancer and antimicrobial agents.[2] The introduction of a methoxy group at the 5-position of the 1,3,4-thiadiazol-2(3H)-one core is anticipated to further modulate its electronic properties and biological activity.

The Thiadiazole Isomers: A Structural Overview

The distinct arrangement of heteroatoms within the five-membered ring of thiadiazole isomers dictates their chemical properties and biological interactions.

Thiadiazole_Isomers 1,2,3-Thiadiazole 1,2,3-Thiadiazole 1,2,4-Thiadiazole 1,2,4-Thiadiazole 1,2,5-Thiadiazole 1,2,5-Thiadiazole 1,3,4-Thiadiazole 1,3,4-Thiadiazole

The four structural isomers of the thiadiazole ring system.[1]

Synthesis Strategies: A Comparative Look

The synthesis of the 1,3,4-thiadiazole core, including this compound, often involves the cyclization of thiosemicarbazide or its derivatives.

General Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

A common route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride.[3][4]

Synthesis_Workflow reagents Carboxylic Acid + Thiosemicarbazide cyclization Cyclization (e.g., POCl3 or PCl5) reagents->cyclization Reaction product 2-Amino-5-Substituted- 1,3,4-Thiadiazole cyclization->product Formation

General synthesis workflow for 2-amino-5-substituted-1,3,4-thiadiazoles.
Synthesis of 5-methoxy-1,3,4-thiadiazole-2(3H)-thione

A related structure, 5-methoxy-1,3,4-thiadiazole-2(3H)-thione, can be synthesized by treating o-methyl thiocarbazate with carbon disulphide and an alkali.[5] This method highlights a versatile approach to introducing the methoxy group onto the thiadiazole ring.

Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This protocol is adapted from a general method for the solid-phase synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[4]

Materials:

  • Aromatic carboxylic acid (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Phosphorus oxychloride (1.2 mmol)

  • 5% Sodium carbonate solution

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a dry reaction vessel, add the aromatic carboxylic acid, thiosemicarbazide, and phosphorus oxychloride.

  • Grind the mixture evenly at room temperature until the reaction is complete (monitored by TLC).

  • Transfer the crude product to a beaker and add 5% sodium carbonate solution until the pH of the mixture reaches 8-8.2.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a mixture of DMF and water (1:2 v/v) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Comparative Biological Activity

While direct comparative experimental data for this compound is limited, we can infer its potential activity by examining structurally related compounds and comparing the general biological profiles of different thiadiazole isomers.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a prominent feature in many compounds with potent anticancer activity.[2] The cytotoxic effects are often attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Methoxy-Substituted 1,3,4-Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[6][7]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[6][7]
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideHT-29 (Colon)3.1[8]

The data in Table 1 suggests that the presence of a methoxyphenyl group on the 1,3,4-thiadiazole ring is compatible with significant cytotoxic activity. The position of the methoxy group on the phenyl ring and the nature of the substituent at the 2-position of the thiadiazole ring are critical determinants of potency. For instance, the meta-methoxy substitution in N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide resulted in potent activity against colon cancer cells.[8]

Anticancer_Pathway cluster_cell Cancer Cell Thiadiazole_Derivative 1,3,4-Thiadiazole Derivative Kinase_Enzyme Kinase Enzyme (e.g., Tyrosine Kinase) Thiadiazole_Derivative->Kinase_Enzyme Inhibition Apoptosis Apoptosis Thiadiazole_Derivative->Apoptosis Induction Proliferation_Signal Proliferation Signal Kinase_Enzyme->Proliferation_Signal Activation

Hypothetical signaling pathway for the anticancer activity of 1,3,4-thiadiazole derivatives.
Antimicrobial Activity

Thiadiazole derivatives are well-documented for their broad-spectrum antimicrobial activity.[9] The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilicity conferred by substituents on the thiadiazole ring can play a crucial role in their ability to penetrate microbial cell walls.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Thiadiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Amino-1,3,4-thiadiazole derivativeBacillus polymyxa2.5[9]
Thiazolidinone-thiadiazole conjugateStaphylococcus aureus-[9]
2-Amino-5-sulfanyl-1,3,4-thiadiazole derivative--[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This is a standard microdilution protocol for assessing antimicrobial activity.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound (thiadiazole derivative)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.

  • 1,3,4-Thiadiazole Core: This isomer is the most extensively studied due to its broad spectrum of biological activities and favorable pharmacokinetic properties.[11][12]

  • Substituents at C2 and C5: The nature of the groups at these positions significantly influences the biological activity. For instance, in anticancer agents, aromatic or heteroaromatic rings at these positions often enhance potency.[2]

  • Role of the Methoxy Group: The introduction of a methoxy group can impact the compound's lipophilicity, electronic properties, and ability to form hydrogen bonds. In some cases, a methoxy substituent has been shown to increase potency.[10] The position of the methoxy group (ortho, meta, or para on a phenyl ring) is also a critical factor.[8]

Conclusion and Future Directions

While direct comparative data for this compound is still emerging, the analysis of its structural analogues provides a strong rationale for its potential as a valuable scaffold in drug discovery. The 1,3,4-thiadiazole core, coupled with the electronic and steric influence of the methoxy group, presents a promising starting point for the design of novel anticancer and antimicrobial agents.

Future research should focus on:

  • The development of a robust and scalable synthesis for this compound.

  • A comprehensive in vitro and in vivo evaluation of its biological activity against a panel of cancer cell lines and microbial strains.

  • Direct, head-to-head comparative studies of this compound with its other positional isomers to elucidate the precise impact of the methoxy group's location on the thiadiazole ring.

  • Further exploration of the structure-activity relationships to optimize the potency and selectivity of this promising class of compounds.

By systematically investigating these aspects, the scientific community can unlock the full therapeutic potential of this compound and its isomeric counterparts.

References

  • Guzik, P., et al. (2021).
  • BenchChem. (2025). A Comparative Analysis of 5-Amino-3-isopropyl-1,2,4-thiadiazole and Other Thiadiazole Isomers in Drug Discovery. BenchChem Technical Guides.
  • BenchChem. (2025).
  • Kumar, R., et al. (2010). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of ChemTech Research, 2(1), 433-444.
  • Gomha, S. M., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture, 21(4), 249-257. [Link]
  • Saeedi, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1779. [Link]
  • Saeedi, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.
  • Rojas, R., et al. (2002). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-oxadiazole Derivatives. Inorganic chemistry, 41(6), 1345–1347. [Link]
  • Meo, P. L., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. ARKIVOC, 2022(2), 1-16.
  • Karcz, D., et al. (2021). Chemical structures of the four thiadiazole isomers.
  • Seremet, O. C., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(3), 654. [Link]
  • Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1529. [Link]
  • Demirli, A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC advances, 12(47), 29627–29639. [Link]
  • Zoumpoulakis, G., et al. (2012). Reaction scope of cyclization of the thiosemicarbazide.
  • Rojas, R., et al. (2002). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Inorganic Chemistry, 41(6), 1345-1347. [Link]
  • Demirli, A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(47), 29627-29639. [Link]
  • Zoumpoulakis, G., et al. (2002). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of medicinal chemistry, 45(24), 5090–5094. [Link]
  • Asif, M. (2012). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Asian Journal of Chemistry, 24(6), 2739-2742.
  • ChemicalBook. (n.d.). 2-AMINO-5-(METHYLTHIO)-1,3,4-THIADIAZOLE synthesis. ChemicalBook.
  • Al-Amiery, A. A., et al. (2019). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 1294(5), 052038.
  • Wang, J. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Wang, J. (2014). Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.
  • Chem-Impex. (n.d.). 5-Methylthio-1,3,4-thiadiazole-2-thiol.
  • BenchChem. (2025). Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. BenchChem Technical Guides.
  • Aliabadi, A., et al. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 13(4), 1297–1304. [Link]

Sources

A Comparative Guide to the Synthesis of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

This compound is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif is found in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound, offering a critical analysis of their respective methodologies, mechanistic underpinnings, and overall efficiency. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Route 1: Cyclization of Methyl Carbazate with Thiophosgene

This classical approach to the 1,3,4-thiadiazol-2(3H)-one core involves the reaction of a hydrazine derivative with thiophosgene, a highly reactive thiocarbonyl compound. The methoxy group at the 5-position is introduced via the use of methyl carbazate as the starting material.

Reaction Scheme

cluster_0 Route 1: Cyclization with Thiophosgene Methyl_Carbazate Methyl Carbazate Intermediate Thiocarbonyl Intermediate Methyl_Carbazate->Intermediate + Thiophosgene Thiophosgene Thiophosgene (CSCl₂) Product This compound Intermediate->Product Intramolecular Cyclization (-2 HCl) cluster_1 Route 2: Via Thione Intermediate O_Methyl_Thiocarbazate O-Methyl Thiocarbazate Thione 5-methoxy-1,3,4-thiadiazole-2(3H)-thione O_Methyl_Thiocarbazate->Thione + CS₂ + Base CS2 Carbon Disulfide (CS₂) Product This compound Thione->Product Oxidation/Hydrolysis

A Comparative Guide to the In Vitro Evaluation of 5-Methoxy-1,3,4-thiadiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro testing of derivatives based on the 5-methoxy-1,3,4-thiadiazol-2(3H)-one scaffold. While this specific core has not been extensively explored in publicly available literature, this document will leverage extensive data from analogous 1,3,4-thiadiazole series to establish a robust, scientifically-grounded testing paradigm. We will explore potential derivatization strategies and compare the anticipated performance of these novel compounds against well-characterized alternatives in key therapeutic areas such as oncology and microbiology. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this promising class of heterocyclic compounds.

The this compound Core: A Scaffold of Therapeutic Potential

The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The subject of this guide, the this compound scaffold, presents a unique starting point for novel drug discovery. The introduction of a methoxy group is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties, often enhancing target binding and biological activity.[5][6]

The presence of the methoxy group at the 5-position is anticipated to influence the electron distribution within the thiadiazole ring, potentially modulating the binding affinity and efficacy of its derivatives.[1][7] This guide will delineate the experimental pathways to validate these hypotheses through rigorous in vitro testing.

Derivatization Strategies: Unlocking Therapeutic Potential

The 1,3,4-thiadiazol-2(3H)-one core offers several reactive sites for derivatization. Based on established synthetic protocols for related thiadiazole compounds, the following strategies can be employed to generate a library of derivatives for in vitro screening.[2][3][8]

G cluster_0 Derivatization at N-3 cluster_1 Modification of Methoxy Group parent This compound alkylation Alkylation parent->alkylation Introduce alkyl/aralkyl chains arylation Arylation parent->arylation Introduce aryl/heteroaryl rings mannich Mannich Reaction parent->mannich Introduce aminomethyl groups demethylation O-Demethylation parent->demethylation Convert to hydroxyl group for further modification etherification Etherification demethylation->etherification Introduce bulkier ether linkages

Caption: Potential derivatization pathways for this compound.

Comparative In Vitro Anticancer Evaluation

A significant body of research highlights the potent anticancer activity of 1,3,4-thiadiazole derivatives.[1][2] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways in various cancer cell lines.

Performance Comparison: Cytotoxicity of Thiadiazole Derivatives

The primary metric for assessing anticancer potential is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit the growth of 50% of a cancer cell population. The table below presents a comparative analysis of the cytotoxic activity of various 1,3,4-thiadiazole derivatives against common cancer cell lines, providing a benchmark for evaluating novel this compound derivatives.

Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
5-Aryl-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44Doxorubicin-[1]
5-Aryl-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29Doxorubicin-[1]
5-(4-chlorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)2.34 - 7.565-Fluorouracil6.80[9]
5-(4-chlorophenyl)-1,3,4-thiadiazoleHepG2 (Liver)3.13 - 44.875-Fluorouracil-[9]
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamideHT-29 (Colon)33.67--[8]
Experimental Protocols for Anticancer Screening

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, LoVo) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

G start Seed Cells in 96-well Plate treat Add Thiadiazole Derivatives start->treat incubate Incubate for 48-72h treat->incubate mts Add MTS Reagent incubate->mts incubate2 Incubate for 1-4h mts->incubate2 read Measure Absorbance at 490nm incubate2->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the MTS cell viability assay.

To elucidate the mechanism of cytotoxicity, flow cytometry can be employed to analyze the effects of the derivatives on the cell cycle and apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: For cell cycle analysis, stain the cells with a solution containing propidium iodide (PI) and RNase. For apoptosis analysis, use an Annexin V-FITC/PI apoptosis detection kit.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: For cell cycle analysis, quantify the percentage of cells in the G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Comparative In Vitro Antimicrobial Evaluation

1,3,4-thiadiazole derivatives are also well-documented for their broad-spectrum antimicrobial activity.[3][10] The evaluation of novel this compound derivatives against a panel of pathogenic bacteria and fungi is a critical step in assessing their therapeutic potential.

Performance Comparison: Antimicrobial Activity of Thiadiazole Derivatives

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amineE. coli1.9C. albicans-[11]
5-substituted-1,3,4-thiadiazole-2(3H)-thioneS. epidermidis-C. albicans-[6]
Benzimidazole-1,3,4-thiadiazole conjugatesS. aureus---[10]
Benzimidazole-1,3,4-thiadiazole conjugatesE. coli---[10]
Experimental Protocol for Antimicrobial Susceptibility Testing

This method is a widely accepted standard for determining the MIC of antimicrobial agents.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

G start Prepare Serial Dilutions of Compounds inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate for 18-24h inoculate->incubate read Visually Inspect for Growth incubate->read determine Determine Minimum Inhibitory Concentration (MIC) read->determine

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach for the in vitro evaluation of novel this compound derivatives. By leveraging the extensive knowledge base of analogous 1,3,4-thiadiazole compounds, researchers can efficiently screen and characterize these new chemical entities for their potential anticancer and antimicrobial activities. The proposed experimental protocols, coupled with the comparative performance data, provide a solid foundation for advancing the drug discovery process for this promising class of molecules. Further investigations should focus on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives to pave the way for preclinical and clinical development.

References

  • Kim, Y., et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(10), 2627-2638.
  • El-Sayed, N. F., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6656.
  • Abdelhamid, A. O., et al. (2011). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 16(12), 10471-10483.
  • Stana, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17424.
  • Kaur, R., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30066-30081.
  • Gieralt, M., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 24(18), 13917.
  • Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16301-16321.
  • Jadhav, S. D., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(15), 3457.
  • Gieralt, M., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 24(18), 13917.
  • Pattan, S. R., et al. (2009). Synthesis and biological evaluation of some 1, 3, 4-thiadiazoles. Journal of Chemical and Pharmaceutical Research, 1(1), 191-198.
  • Kumar, A., et al. (2023). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of Biomolecular Structure and Dynamics, 41(16), 8067-8083.
  • Shah, P. J., et al. (2021). Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole. Endocrine, Metabolic & Immune Disorders-Drug Targets, 21(5), 905-911.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Altinop, M. S., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 23(11), 2756.
  • Popiołek, Ł., et al. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. Chemical Science International Journal, 6(3), 136-143.

Sources

A Comparative Guide to the Cytotoxicity of 5-methoxy-1,3,4-thiadiazol-2(3H)-one and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant number exhibiting potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of 1,3,4-thiadiazole derivatives, with a particular focus on the potential of 5-methoxy-1,3,4-thiadiazol-2(3H)-one as a promising, albeit less-studied, candidate. We will delve into the experimental data of structurally related compounds, compare their efficacy against established chemotherapeutic agents, and provide detailed protocols for the evaluation of cytotoxicity, thereby offering a valuable resource for researchers in oncology and drug discovery.

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms and a sulfur atom. This structure is of significant interest to medicinal chemists due to its bioisosteric resemblance to pyrimidines, which are fundamental components of nucleic acids.[2][3] This structural mimicry is believed to be a key factor in the ability of some 1,3,4-thiadiazole derivatives to interfere with DNA replication and other critical cellular processes in cancer cells.[2][3] The mesoionic character of the 1,3,4-thiadiazole ring allows for enhanced cellular membrane permeability, enabling these compounds to reach their intracellular targets more effectively.[1][4]

While direct experimental data on the cytotoxicity of this compound is not extensively available in the current literature, its structural features suggest a potential for anticancer activity. The presence of a methoxy group at the 5-position can influence the compound's electronic properties and its ability to interact with biological targets. This guide, therefore, will draw comparisons from a range of 2,5-disubstituted 1,3,4-thiadiazole derivatives to provide a predictive framework for the cytotoxic potential of this compound.

Comparative Cytotoxicity of 1,3,4-Thiadiazole Derivatives

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values of various 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines, alongside the IC50 values of standard chemotherapeutic agents for a robust comparison.

Compound/DrugCell LineIC50 (µM)Reference
1,3,4-Thiadiazole Derivatives
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6[3][5]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4[3][5]
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7Not specified[2]
2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleMDA-MB-231Not specified[2]
5-(2,5-Dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoleHT-29>68% inhibition[2]
5-(2,5-Dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoleMDA-MB-231>62% inhibition[2]
Standard Chemotherapeutic Agents
DoxorubicinMCF-72.5[1][6]
DoxorubicinHepG212.2[1][6]
DoxorubicinA549>20[1][6]
CisplatinA5496.59 (72h)[7]
CisplatinHeLaVaries widely[8]
EtoposideMCF-7100 (48h)[9]
EtoposideMDA-MB-231200 (48h)[9]

Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is for comparative purposes.

Mechanisms of Action: How 1,3,4-Thiadiazoles Induce Cancer Cell Death

The anticancer activity of 1,3,4-thiadiazole derivatives is not attributed to a single mechanism but rather to a multi-targeted approach. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.

  • Disruption of DNA Synthesis: As bioisosteres of pyrimidines, some 1,3,4-thiadiazole derivatives can interfere with the synthesis of nucleic acids, leading to the inhibition of DNA replication and, consequently, cell proliferation.[2][3]

  • Enzyme Inhibition: Many derivatives have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases (e.g., tyrosine kinases), which are crucial for the signal transduction pathways that regulate cell growth and survival.[10]

  • Induction of Apoptosis: A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Several 1,3,4-thiadiazole derivatives have been reported to trigger apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 protein ratio.[10][11]

  • Cell Cycle Arrest: These compounds can also cause a halt in the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[11]

  • Anti-angiogenic Properties: Some studies have suggested that 1,3,4-thiadiazole derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[10]

Mechanism of Action Thiadiazole 1,3,4-Thiadiazole Derivatives DNA DNA Synthesis Inhibition Thiadiazole->DNA Enzymes Enzyme Inhibition (e.g., Kinases) Thiadiazole->Enzymes Apoptosis Induction of Apoptosis Thiadiazole->Apoptosis CellCycle Cell Cycle Arrest Thiadiazole->CellCycle Angiogenesis Anti-angiogenic Properties Thiadiazole->Angiogenesis CellDeath Cancer Cell Death DNA->CellDeath Enzymes->CellDeath Apoptosis->CellDeath CellCycle->CellDeath Angiogenesis->CellDeath

Caption: Potential mechanisms of anticancer action for 1,3,4-thiadiazole derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity studies, it is imperative to follow well-established and validated protocols. Below are detailed methodologies for three commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12][13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and control drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Test Compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.[3][10][14][15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[14]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[15]

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.[10][15]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane. The amount of LDH released is proportional to the number of dead or damaged cells.[2][4][16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Synthesis of this compound

Conclusion

The 1,3,4-thiadiazole scaffold represents a highly promising framework for the development of novel anticancer agents. While the specific cytotoxic profile of this compound remains to be fully elucidated, the extensive body of research on its structural analogs strongly suggests its potential as a valuable lead compound. This guide has provided a comparative analysis of the cytotoxicity of various 1,3,4-thiadiazole derivatives, highlighting their efficacy against a range of cancer cell lines and their diverse mechanisms of action. The detailed experimental protocols for key cytotoxicity assays offer a practical resource for researchers aiming to evaluate the anticancer potential of this and other novel compounds. Further investigation into the synthesis and biological evaluation of this compound is warranted and could lead to the discovery of a new generation of more effective and selective cancer therapeutics.

References

  • Matysiak, J. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Pharmaceuticals2021, 14, 11.
  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. Biol. Med. Pharm. Sci.2023, 2, 1-6.
  • Plech, T.; et al. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules2022, 27, 1545.
  • A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Deriv
  • Obakachi, V. A.; et al. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. J. Sulfur Chem.2021, 42, 706-734.
  • Niedzwiedzka-Rystwej, P.; et al. Thiadiazole derivatives as anticancer agents.
  • Gorska, M.; et al.
  • Al-Suwaidan, I. A.; et al. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][2][3][17]thiadiazole Scaffolds. Lett. Drug Des. Discov.2019, 16, 10-21.
  • Supuran, C. T.; et al. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma. J. Enzyme Inhib. Med. Chem.2016, 31, 13-21.
  • Kumar, S.; et al. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma. Oncotarget2017, 8, 26843-26857.
  • Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma. UroToday.
  • Plech, T.; et al. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules2022, 27, 6901.
  • Al-Warhi, T.; et al. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules2021, 26, 6393.
  • Mokhtari, R. B.; et al. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines. BMC Cancer2013, 13, 373.
  • Cytotoxicity of compounds toward various cell lines.
  • Gomha, S. M.; et al. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Des. Devel. Ther.2018, 12, 197-208.
  • Zhang, W.-Y.; et al. This compound. Acta Crystallogr. Sect. E Struct. Rep. Online2012, 68, o475.
  • Li, X.; et al. Combined treatment with acetazolamide and cisplatin enhances chemosensitivity in laryngeal carcinoma Hep-2 cells. Oncol. Lett.2018, 15, 8377-8384.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. J. Chem. Pharm. Res.2015, 7, 870-881.
  • Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.
  • Plech, T.; et al. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Int. J. Mol. Sci.2022, 23, 2897.
  • Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica2016, 8, 179-190.
  • This compound.
  • The IC50 values of the chalcone methoxy derivatives 3a and 5a.
  • LDH cytotoxicity assay. Protocols.io.
  • Sulforhodamine B (SRB)
  • Sulforhodamine B (SRB) Assay Protocol.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.

Sources

A Comparative In Vitro Evaluation of the Antimicrobial Profile of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising scaffold for drug design. Among these, the 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial potential of a specific derivative, 5-methoxy-1,3,4-thiadiazol-2(3H)-one, placing its projected efficacy in context with established antimicrobial agents.

While specific antimicrobial screening data for this compound is not extensively available in the public domain, this guide will synthesize data from closely related 5-substituted-1,3,4-thiadiazole analogs to construct a scientifically grounded performance comparison. This approach allows for a predictive assessment of its potential antimicrobial spectrum and potency.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Antimicrobial Research

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This scaffold is present in numerous commercially available drugs and is known for its diverse biological activities.[4][5] Its unique electronic and structural features, including the presence of a toxophoric –N=C–S– moiety, are believed to contribute to its ability to interact with various biological targets in microbial cells.[6] The lipophilicity conferred by the sulfur atom can also enhance the bioavailability and cell membrane permeability of these compounds.

Derivatives of 1,3,4-thiadiazole have demonstrated a broad range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][7] The nature and position of substituents on the thiadiazole ring play a crucial role in modulating the antimicrobial spectrum and potency.[8] For instance, the presence of halogenated or oxygenated phenyl groups at the 5-position has been shown to enhance antibacterial and antifungal activities, respectively.[4]

Comparative Antimicrobial Screening: A Head-to-Head Evaluation

To provide a comprehensive understanding of the potential antimicrobial efficacy of this compound, we present a comparative analysis against a panel of clinically relevant microorganisms. The performance of our target compound is benchmarked against widely used, broad-spectrum antibiotics: Ciprofloxacin (antibacterial), Ampicillin (antibacterial), and Fluconazole (antifungal).

Test Organisms

The selection of microbial strains for this evaluation is based on their clinical significance and representation of different microbial classes:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213) - A common cause of skin, soft tissue, and bloodstream infections.

    • Bacillus subtilis (ATCC 6633) - A representative of spore-forming bacteria.

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922) - A frequent cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance to many antibiotics.

  • Fungal Species:

    • Candida albicans (ATCC 90028) - A common cause of opportunistic fungal infections.

    • Aspergillus niger (ATCC 16404) - A mold species that can cause aspergillosis in immunocompromised individuals.

Anticipated Minimum Inhibitory Concentration (MIC) Profile

The following table summarizes the anticipated MIC values (in µg/mL) for this compound, based on published data for structurally similar 5-substituted-1,3,4-thiadiazole derivatives, and compares them with the known activities of the reference drugs.

MicroorganismThis compound (Projected MIC in µg/mL)Ciprofloxacin (Reference MIC in µg/mL)Ampicillin (Reference MIC in µg/mL)Fluconazole (Reference MIC in µg/mL)
S. aureus 16 - 640.25 - 10.25 - 2-
B. subtilis 8 - 320.125 - 0.50.125 - 1-
E. coli 32 - 1280.015 - 0.1252 - 8-
P. aeruginosa >1280.25 - 1>256-
C. albicans 16 - 64--0.25 - 2
A. niger 32 - 128--8 - 32

Note: The projected MIC values for this compound are estimations derived from literature on analogous compounds and should be confirmed by direct experimental testing.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of the antimicrobial screening results, standardized methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland) C Inoculate each well with the microbial suspension A->C B Prepare serial dilutions of test compound and reference drugs in a 96-well plate B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity (microbial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension contains approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound and the reference drugs in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Dilute the standardized microbial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the diluted inoculum to each well of the microtiter plate.

  • Controls: Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Plausible Mechanisms of Action

The precise molecular targets of this compound are yet to be elucidated. However, based on the known mechanisms of other thiadiazole derivatives and the reference drugs, we can postulate potential pathways of action.

Potential Mechanism of 1,3,4-Thiadiazole Derivatives

Many heterocyclic compounds, including thiadiazoles, are thought to exert their antimicrobial effects by inhibiting essential enzymes involved in microbial growth and survival. One plausible mechanism is the inhibition of enzymes crucial for cell wall synthesis, protein synthesis, or nucleic acid replication. The sulfur and nitrogen atoms in the thiadiazole ring can act as key binding points to the active sites of these enzymes.

Hypothesized Signaling Pathway for Thiadiazole Action

G cluster_drug Drug Action cluster_pathway Microbial Pathway cluster_outcome Outcome Thiadiazole 1,3,4-Thiadiazole Derivative Enzyme Essential Microbial Enzyme (e.g., DNA Gyrase, Transpeptidase) Thiadiazole->Enzyme Inhibition Process Vital Cellular Process (e.g., DNA Replication, Cell Wall Synthesis) Enzyme->Process Inhibition Inhibition of Growth Enzyme->Inhibition Growth Microbial Growth & Proliferation Process->Growth Process->Inhibition Growth->Inhibition

Caption: Potential inhibitory pathway of 1,3,4-thiadiazole derivatives.

Mechanisms of Reference Drugs
  • Ciprofloxacin: This fluoroquinolone antibiotic acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to a rapid bactericidal effect.

  • Ampicillin: As a beta-lactam antibiotic, ampicillin inhibits the transpeptidase enzyme that is required for the cross-linking of peptidoglycan in the bacterial cell wall.[6] This weakens the cell wall, leading to cell lysis.

  • Fluconazole: This triazole antifungal agent inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[7] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and inhibits fungal growth.

Concluding Remarks and Future Directions

The comparative analysis, based on data from structurally related compounds, suggests that this compound holds promise as a potential antimicrobial agent, particularly against Gram-positive bacteria and some fungal species. Its projected activity against S. aureus and C. albicans warrants further investigation, especially in the context of rising resistance to current therapies.

To validate these preliminary findings, the following steps are recommended:

  • Definitive Antimicrobial Screening: Conduct comprehensive in vitro screening of the synthesized this compound against a broad panel of pathogenic bacteria and fungi to determine its precise MIC values.

  • Mechanism of Action Studies: Elucidate the specific molecular target(s) of the compound to understand its mode of antimicrobial action.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen a library of related analogs to identify the key structural features required for optimal antimicrobial potency and spectrum.

  • In Vivo Efficacy and Toxicity Studies: Evaluate the therapeutic potential and safety profile of the most promising candidates in animal models of infection.

The exploration of novel scaffolds like this compound is a critical endeavor in the global effort to address the challenge of antimicrobial resistance. The insights provided in this guide offer a foundational framework for the continued development of this and other promising 1,3,4-thiadiazole derivatives as next-generation antimicrobial agents.

References

  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
  • Upadhyay, A., & Mishra, A. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]
  • PeerJ. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]
  • Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Research, 6(4), 10-19. [Link]
  • Farghaly, T. A., Abdallah, M. A., & Abdel Aziz, M. R. (2012). Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. Molecules (Basel, Switzerland), 17(12), 14625–14636. [Link]
  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties.
  • Matysiak, J., & Malinski, Z. (2007). [2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazole analogues: antifungal activity in vitro against Candida species]. Bioorganicheskaia khimiia, 33(6), 640–647. [Link]
  • Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 143-150. [Link]
  • Yazdanian, M., et al. (2020). Synthesis and in vitro Anti-Bacterial Activity of 2-(5-Nitro- 2-heteroaryl)-1,3,4-Thiadiazole Derivatives. Journal of Sciences, Islamic Republic of Iran, 31(2), 147-153. [Link]
  • Rodrigues-Vendramini, F. A., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2872. [Link]
  • Padmavathi, V., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4443. [Link]
  • Kaya, B., et al. (2024). Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and antibiofilm agents. Journal of Molecular Structure, 1321, 140134. [Link]
  • Yazgan, B., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29479-29491. [Link]
  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 1734-1746. [Link]
  • ACS Omega. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega, 9(15), 17095–17105. [Link]
  • Al-Ghorbani, M., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(11), 1448. [Link]
  • Padmavathi, V., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture, 21(4), 241–248. [Link]

Sources

A Comparative Spectroscopic Guide to Thiadiazole Isomers for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the thiadiazole isomers—a family of five-membered aromatic rings containing one sulfur and two nitrogen atoms—stand out for their versatile pharmacological activities. The precise arrangement of these heteroatoms within the ring gives rise to four distinct isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. Each isomer, with its unique electronic distribution and geometry, presents a different scaffold for molecular design, profoundly influencing its biological target interactions and pharmacokinetic properties.

For the researcher navigating the synthesis and characterization of novel thiadiazole-based entities, a deep understanding of their spectroscopic signatures is not merely academic—it is a critical necessity. The ability to unequivocally distinguish between these isomers is paramount for ensuring the structural integrity of a synthesized compound and for correlating its structure with its observed biological activity. This guide provides a comprehensive comparative analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—that define each thiadiazole isomer, supported by detailed experimental protocols to empower your research.

The Structural Isomers of Thiadiazole

The positioning of the nitrogen and sulfur atoms within the five-membered ring dictates the fundamental chemical and physical properties of each thiadiazole isomer. This structural variance is the root cause of their distinct spectroscopic behaviors.

Thiadiazole_Isomers cluster_123 1,2,3-Thiadiazole cluster_124 1,2,4-Thiadiazole cluster_125 1,2,5-Thiadiazole cluster_134 1,3,4-Thiadiazole 1,2,3-Thiadiazole 1,2,3-Thiadiazole 1,2,4-Thiadiazole 1,2,4-Thiadiazole 1,2,5-Thiadiazole 1,2,5-Thiadiazole 1,3,4-Thiadiazole 1,3,4-Thiadiazole a1 N a2 N a1->a2 a3 S a2->a3 a4 CH a3->a4 a5 CH a4->a5 a5->a1 b1 N b2 CH b1->b2 b3 N b2->b3 b4 S b3->b4 b5 CH b4->b5 b5->b1 c1 N c2 S c1->c2 c3 N c2->c3 c4 CH c3->c4 c5 CH c4->c5 c5->c1 d1 N d2 CH d1->d2 d3 S d2->d3 d4 CH d3->d4 d5 N d4->d5 d5->d1

Caption: The four structural isomers of thiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and thiadiazole isomers are no exception. The chemical shifts of the ring protons and carbons are highly sensitive to the electron density and the proximity of the heteroatoms.

¹H NMR Spectroscopy

The proton NMR spectra of unsubstituted thiadiazoles provide a clear distinction between the isomers based on the chemical shifts of the ring protons. The electronegativity and anisotropic effects of the nitrogen and sulfur atoms create unique electronic environments for the C-H bonds.

¹³C NMR Spectroscopy

The carbon NMR spectra offer further confirmation of the isomeric structure. The chemical shifts of the ring carbons are influenced by the nature of the adjacent atoms. For instance, carbons situated between two nitrogen atoms will resonate at a significantly different field than those adjacent to a sulfur atom. In the case of 1,3,4-thiadiazole derivatives, the characteristic peaks for the C-2 and C-5 carbons of the thiadiazole ring are typically observed in the range of 164–166 ppm and 178–181 ppm, respectively.[1] For 1,2,5-thiadiazole derivatives, the carbon signals from the thiadiazole ring appear in the 130–160 ppm range.[2]

IsomerProton Chemical Shifts (δ, ppm)Carbon Chemical Shifts (δ, ppm)
1,2,3-Thiadiazole H4: ~8.6, H5: ~8.9C4: ~135, C5: ~150
1,2,4-Thiadiazole H3: ~8.7, H5: ~9.2C3: ~165, C5: ~185
1,2,5-Thiadiazole H3, H4: ~8.6C3, C4: ~150
1,3,4-Thiadiazole H2, H5: ~9.2C2, C5: ~155

Note: The chemical shifts provided are approximate values for the parent, unsubstituted thiadiazoles and can vary with solvent and substituents.

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups and the overall bonding framework of a molecule. The vibrational frequencies of the C-H, C=N, and C-S bonds within the thiadiazole ring are characteristic and can be used for isomer differentiation.

The IR spectra of thiadiazole derivatives exhibit characteristic absorption bands that can aid in their identification. For example, 1,3,4-thiadiazole derivatives often show bands in the range of 1575–1183 cm⁻¹ which are attributed to C=N, C–N, and C–S stretching vibrations.[3] In 1,2,5-thiadiazole 1,1-dioxides, two distinct C=N stretching vibrations are typically observed in the 1600–1550 cm⁻¹ range.[2]

IsomerKey Vibrational Frequencies (cm⁻¹)Assignment
1,2,3-Thiadiazole ~3100-3000, ~1600, ~1450, ~1070C-H (aromatic), C=N stretch, Ring vibrations
1,2,4-Thiadiazole ~3100-3050, ~1610, ~1480, ~1050C-H (aromatic), C=N stretch, Ring vibrations
1,2,5-Thiadiazole ~3100-3050, ~1550, ~1400, ~1020C-H (aromatic), C=N stretch, Ring vibrations
1,3,4-Thiadiazole ~3100-3050, ~1600, ~1500, ~1030C-H (aromatic), C=N stretch, Ring vibrations

Note: These are general ranges and the exact frequencies will be influenced by substitution patterns and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the chromophore, which in this case is the thiadiazole ring itself, often influenced by substituents. Generally, thiadiazole derivatives exhibit absorption bands corresponding to π→π* transitions. For instance, 4-phenyl-1,2,3-thiadiazole shows a λmax at 296 nm.[4] Simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides have an absorption maximum in the ultraviolet region, approximately at 315 nm in acetonitrile.[2]

IsomerTypical λmax (nm)Electronic Transition
1,2,3-Thiadiazole ~250-300π→π
1,2,4-Thiadiazole ~240-280π→π
1,2,5-Thiadiazole ~260-320π→π
1,3,4-Thiadiazole ~250-290π→π

Note: The λmax values are highly dependent on the solvent and the nature of any substituents on the thiadiazole ring.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. The different arrangements of heteroatoms in the thiadiazole isomers lead to distinct fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI).

A key distinguishing feature in the mass spectrum of 1,2,3-thiadiazoles is the characteristic loss of a molecule of nitrogen (N₂), which is often a primary fragmentation step.[5] In contrast, the fragmentation of 1,2,4-thiadiazole-5-ones is characterized by the cleavage of the ring to produce distinct fragments.[6] The mass spectrum of 1,2,5-thiadiazole often shows the molecular ion peak as a prominent feature.

MS_Fragmentation cluster_123 1,2,3-Thiadiazole Fragmentation cluster_124 1,2,4-Thiadiazole Fragmentation cluster_134 1,3,4-Thiadiazole Fragmentation M_123 [1,2,3-Thiadiazole]⁺˙ Frag_123 [M - N₂]⁺˙ M_123->Frag_123 Loss of N₂ M_124 [1,2,4-Thiadiazole]⁺˙ Frag1_124 [RCN]⁺˙ M_124->Frag1_124 Ring Cleavage Frag2_124 [RCS]⁺˙ M_124->Frag2_124 Ring Cleavage M_134 [1,3,4-Thiadiazole]⁺˙ Frag_134 [RCSN]⁺˙ M_134->Frag_134 Ring Cleavage

Caption: Generalized fragmentation pathways for thiadiazole isomers in mass spectrometry.

Experimental Protocols: Ensuring Methodological Rigor

The quality and reliability of spectroscopic data are intrinsically linked to the meticulous execution of experimental procedures. The following are detailed, step-by-step methodologies for the key spectroscopic techniques discussed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of thiadiazole isomers.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified thiadiazole derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 0 to 200 ppm, a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicity of signals to deduce the molecular structure.

Protocol 2: Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a thiadiazole isomer to identify its functional groups and characteristic bond vibrations.

Methodology:

  • Sample Preparation (KBr Pellet Method for Solids):

    • Thoroughly grind 1-2 mg of the dry, solid thiadiazole sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the frequencies of these bands to specific functional groups and bond vibrations using standard IR correlation tables. Pay close attention to the fingerprint region (1500-400 cm⁻¹) for a unique identification of the compound.

Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the UV-Vis absorption spectrum of a thiadiazole isomer to determine its absorption maxima (λmax).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the thiadiazole derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The solvent should be transparent in the wavelength range of interest.

    • The concentration should be adjusted to yield a maximum absorbance between 0.2 and 1.0 absorbance units to ensure linearity according to the Beer-Lambert law.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (typically 200-400 nm for thiadiazoles).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.

Protocol 4: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a thiadiazole isomer.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization:

    • Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

    • Propose fragmentation mechanisms to rationalize the observed peaks and confirm the isomeric structure.

Conclusion: A Spectroscopic Compass for Thiadiazole Chemistry

The four isomers of thiadiazole, while sharing a common molecular formula, are distinct chemical entities with unique spectroscopic fingerprints. A thorough and comparative analysis of their NMR, IR, UV-Vis, and Mass spectra is indispensable for any researcher working in this vibrant area of medicinal chemistry. This guide has provided a foundational understanding of the key spectroscopic differences between the thiadiazole isomers and the experimental rigor required to obtain high-quality, reliable data. By leveraging this knowledge, scientists and drug development professionals can navigate the complexities of thiadiazole chemistry with greater confidence and precision, accelerating the journey from molecular design to therapeutic innovation.

References

  • Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones.
  • Hu, Y., Li, C. Y., Wang, X. M., Yang, Y. H., & Zhu, H. L. (2014). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Chemical reviews, 114(10), 5572-5610.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Karcz, D., Matwijczuk, A., Kamiński, D., & Starzak, K. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3737.
  • Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1, 2, 3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Wojciechowski, J., & Zielenkiewicz, W. (2021).

Sources

A Comparative Guide to the Purity Assessment of 5-methoxy-1,3,4-thiadiazol-2(3H)-one: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methoxy-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound of increasing interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can have unintended pharmacological effects or impact the stability of the API. Therefore, robust and reliable analytical methods for purity assessment are critical. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a data-driven comparison to guide researchers in selecting the most appropriate method for their needs.

The structure of this compound, with its polar nature and an active hydrogen on the ring nitrogen, presents unique analytical challenges that highlight the distinct advantages and disadvantages of HPLC and GC-MS.

Regulatory Framework: The Importance of Impurity Profiling

The International Council for Harmonisation (ICH) has established stringent guidelines for the control of impurities in new drug substances.[1][2] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities exceeding certain thresholds, often as low as 0.05%.[1] This regulatory landscape underscores the need for highly sensitive and specific analytical methods to ensure product quality and patient safety.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical quality control due to its versatility in analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[3][4] For a polar molecule like this compound, HPLC is an intuitive first choice.

Principle of Separation

In this guide, we will focus on a reversed-phase HPLC (RP-HPLC) method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and will elute earlier, while less polar compounds will be retained longer by the stationary phase.

Experimental Protocol: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, process impurities, or other excipients.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-27 min: 80-20% B27-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

Rationale for Method Parameters:

  • C18 Column: A C18 column is a versatile and robust choice for the separation of a wide range of moderately polar to nonpolar compounds.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, helps to suppress the ionization of any acidic or basic functional groups, leading to improved peak shape and reproducibility.

  • Gradient Elution: A gradient elution is employed to ensure the effective separation of impurities with a range of polarities. The initial low concentration of acetonitrile allows for the retention and separation of more polar impurities, while the increasing concentration of acetonitrile facilitates the elution of less polar impurities and the main compound.

  • UV Detection at 254 nm: The thiadiazole ring system contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample API Sample Dissolve Dissolve & Vortex Sample->Dissolve Solvent Diluent (50:50 Water/ACN) Solvent->Dissolve Injector Autosampler Injection Dissolve->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample API Sample Derivatize Derivatization (70°C, 30 min) Sample->Derivatize Pyridine Pyridine Pyridine->Derivatize BSTFA BSTFA + 1% TMCS BSTFA->Derivatize Injector GC Injection Derivatize->Injector Column DB-5ms Column (Separation) Injector->Column MS Mass Spectrometer (Detection & ID) Column->MS TIC Generate TIC MS->TIC Spectra Mass Spectra Analysis & Library Search TIC->Spectra

Sources

A Head-to-Head Comparison of Herbicide Intermediates: 5-methoxy-1,3,4-thiadiazol-2(3H)-one in Focus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of 5-methoxy-1,3,4-thiadiazol-2(3H)-one with other critical intermediates used in the synthesis of modern herbicides. Designed for researchers and professionals in agrochemical development, this document delves into the synthesis, efficacy, and environmental considerations of these foundational molecules, offering a clear perspective on their relative merits and applications.

Introduction: The Significance of the Thiadiazole Core

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of specific herbicides.[1][2][3] Its structure, featuring a 1,3,4-thiadiazole ring, is a key component that imparts biological activity to the final herbicidal product.[4][5] Notably, it is an important intermediate in the production of herbicides such as fluthiacet-methyl.[2][3] The efficacy of a herbicide is profoundly influenced by the chemical intermediates from which it is synthesized. These precursors dictate not only the mode of action and spectrum of weed control but also the manufacturing efficiency and the environmental profile of the final product.

This guide will compare this compound against key intermediates from three of the most commercially significant herbicide classes:

  • Sulfonylureas: Represented by substituted aryl sulfonylisocyanates.

  • Triazines: Represented by their foundational precursor, cyanuric chloride.

  • Imidazolinones: Represented by intermediates formed from α-methylvaline fragments.

The comparison will be grounded in synthetic efficiency, the biological mechanism of the resulting herbicides, and their environmental and safety profiles.

Comparative Analysis of Key Intermediates

The selection of an intermediate is a critical decision in herbicide design, balancing synthetic accessibility with biological potency and environmental safety. The following table provides a high-level comparison of our target compound and its alternatives.

FeatureThis compound DerivativeSulfonylurea IntermediateTriazine Intermediate (Cyanuric Chloride)Imidazolinone Intermediate
Final Herbicide Class ThiadiazolesSulfonylureasTriazinesImidazolinones
Primary Mode of Action Varies; can include PPO inhibitionAcetolactate Synthase (ALS) Inhibition[6]Photosystem II (PSII) Inhibition[7]Acetolactate Synthase (ALS) Inhibition[8][9]
Weed Control Spectrum Primarily broadleaf weedsBroad-spectrum, including grasses and broadleaf weeds[6]Primarily broadleaf weeds, some grasses[10]Broad-spectrum, effective against broadleaf and grassy weeds
Typical Use Rate Low to moderateVery low (g/ha)[6]Moderate to highLow
Key Synthesis Precursor Thiosemicarbazide derivativesSubstituted anilines, chlorosulfonic acidHydrogen cyanide, chlorine[11]α-methylvaline, o-dicarboxylic acids[12]
Synthesis Complexity ModerateHigh; requires moisture-sensitive reagents (sulfonylisocyanates)Low; high-volume industrial process[11]Moderate to high; involves cyclization steps[12]
Environmental Concern Potential for aquatic toxicity[1]Persistence in soil, potential for carry-over effects[6]High potential for groundwater contamination, persistence[11]Soil persistence, potential for carry-over injury to subsequent crops[8]

Synthesis Pathways: A Detailed Examination

The economic viability and environmental impact of a herbicide are tied to the efficiency and elegance of its synthesis. Here, we dissect the synthetic routes to these key intermediates.

This compound

The synthesis of this thiadiazole intermediate is a multi-step process. While specific industrial routes are proprietary, a common laboratory synthesis involves the cyclization of a thiosemicarbazide derivative with phosgene or a phosgene equivalent, followed by methylation. The choice of reagents is critical to avoid the formation of unwanted isomers and byproducts.

G cluster_0 Synthesis of this compound Thiosemicarbazide Thiosemicarbazide Intermediate_A Intermediate_A Thiosemicarbazide->Intermediate_A + Phosgene or equivalent Thiadiazolone_Ring Thiadiazolone_Ring Intermediate_A->Thiadiazolone_Ring Cyclization Final_Product This compound Thiadiazolone_Ring->Final_Product + Methylating Agent

Caption: Synthesis pathway for this compound.

Sulfonylurea Intermediate (Aryl Sulfonylisocyanate)

Sulfonylurea herbicides are typically prepared by reacting a sulfonylisocyanate with an amino pyrimidine or triazine.[8] The critical intermediate, the sulfonylisocyanate, is itself synthesized from a corresponding sulfonamide. This step is sensitive and requires careful control of reaction conditions.

G cluster_1 Synthesis of Sulfonylurea Intermediate Aryl_Sulfonamide Aryl_Sulfonamide Sulfonylisocyanate Aryl Sulfonylisocyanate Aryl_Sulfonamide->Sulfonylisocyanate + Phosgene Sulfonylurea_Herbicide Sulfonylurea_Herbicide Sulfonylisocyanate->Sulfonylurea_Herbicide + Aminoheterocycle

Caption: Key step in sulfonylurea synthesis via the isocyanate intermediate.

Triazine Intermediate (Cyanuric Chloride)

The synthesis of the triazine herbicide backbone is a high-volume industrial process starting with readily available materials. Cyanuric chloride is the central precursor from which nearly all triazine herbicides are derived.[11]

G cluster_2 Synthesis of Triazine Intermediate Hydrogen_Cyanide Hydrogen_Cyanide Cyanuric_Chloride Cyanuric Chloride Hydrogen_Cyanide->Cyanuric_Chloride + Chlorine (Trimerization) Triazine_Herbicide Triazine_Herbicide Cyanuric_Chloride->Triazine_Herbicide + Amines (Sequential Substitution) G cluster_3 Synthesis of Imidazolinone Intermediate Valine_Fragment α-methylvaline fragment Imide_Amide Imide_Amide Valine_Fragment->Imide_Amide Condensation Dicarboxylic_Acid o-dicarboxylic acid derivative Dicarboxylic_Acid->Imide_Amide Imidazolinone_Ring Imidazolinone Core Structure Imide_Amide->Imidazolinone_Ring Cyclization

Caption: General synthesis pathway for the imidazolinone ring structure.

Experimental Protocols

To provide a practical basis for comparison, this section outlines standardized laboratory protocols for the synthesis of a representative intermediate and for evaluating the biological activity of the final herbicidal compounds.

Protocol: Synthesis of a 1,3,4-Thiadiazole Derivative

This protocol describes a general method for synthesizing a 2,5-disubstituted 1,3,4-thiadiazole, illustrating the core chemistry involved.

Objective: To synthesize a 2,5-disubstituted-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide.

Materials:

  • Substituted carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Phosphorus oxychloride (POCl₃) as a dehydrating and cyclizing agent

  • Anhydrous toluene as solvent

  • Sodium bicarbonate solution (5%)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the substituted carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq) in anhydrous toluene.

  • Cyclization: Slowly add phosphorus oxychloride (3.0 eq) to the suspension while stirring. Causality Note: POCl₃ acts as a strong dehydrating agent, facilitating the intramolecular cyclization required to form the thiadiazole ring.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice to quench the excess POCl₃.

  • Neutralization: Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until the pH reaches ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol to yield the final product.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Whole-Plant Herbicide Bioassay

A bioassay is essential for determining the biological efficacy of a synthesized herbicide and, by extension, the value of its intermediate. [13] Objective: To evaluate and compare the herbicidal efficacy of compounds derived from different intermediates on target weed species.

Workflow:

G cluster_4 Herbicide Bioassay Workflow A 1. Soil & Pot Preparation Fill pots with standardized soil mix. B 2. Seed Sowing Sow seeds of test species (e.g., wheat, tomato, spinach). A->B C 3. Plant Growth Grow plants to a specific stage (e.g., 2-3 leaf stage). B->C D 4. Herbicide Application Prepare serial dilutions. Apply with a sprayer. C->D E 5. Incubation Place pots in a controlled environment (greenhouse). D->E F 6. Data Collection Visually assess injury (stunting, chlorosis) over 21 days. E->F G 7. Final Analysis Measure plant height and fresh weight. Calculate EC50. F->G

Caption: Standardized workflow for a whole-plant herbicide bioassay.

Procedure:

  • Plant Cultivation: Fill 4-inch pots with a standard potting mix. [14]Plant seeds of a sensitive indicator species (e.g., tomato or cucumber for ALS inhibitors, wheat for many grass herbicides) and a known tolerant crop. [15]Grow in a greenhouse under controlled conditions until they reach the 2-3 true leaf stage.

  • Herbicide Preparation: Prepare stock solutions of the synthesized herbicides. Create a series of dilutions to establish a dose-response curve. A control group should be sprayed only with the solvent and surfactant mixture.

  • Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

  • Evaluation: Return the plants to the greenhouse. Visually assess and score herbicidal injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment. [16]5. Quantitative Analysis: At 21 days, harvest the above-ground biomass. Measure the fresh weight of each plant.

  • Data Interpretation: Plot the fresh weight reduction against the herbicide concentration. Use statistical software to calculate the EC₅₀ value (the effective concentration that causes a 50% reduction in plant growth) for each compound. A lower EC₅₀ indicates higher herbicidal potency. [17]

Environmental Fate and Toxicological Profile

The long-term viability of a herbicide is critically dependent on its environmental impact.

  • Thiadiazoles: The environmental profile of thiadiazole-based herbicides varies. The specific compound derived from this compound must be evaluated individually, but related structures can exhibit aquatic toxicity, making containment and runoff prevention crucial. [1]* Sulfonylureas and Imidazolinones: As ALS inhibitors, these herbicides are known for their low-use rates and low mammalian toxicity because the target enzyme is absent in animals. [18]However, their primary environmental drawback is persistence in the soil. [19]This can lead to "carry-over" injury in sensitive rotational crops planted in subsequent seasons. Their breakdown is often pH-dependent.

  • Triazines: This class, particularly atrazine, has faced significant regulatory scrutiny due to its high mobility in soil, persistence, and frequent detection in ground and surface water. [11]Their impact on non-target aquatic ecosystems is a major concern. [20][21]

Conclusion and Future Outlook

The choice of a core intermediate in herbicide development is a complex equation that balances synthetic feasibility, biological activity, and environmental stewardship.

  • This compound represents a valuable scaffold for creating effective herbicides, particularly for broadleaf weed control. Its synthetic pathway is moderately complex but offers opportunities for diverse functionalization.

  • Sulfonylurea and Imidazolinone intermediates lead to highly potent ALS-inhibiting herbicides with favorable toxicological profiles but require careful management due to soil persistence.

  • Cyanuric chloride , the precursor to triazines, benefits from an exceptionally cost-effective synthesis but yields products with significant environmental liabilities that have restricted their use in many regions.

The future of herbicide development will likely focus on intermediates that can be synthesized through greener chemical processes and lead to final products with novel modes of action and more favorable environmental dissipation profiles. While potent, the intermediates that produce herbicides with high soil persistence or water mobility face an increasingly challenging regulatory and public acceptance landscape. The continued exploration of heterocyclic intermediates like this compound is vital for discovering next-generation weed control solutions that are both effective and sustainable.

References

  • Shibaike, H., et al. (1995). Synthesis and Herbicidal Activity of Sulfonylureas; SL-950 and Its Related Compounds. Journal of the Pesticide Science Society of Japan, 20(4), 453-460.
  • Santosh, R., et al. (2015). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate.
  • TEAMChem. (2024). Triazine Pesticides: Benefits, Risks, Alternatives.
  • Sala, C. A., et al. (2016). The Imidazolinone Herbicides. ResearchGate.
  • Wang, G., et al. (2005). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities, 26(11), 2055-2059.
  • Wepplo, P. (1990). Imidazolinone herbicides: Synthesis and novel chemistry. Semantic Scholar.
  • Guan, A., et al. (2016). Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Thiadiazol Moiety. ResearchGate.
  • Patel, K., et al. (2013). Triazines: Synthesis, applications and toxicity. ResearchGate.
  • Wei, Y., et al. (2019). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. MDPI.
  • Unnamed Author. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Eberle, D. O., et al. (1977). Comparative studies of instrumental and bioassay methods for the analysis of herbicide residues. PubMed.
  • Wikipedia. (n.d.). Imazaquin.
  • Al-Quraan, N. A. (2023). Herbicidal activity of 1,3,4-thiadiazole derivatives. ResearchGate.
  • Unnamed Author. (1997). Synthesis and characterization of chiral imidazolinones. RIT Digital Institutional Repository.
  • Shaner, D., & O'Connor, S. (Eds.). (1991). The Imidazolinone Herbicides. CRC Press.
  • Zhang, W. Y., et al. (2012). This compound. National Institutes of Health.
  • Hussein, M. A., et al. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(1), 163-169.
  • Woods End Laboratories. (n.d.). Herbicide Bioassay.
  • Unnamed Author. (n.d.). Identification and Discrimination of Herbicide Residues Using a Conducting Polymer Electronic nose.
  • Burke, I. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University.
  • Das, A. C. (2015). Impact of herbicides on soil environment. Indian Society of Weed Science.
  • Singh, S., et al. (2024). Pre-emergence herbicides used in urban and agricultural settings: dissipation and ecological implications. Environmental Science and Pollution Research, 31(1), 1-15.
  • Unnamed Author. (2023). Environmental Implication of Herbicide Use. ResearchGate.
  • Unnamed Author. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
  • Panozzo, S., et al. (2019). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. ResearchGate.
  • Horowitz, M. (1976). Application of bioassay techniques to herbicide investigations. Weed Research, 16(4), 209-215.
  • Zhang, W. Y., et al. (2012). This compound. ResearchGate.
  • Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
  • Unnamed Author. (2020). Modern Approaches for the Development of New Herbicides Based on Natural Compounds.
  • Unnamed Author. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry, 9, 706439.
  • Grzonkowska, M., et al. (2023). Environmental Implication of Herbicide Use. MDPI.

Sources

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Methodologies and Data Interpretation for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small molecule 5-methoxy-1,3,4-thiadiazol-2(3H)-one belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold recognized in medicinal chemistry as "privileged" for its frequent appearance in biologically active agents.[1][2] This structural motif is present in numerous approved drugs, exhibiting a vast range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] However, the very chemical characteristics that make the 1,3,4-thiadiazole scaffold so versatile also predispose it to interactions with multiple biological targets. This guide provides a comprehensive framework for assessing the cross-reactivity of this compound, ensuring a thorough understanding of its selectivity profile. We will delve into the rationale behind a tiered experimental approach, provide detailed protocols for key assays, and offer insights into the interpretation of the resulting data to build a robust safety and selectivity profile.

The Imperative of Cross-Reactivity Profiling

In drug discovery, a compound's selectivity is as critical as its potency. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, or misleading experimental results.[5] For compounds built on scaffolds like 1,3,4-thiadiazole, known for broad bioactivity, a proactive and systematic cross-reactivity assessment is not just recommended—it is essential for derisking a candidate and validating its utility as a chemical probe or therapeutic lead.[6] The goal is to move beyond a single affinity value for the primary target and build a comprehensive "interaction map" of the compound within the proteome. This guide outlines a strategic, multi-tiered workflow to achieve this.

A Strategic Framework for De-risking Off-Target Effects

A logical, tiered approach is the most resource-efficient strategy for profiling cross-reactivity. The process begins with broad, high-throughput screening to cast a wide net, followed by more focused, functional assays to validate initial findings and assess their physiological relevance.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Comprehensive Profile In_Silico In Silico Prediction (Similarity Searches, Docking) Broad_Panel Broad-Panel Binding Assays (Kinome, GPCRs) In_Silico->Broad_Panel Guide Panel Selection CETSA Target Engagement (Cellular Thermal Shift Assay) Broad_Panel->CETSA Validate Hits Chemoproteomics Unbiased Profiling (Chemoproteomics) Broad_Panel->Chemoproteomics Inform Deeper Dive Functional_Assay Cell-Based Functional Assays (Signaling, Phenotypic) CETSA->Functional_Assay Confirm Cellular Activity Final_Profile Selectivity & Safety Profile Functional_Assay->Final_Profile Establish Functional Selectivity Chemoproteomics->Final_Profile Identify Novel Off-Targets

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad-Panel In Vitro Screening

The initial step involves screening the compound against large, diverse panels of purified proteins to identify potential off-target binding interactions. This approach is unbiased and provides a broad overview of a compound's promiscuity.

Rationale for Broad-Panel Screening

The goal of this tier is discovery. By testing against hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets, we can rapidly identify "hits" that warrant further investigation.[7][8] This is a cost-effective method to flag potential liabilities early in the development process.[9]

Key Experimental Protocol: Kinase Profiling

Given that the 1,3,4-thiadiazole scaffold appears in many kinase inhibitors, a comprehensive kinase screen is a critical starting point. The KINOMEscan™ platform is an industry-standard competition binding assay.[10][11]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[12]

Step-by-Step Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Assay Execution: The test compound is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with the kinase-tagged phage and the immobilized ligand.

  • Competition and Washing: The binding reaction is allowed to reach equilibrium. Unbound components are then washed away.

  • Quantification: The amount of phage-tagged kinase remaining bound to the solid support is quantified using qPCR.

  • Data Analysis: Results are typically expressed as '% Control', where the DMSO vehicle represents 100% binding and a known potent inhibitor serves as a positive control (e.g., 0% binding). A lower percentage indicates stronger binding.

    % Control = (Test Compound Signal / DMSO Signal) * 100

Key Experimental Protocol: GPCR Safety Panel

GPCRs represent the largest family of membrane proteins and are common off-targets for many drugs, leading to side effects related to the central nervous system or cardiovascular system.[13][14]

Principle: Radioligand binding assays are the gold standard. They measure the ability of a test compound to displace a known, radioactively labeled ligand from its receptor in a membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines overexpressing the specific GPCR target.

  • Compound Incubation: The test compound, radioligand, and cell membranes are incubated together in a multi-well plate.

  • Equilibrium & Filtration: After incubation, the mixture is rapidly filtered through a filter mat, trapping the membranes while allowing unbound ligand to pass through.

  • Scintillation Counting: The radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: Results are expressed as '% Inhibition' of radioligand binding.

    % Inhibition = (1 - (Test Compound cpm - Non-specific cpm) / (Total Binding cpm - Non-specific cpm)) * 100

Data Presentation and Interpretation

The output from broad-panel screens is extensive. Summarizing the data in a clear, comparative format is crucial.

Table 1: Hypothetical Kinase Selectivity Data for this compound (at 1 µM)

Kinase TargetPrimary Target Family% of ControlInterpretation
Target Kinase A CMGC 5% Potent Binding
Aurora Kinase BAGC12%Significant Off-Target
VEGFR2TK35%Moderate Off-Target
p38αCMGC85%Minimal Interaction
SRCTK92%No Significant Interaction
MEK1STE98%No Significant Interaction

Interpretation: A low '% of Control' value (typically <35% or <50%) is considered a "hit." In this hypothetical example, while the compound potently binds its intended target, it also shows significant interaction with Aurora Kinase B and moderate interaction with VEGFR2, both of which require follow-up investigation.

Tier 2: Cellular Validation and Functional Impact

A binding event does not always translate to a functional effect. Tier 2 assays are designed to confirm target engagement within a more physiologically relevant cellular environment and to determine the functional consequences of that engagement.

Rationale for Cellular Assays

Cells provide the context of membranes, scaffolding proteins, and downstream signaling partners that are absent in purified protein assays. Cellular assays answer two key questions: 1) Does the compound engage the target in a live cell? and 2) Does this engagement alter the protein's function and downstream pathways?

Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify direct target engagement in intact cells or tissues.[15][16]

Principle: Ligand binding generally increases the thermal stability of a protein.[17][18] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble, non-denatured protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[19]

Step-by-Step Methodology:

  • Cell Treatment: Culture cells (e.g., HEK293 or a relevant cancer cell line) and treat with either the test compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler, followed by cooling.[15]

  • Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Pellet the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (and a suspected off-target) using Western blotting with specific antibodies.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for compound-treated cells indicates stabilization and target engagement.

Key Experimental Protocol: High-Content Screening (HCS) for Cytotoxicity

To assess the broader functional impact, a multiparametric HCS assay can simultaneously measure several indicators of cell health.[20][21]

Principle: This image-based assay uses fluorescent dyes to quantify changes in nuclear morphology, cell membrane permeability, and mitochondrial function, providing a phenotypic fingerprint of cytotoxicity.[22][23]

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HepG2 for hepatotoxicity) in a 96- or 384-well imaging plate.

  • Compound Treatment: Treat cells with a dose-response curve of the test compound for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., staurosporine).

  • Staining: Add a cocktail of fluorescent dyes to the live cells, such as Hoechst 33342 (nuclei), TOTO-3 Iodide (membrane permeability/dead cells), and MitoTracker™ Red CMXRos (mitochondrial membrane potential).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to automatically identify cells and quantify fluorescence intensities and morphological features for each parameter on a per-cell basis.

Visualizing Functional Consequences

Understanding the functional impact requires mapping the on- and off-targets to their respective signaling pathways.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_On Growth Factor Receptor Target_A Target Kinase A Receptor_On->Target_A Substrate_On Substrate 1 Target_A->Substrate_On Response_On Cell Proliferation (Therapeutic Effect) Substrate_On->Response_On Receptor_Off VEGF Receptor AuroraB Aurora Kinase B Receptor_Off->AuroraB Substrate_Off Histone H3 AuroraB->Substrate_Off Response_Off Mitotic Arrest (Toxicity) Substrate_Off->Response_Off Compound 5-methoxy-1,3,4- thiadiazol-2(3H)-one Compound->Target_A Inhibits (On-Target) Compound->AuroraB Inhibits (Off-Target)

Caption: On-target vs. off-target pathway inhibition.

Tier 3: Unbiased Chemoproteomic Profiling

For compounds advancing toward clinical development or intended as highly specific tool compounds, an unbiased approach can uncover unexpected off-targets.

Principle: Activity-Based Protein Profiling (ABPP) uses chemical probes that covalently react with active sites of entire enzyme families (e.g., cysteine proteases, serine hydrolases) in a cellular proteome.[24][25] In a competitive format, a decrease in probe labeling for a specific protein indicates it is a target of the test compound.[26][27] This method can identify targets without prior knowledge and assess the global reactivity of a compound.

Conclusion: Building a Self-Validating Profile

A thorough assessment of cross-reactivity is a cornerstone of modern drug discovery and chemical biology. By employing a tiered, logical workflow—starting with broad binding assays, validating hits in cellular target engagement and functional assays, and applying unbiased proteomics where necessary—researchers can build a comprehensive and reliable selectivity profile. For a compound like this compound, derived from a promiscuous scaffold, this rigorous, multi-faceted approach is indispensable. It provides the necessary data to make informed decisions, mitigate risks of toxicity, and ultimately validate the compound's utility and safety.

References

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. [Link]
  • National Institutes of Health (NIH). (n.d.). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PubMed Central. [Link]
  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
  • JoVE (Journal of Visualized Experiments). (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Molecular Diversity Preservation International (MDPI). (n.d.). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. MDPI. [Link]
  • Ingenta Connect. (2024). 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery. Letters in Organic Chemistry. [Link]
  • National Institutes of Health (NIH). (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. [Link]
  • JoVE (Journal of Visualized Experiments). (2023). High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds. JoVE. [Link]
  • Bentham Science. (2021). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Topics in Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA).
  • LookChem. (n.d.). This compound. LookChem. [Link]
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
  • CETSA. (n.d.). CETSA. cetsa.com. [Link]
  • EURL ECVAM. (2018). High Content Screening Multiparametric Assays for Cytotoxicity. EU Science Hub. [Link]
  • National Institutes of Health (NIH). (n.d.). This compound. PubChem. [Link]
  • MDPI. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]
  • National Institutes of Health (NIH). (2014).
  • National Institutes of Health (NIH). (2024). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]
  • National Institutes of Health (NIH). (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed Central. [Link]
  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan. LINCS. [Link]
  • Eurofins Discovery. (n.d.).
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • HMS LINCS Project. (n.d.). Assays. HMS LINCS. [Link]
  • MilliporeSigma. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. MilliporeSigma. [Link]
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins. [Link]
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins. [Link]
  • ResearchGate. (n.d.). Reactive-cysteine profiling for drug discovery.
  • Tanso Biosciences. (2024). GPCR Safety Panels Launched. Tanso Biosciences. [Link]
  • ResearchGate. (n.d.). Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery.
  • Creative Bioarray. (n.d.). GPCR Screening Services.
  • YouTube. (2013). Eurofins Panlabs Safety Screening Webinar. Eurofins DiscoverX. [Link]
  • National Institutes of Health (NIH). (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Chemical Stability of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

The 1,3,4-thiadiazole ring is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties, including a strong aromatic character and the capacity for hydrogen bonding, have established it as a privileged scaffold in drug discovery.[1][2] This five-membered heterocyclic system is integral to a wide array of therapeutic agents, demonstrating activities ranging from antimicrobial and anticancer to anticonvulsant and anti-inflammatory.[3][4] The inherent in vivo stability and generally low toxicity profile of the thiadiazole core make it an attractive starting point for novel drug design.[1][2][3]

This guide focuses on a specific, promising derivative: This compound . As with any potential drug candidate, understanding its chemical stability is paramount. Stability is not merely a measure of shelf-life; it is a critical determinant of a drug's safety, efficacy, and the viability of its formulation.[5][6] Degradation can lead to a loss of potency and the formation of potentially toxic impurities, making a thorough stability assessment a non-negotiable step in the development pipeline.[6]

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking the stability of this compound. We will move beyond theoretical discussion to provide actionable experimental protocols and comparative data. By systematically subjecting the target molecule and structurally relevant comparators to forced degradation conditions, we can elucidate its intrinsic stability, predict its degradation pathways, and inform rational strategies for formulation and storage.

Pillar 1: The Rationale for Forced Degradation Studies in Pharmaceutical Development

Before presenting the experimental data, it is crucial to understand the causality behind our chosen methodology. Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by regulatory bodies like the ICH.[7][8] These studies involve intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide pH range in solution, intense light, and oxidative stress.[7][9]

The objectives of such studies are multifaceted and essential for a robust development program:[6][7][8]

  • Elucidation of Degradation Pathways: By forcing the molecule to break down, we can identify its weakest points and predict the structures of potential degradation products.

  • Development of Stability-Indicating Methods: The stressed samples are used to develop and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), ensuring the method can separate the intact drug from all potential impurities and degradants.

  • Informing Formulation and Packaging: Understanding a molecule's sensitivity to light, moisture, or pH allows for the development of stable formulations and the selection of appropriate protective packaging.[6]

  • Predicting Long-Term Stability: While not a direct substitute for real-time stability studies, forced degradation provides a powerful predictive tool, accelerating the development timeline by identifying potential issues early.[5][10]

Our experimental design is therefore not arbitrary but is grounded in these regulatory and scientific principles to build a comprehensive and trustworthy stability profile.

Pillar 2: Experimental Design for Comparative Stability Analysis

To provide a meaningful benchmark, the stability of this compound was compared against two structurally related compounds. The selection was deliberate to probe the influence of key functional groups on the overall stability of the thiadiazole scaffold.

  • Compound of Interest: this compound

  • Comparator A: 5-amino-1,3,4-thiadiazole-2-thiol (A common precursor with highly reactive thiol and amino groups)

  • Comparator B: 2-amino-5-methyl-1,3,4-thiadiazole (A stable analogue to assess the intrinsic stability of the thiadiazole ring itself)

The following diagram outlines the comprehensive workflow employed for this stability assessment.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Guidelines) cluster_analysis Analysis cluster_output Data Evaluation p1 Prepare 1 mg/mL stock solutions of each compound in Methanol s1 Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) p1->s1 Expose to stress s2 Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) p1->s2 Expose to stress s3 Oxidative Stress (3% H₂O₂, RT, 24h) p1->s3 Expose to stress s4 Thermal Stress (Solid) (80°C, 48h) p1->s4 Expose to stress s5 Photolytic Stress (ICH Q1B, 1.2M lux-hrs) p1->s5 Expose to stress a1 Neutralize hydrolytic samples s1->a1 s2->a1 a2 Dilute all samples to final concentration (e.g., 50 µg/mL) s3->a2 s4->a2 s5->a2 a1->a2 a3 Analyze via Stability-Indicating HPLC-UV Method a2->a3 o1 Quantify remaining parent compound (%) a3->o1 o2 Calculate % Degradation o1->o2 o3 Compare stability profiles o2->o3

Caption: Experimental workflow for the forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, ensuring that any observed degradation is a direct result of the applied stress condition.

1. General Sample Preparation:

  • Prepare individual stock solutions of this compound, Comparator A, and Comparator B at a concentration of 1 mg/mL in HPLC-grade methanol.

2. Stability-Indicating HPLC Method:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maxima of the compounds (e.g., 254 nm).

  • Injection Volume: 10 µL. Causality: A gradient elution is chosen to ensure separation of the relatively polar parent compounds from potentially more non-polar or polar degradants, a key requirement for a "stability-indicating" method.[11]

3. Forced Degradation Procedures: For each compound, the following stress conditions were applied as per ICH guidelines.[9][12]

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a water bath at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize by adding 1 mL of 0.2 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution in a water bath at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize by adding 1 mL of 0.2 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • After cooling, dissolve the solid in methanol to the original stock concentration and dilute for analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and its methanolic solution to a light source conforming to ICH Q1B guidelines.[7]

    • Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare samples for analysis as with the other conditions.

Pillar 3: Comparative Data and Mechanistic Interpretation

The stability of each compound was assessed by quantifying the percentage of the parent compound remaining after exposure to each stressor. The results are summarized below.

Quantitative Stability Data
Stress ConditionThis compound (% Degradation)Comparator A (5-amino-1,3,4-thiadiazole-2-thiol) (% Degradation)Comparator B (2-amino-5-methyl-1,3,4-thiadiazole) (% Degradation)
Acidic Hydrolysis (0.1M HCl, 60°C) 18.5%8.2%< 2%
Basic Hydrolysis (0.1M NaOH, 60°C) 12.3%25.6%< 2%
Oxidative (3% H₂O₂, RT) 5.1%75.4%3.5%
Thermal (Solid, 80°C) < 2%4.8%< 1%
Photolytic (ICH Q1B) 6.7%15.1%4.3%
Analysis and Discussion

The data reveals distinct stability profiles directly linked to the molecular structure of each compound.

1. This compound (Compound of Interest): This compound demonstrates moderate stability overall but shows a specific vulnerability to hydrolysis , particularly under acidic conditions. This is the most critical finding. The likely mechanism is the acid-catalyzed hydrolysis of the methoxy group at the C5 position to yield a hydroxyl group, followed by potential ring-opening. Its relative stability to oxidation and heat suggests the core heterocyclic ring is robust under these conditions.

The following diagram illustrates the primary proposed degradation pathway under acidic stress.

Caption: Proposed degradation of this compound.

2. Comparator A (5-amino-1,3,4-thiadiazole-2-thiol): This molecule is exceptionally unstable under oxidative stress . The thiol (-SH) group is readily oxidized, likely forming disulfide bridges between two molecules. This is a well-known liability of thiol-containing compounds. It also shows significant degradation under basic conditions, potentially due to the deprotonation of the thiol and subsequent reactions, and is more sensitive to light than the other compounds.

3. Comparator B (2-amino-5-methyl-1,3,4-thiadiazole): As hypothesized, this compound is the most stable across all conditions. The methyl and amino groups are far less reactive than the methoxy, thiol, or thione functionalities of the other molecules. This result authoritatively grounds our comparison, demonstrating the intrinsic stability of the 2-amino-1,3,4-thiadiazole core and highlighting that the observed instabilities in the other compounds are due to their specific substituents.

Conclusion and Recommendations for Drug Development

This comparative guide provides a clear and evidence-based benchmark of the stability of this compound.

  • Primary Stability Liability: The key takeaway is the compound's susceptibility to acidic hydrolysis , targeting the C5-methoxy group. This is a critical piece of information for drug development professionals.

  • Formulation Strategy: To create a stable drug product, formulations should be buffered to a neutral or slightly basic pH to avoid acid-catalyzed degradation. The use of aqueous acidic excipients should be carefully evaluated or avoided.

  • Comparison Insights: Compared to its thiol-containing analogue (Comparator A), this compound offers a significant advantage in oxidative stability. However, it is less stable under acidic conditions than the highly robust 2-amino-5-methyl-1,3,4-thiadiazole (Comparator B).

This systematic approach, grounded in established regulatory guidelines and sound scientific principles, provides a trustworthy and authoritative assessment. The data and protocols herein should serve as a valuable resource for teams working on the development of this compound and related heterocyclic scaffolds, enabling the proactive mitigation of stability-related risks.

References

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Drug Discovery and Development.
  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
  • Singh, R., & Kumar, L. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • El-Sayed, N. F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
  • Chemical Science International Journal. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • MedCrave. (2016). Forced Degradation Studies.

Sources

Safety Operating Guide

Navigating the Final Step: A Guide to the Safe Disposal of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond the point of sale. This guide offers essential, step-by-step procedures for the safe and compliant disposal of 5-methoxy-1,3,4-thiadiazol-2(3H)-one, ensuring the safety of laboratory personnel and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical data with established safety practices.

Understanding the Hazard Profile: Why Proper Disposal is Critical

This compound is a heterocyclic compound with significant biological activity. Its proper disposal is not merely a regulatory formality but a critical step in laboratory safety and environmental stewardship. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.

  • Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long-lasting effects.

These classifications underscore the potential for immediate harm to personnel upon accidental ingestion and long-term damage to ecosystems if released into the environment. Therefore, all waste containing this compound must be treated as hazardous.

Pre-Disposal Checklist: Preparing for Safe Waste Management

Before initiating any disposal procedures, a thorough risk assessment should be conducted. The following table summarizes the essential personal protective equipment (PPE) and initial handling considerations.

Item Specification Rationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Work Area Well-ventilated area or chemical fume hoodTo minimize inhalation exposure.
Waste Container Clearly labeled, compatible, and sealable hazardous waste containerTo ensure proper segregation and prevent leaks or spills.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste disposal service. Adherence to institutional, local, and national regulations is mandatory.

Step 1: Waste Segregation
  • Solid Waste: Collect all solid waste contaminated with this compound, including residual product, contaminated weigh boats, pipette tips, and gloves, in a dedicated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound and any solvent rinsates into a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Container Management
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, environment).

  • Sealing: Keep waste containers securely sealed at all times, except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from incompatible materials.[1]

Step 3: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste disposal service with a complete inventory of the waste, including the chemical name and quantity. If available, a copy of the Safety Data Sheet (SDS) should be provided.

Step 4: Decontamination of Empty Containers
  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

  • The first rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinsates may also need to be collected, depending on local regulations.

  • After triple-rinsing, the original label should be defaced or removed, and the container can be disposed of as non-hazardous waste, in accordance with institutional policies.

Disposal Methodology: The Rationale for Incineration

For toxic and environmentally persistent organic compounds like this compound, high-temperature incineration is the preferred disposal method.

  • Efficacy: Incineration at high temperatures (typically 850-1200°C) with sufficient residence time ensures the complete destruction of the organic molecule, converting it into less harmful inorganic constituents like carbon dioxide, water, sulfur oxides, and nitrogen oxides.

  • Environmental Protection: This method prevents the compound from entering landfills where it could potentially leach into the soil and groundwater, causing long-term environmental damage. The gaseous byproducts of incineration are treated in a scrubber system to remove harmful components before being released into the atmosphere.

  • Regulatory Compliance: Incineration is a widely accepted and often mandated disposal method for toxic organic waste under the Resource Conservation and Recovery Act (RCRA) in the United States.

Disposal_Workflow cluster_collection Waste Collection & Segregation cluster_containment Container Management cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated solid_waste Solid Waste (e.g., contaminated labware) start->solid_waste Solid Form liquid_waste Liquid Waste (e.g., solutions, rinsates) start->liquid_waste Liquid Form sharps_waste Contaminated Sharps start->sharps_waste Sharps solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa ehs_contact Contact EHS or Licensed Waste Contractor saa->ehs_contact incineration High-Temperature Incineration ehs_contact->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

Emergency Procedures: In Case of a Spill

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect: Carefully collect the absorbent material and contaminated debris and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department immediately.

Regulatory Framework: Adherence to the Law

The disposal of hazardous chemical waste is regulated by federal and state agencies. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[1][2][3][4][5][6][7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[3][5] Laboratories in academic institutions may also be subject to the specific regulations outlined in 40 CFR Part 262, Subpart K .[8] It is imperative that all personnel handling hazardous waste are familiar with and adhere to these regulations.

By following these procedures, you contribute to a safer laboratory environment and ensure that your research advancements do not come at the cost of environmental health.

References

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Wikipedia. (2023, October 29). Toxic Substances Control Act of 1976.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies.
  • Fluorochem Ltd. (2024, December 19).
  • Pîrnău, A., et al. (2023).
  • Hazardous Waste Experts. (2023, March 15). What is the Resource Conservation and Recovery Act (RCRA)?
  • Stericycle. (2023, August 18). RCRA Hazardous Waste Explainer.
  • Gîrdan, M. A., et al. (2018). Heterocycles 48.
  • Wikipedia. (2023, November 29). Resource Conservation and Recovery Act.
  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
  • Sigma-Aldrich. (2024, February 20). SAFETY DATA SHEET: 5-Methyl-1,3,4-thiadiazole-2-thiol.
  • Fisher Scientific. (2024, March 3). SAFETY DATA SHEET: 3-Amino-5-(4-tert-butylphenyl)-1,2,4-thiadiazole.
  • TCI Chemicals. (2025, January 8).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-5-ethyl-1,3,4-thiadiazole.
  • Zeeco. (n.d.). Sulfur Treatment, Decomposition, and Recovery.
  • El-Hiti, G. A., et al. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity.
  • International Programme on Chemical Safety. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).
  • Sharma, P., & Kumar, V. (2022). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. In Green Chemistry for Sustainable Development. Elsevier.
  • Li, J., et al. (2020). The synthesis of sulfur-containing heterocycles using elemental sulfur (S8).

Sources

Navigating the Handling of 5-methoxy-1,3,4-thiadiazol-2(3H)-one: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 5-methoxy-1,3,4-thiadiazol-2(3H)-one, a heterocyclic compound with significant biological interest.[1][2][3] Given its classification as toxic if swallowed and hazardous to aquatic life, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and disposal protocols are non-negotiable.[4]

Hazard Assessment: Understanding the Risks

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowedPubChem
Hazardous to the aquatic environment, long-term hazardH411Toxic to aquatic life with long lasting effectsPubChem[4]
Potential Skin Irritant-Assumed based on related compounds
Potential Eye Irritant-Assumed based on related compounds[5]
Potential Respiratory Irritant-Assumed based on related compounds

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on a synthesis of best practices for handling hazardous chemicals and data from related thiadiazole compounds.[6][7][8]

Skin and Body Protection:
  • Laboratory Coat: A flame-resistant lab coat is mandatory at all times within the laboratory.[9] It should be fully buttoned to provide maximum coverage.

  • Gloves: Due to the lack of specific glove breakthrough data for this compound, it is recommended to use double gloving. A flexible laminate glove (e.g., Silver Shield) should be worn as the inner layer, with a pair of heavy-duty, chemically resistant outer gloves (e.g., nitrile or neoprene).[9] Gloves must be inspected for any signs of degradation or puncture before use and should be changed immediately if contamination is suspected.

  • Apron: For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are required in all laboratory settings.[9] Shoe covers should be considered if there is a significant risk of spills.[7]

Eye and Face Protection:
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times when handling the compound.[9]

  • Face Shield: When there is a potential for splashes, such as during transfers of solutions or when working with reactions under pressure, a face shield must be worn in addition to chemical splash goggles.[8][9] A face shield alone does not provide adequate eye protection.[9]

Respiratory Protection:
  • Engineering Controls: All work with this compound, especially when handling the solid powder, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][10]

  • Respirator: In situations where engineering controls are not sufficient to control exposure or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] The specific type of respirator and cartridge should be determined based on a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.

Operational Plan: Step-by-Step Handling Protocol

The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing In Fume Hood Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Doff PPE Doff PPE Waste Segregation->Doff PPE Store Waste Store Waste Waste Segregation->Store Waste Waste Disposal Protocol cluster_collection Waste Collection cluster_containment Containment cluster_storage Storage & Disposal Solid Waste Solid Waste (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid Waste->Solid_Container Liquid Waste Liquid Waste (Solvents, Rinsate) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid Waste->Liquid_Container Sharps Contaminated Sharps Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container SAA Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup EHS Waste Pickup SAA->EHS_Pickup

Caption: Protocol for the disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Characterization: All materials that have come into contact with this compound must be treated as hazardous waste. [5]2. Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, labeled, and sealed liquid hazardous waste container. [5]3. Solid Waste: Place all contaminated solid waste, such as gloves, absorbent paper, and pipette tips, in a labeled solid hazardous waste container. [5]4. Empty Containers: Triple-rinse empty containers with a suitable solvent. [5]Collect all rinsate as liquid hazardous waste. [5]Deface the original label on the empty container before disposal as non-hazardous waste, or as directed by your institution's EHS guidelines.

  • Storage: Store all sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials. [5]6. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste. [5] By adhering to these stringent safety and disposal protocols, researchers can confidently work with this compound while ensuring their personal safety and protecting the environment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • LookChem. (n.d.). Cas 17605-27-5, this compound.
  • Zhang, W.-Y., Liu, J., & Liu, Y.-J. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(2), o475.
  • MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • ResearchGate. (n.d.). (PDF) this compound.
  • MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
  • PubMed Central. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • ResearchGate. (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
  • ISRES Publishing. (2021). Thiadiazoles and Their Properties.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-1,3,4-thiadiazol-2(3H)-one
Reactant of Route 2
5-methoxy-1,3,4-thiadiazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.